molecular formula C7H12N2O B184612 (S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one CAS No. 124072-84-0

(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one

Cat. No.: B184612
CAS No.: 124072-84-0
M. Wt: 140.18 g/mol
InChI Key: HAAZJWVQKLGNDT-LURJTMIESA-N
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Description

(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one is a chiral bicyclic lactam of significant interest in medicinal chemistry and organic synthesis. This scaffold is recognized as a privileged structure in drug discovery due to its presence in numerous bioactive molecules . It serves as a key synthetic intermediate and building block for the development of novel therapeutic agents, with research indicating potential applications as antimicrobials and enzyme inhibitors . Studies on closely related pyrrolo[1,2-a]pyrazine derivatives, specifically pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro, have demonstrated potent inhibitory effects on multidrug-resistant Staphylococcus aureus , highlighting the potential of this chemical class in addressing antibiotic resistance . Furthermore, the pyrrolopyrazine core is under investigation for its application in creating inhibitors for critical enzymes like Poly(ADP-ribose) Polymerase (PARP), which is a target for cancer therapy, and Dipeptidyl peptidase-IV (DPP-IV) . The chiral (S)-enantiomer provides a stereochemically defined starting point for constructing complex molecules, making it invaluable for research in asymmetric synthesis and the development of targeted therapeutics . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human or veterinary use .

Properties

IUPAC Name

(8aS)-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-5-8-4-6-2-1-3-9(6)7/h6,8H,1-5H2/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAZJWVQKLGNDT-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595345
Record name (8aS)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124072-84-0
Record name (8aS)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of (S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one

For Correspondence: Gemini, Senior Application Scientist

Abstract: this compound is a conformationally constrained, chiral bicyclic lactam of significant interest in medicinal chemistry and pharmaceutical development. Its rigid scaffold makes it a valuable intermediate for synthesizing targeted therapeutics. A thorough understanding of its physical properties is paramount for its effective use in research and development, influencing everything from reaction kinetics to formulation and storage. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, details standard experimental protocols for their determination, and establishes a logical workflow for its complete physicochemical characterization.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is confirming its structure and identity. This compound is a saturated heterocyclic compound featuring a pyrrolidine ring fused to a pyrazinone ring. The "(S)" designation refers to the stereochemistry at the bridgehead carbon atom, C8a.

  • IUPAC Name: (8aS)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one

  • CAS Number: 124072-84-0[1][2][3][4]

  • Molecular Formula: C₇H₁₂N₂O

  • Molecular Weight: 140.18 g/mol [2][4]

Caption: 2D Structure of this compound

Physicochemical Properties

The physical properties of an active pharmaceutical ingredient (API) or intermediate are critical for process development, formulation, and ensuring batch-to-batch consistency. Currently, much of the publicly available data for this specific compound is computationally predicted rather than experimentally verified.

Table 1: Summary of Physical Properties

PropertyValueData TypeSource
Appearance White to off-white solidExpectedGeneral Observation
Melting Point Data not availableExperimentalN/A
Boiling Point 284.4 ± 29.0 °C (at 760 Torr)Predicted[2]
Density 1.17 ± 0.1 g/cm³ (at 20°C)Predicted[2]
Solubility Expected to be soluble in polar solvents (water, methanol, ethanol) and chlorinated solvents.TheoreticalChemical Principles
Specific Rotation ([α]D) Data not availableExperimentalN/A
Expert Insights & Causality:
  • Melting & Boiling Point: The predicted high boiling point is consistent with a polar, bicyclic structure containing hydrogen bond acceptors (carbonyl oxygen, nitrogen atoms) and a significant dipole moment. The melting point, while not reported, is expected to be relatively high for a molecule of this size, reflecting strong intermolecular forces in the crystal lattice.

  • Solubility: The presence of two nitrogen atoms and a lactam carbonyl group allows for hydrogen bonding with protic solvents like water and alcohols, suggesting good solubility. Its polar nature also indicates likely solubility in other polar organic solvents.

  • Optical Activity: As a pure enantiomer, a solution of this compound must be optically active. The specific rotation is a critical quality attribute that confirms enantiomeric purity. The absence of this experimental data in the literature is a notable gap that must be filled for any research or development application.

Spectroscopic Profile (Theoretical & Expected)

Spectroscopic analysis provides an irrefutable fingerprint of a molecule's structure. In the absence of published experimental spectra for this compound, this section outlines the expected characteristics based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show 12 distinct protons in a non-aromatic region (typically 1.5-4.5 ppm). Key features would include:

    • Multiple multiplets for the diastereotopic protons of the CH₂ groups in the pyrrolidine and pyrazinone rings.

    • A distinct signal for the single proton at the chiral bridgehead carbon (C8a-H).

    • Protons adjacent to nitrogen atoms and the carbonyl group will be shifted downfield.

  • ¹³C NMR: The spectrum should display 7 unique carbon signals.

    • A characteristic downfield signal for the lactam carbonyl carbon (C4) is expected around 170-175 ppm .

    • The remaining six signals corresponding to the sp³-hybridized carbons of the bicyclic system would appear in the upfield region (typically 20-70 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. The most prominent and diagnostic absorption band would be:

  • C=O Stretch: A strong, sharp absorption band between 1650 cm⁻¹ and 1680 cm⁻¹ , characteristic of a cyclic amide (lactam).

  • C-H Stretch: Multiple bands in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds.

  • C-N Stretch: Absorptions in the fingerprint region, typically between 1000-1350 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural clues from fragmentation patterns.

  • Molecular Ion (M⁺): The electron ionization (EI) spectrum should show a molecular ion peak at a mass-to-charge ratio (m/z) of 140.09 .

  • High-Resolution MS (HRMS): Would confirm the elemental composition with a calculated exact mass of C₇H₁₂N₂O .

  • Fragmentation: Common fragmentation pathways would likely involve the loss of carbon monoxide (CO, 28 Da) from the lactam ring or cleavage of the pyrrolidine ring.

Experimental Workflows & Protocols

To ensure scientific integrity and trustworthiness, all physical and spectroscopic data must be generated using validated, standardized protocols.

Characterization Workflow

The logical flow for characterizing a newly synthesized or procured batch of this compound is outlined below. This workflow ensures identity, purity, and key physical properties are confirmed before use.

G cluster_0 Primary Characterization (Identity & Purity) cluster_1 Secondary Characterization (Physical Properties) Sample Obtain Sample NMR NMR Spectroscopy (¹H, ¹³C) Confirms covalent structure Sample->NMR MS High-Resolution MS Confirms molecular formula NMR->MS Purity HPLC/UPLC Analysis Determines chemical purity (%) MS->Purity MP Melting Point Determination Purity->MP OR Optical Rotation Measurement Confirms enantiomeric identity Purity->OR IR IR Spectroscopy Confirms functional groups Purity->IR Sol Solubility Assessment Purity->Sol

Caption: Logical workflow for the physicochemical characterization of the target compound.

Protocol: Melting Point Determination
  • Objective: To determine the temperature range over which the solid-state compound transitions to a liquid.

  • Apparatus: Calibrated digital melting point apparatus, capillary tubes (one end sealed).

  • Procedure:

    • Ensure the sample is dry and finely powdered.

    • Load 2-3 mm of the sample into a capillary tube by tapping the sealed end on a hard surface.

    • Place the tube into the heating block of the apparatus.

    • Set a rapid heating ramp (e.g., 10-15 °C/min) for a coarse determination.

    • Observe the approximate melting temperature.

    • Allow the apparatus to cool. Using a new sample, set a slow heating ramp (1-2 °C/min) starting from ~15 °C below the approximate melting point.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the last solid crystal melts (T2).

    • The melting point is reported as the range T1-T2. A sharp range (<2 °C) is indicative of high purity.

Protocol: Specific Rotation Measurement
  • Objective: To measure the rotation of plane-polarized light caused by the chiral compound, confirming its stereochemical identity.

  • Apparatus: Calibrated polarimeter, volumetric flask (e.g., 10.0 mL), analytical balance, polarimeter cell (e.g., 1 dm).

  • Procedure:

    • Accurately weigh a sample of the compound (e.g., 100 mg, 'm').

    • Quantitatively transfer the sample to a 10.0 mL volumetric flask.

    • Dissolve and dilute to the mark with a specified solvent (e.g., Methanol). This gives the concentration 'c' in g/mL.

    • Calibrate the polarimeter with a blank (pure solvent).

    • Rinse and fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.

    • Measure the observed optical rotation (αobs).

    • Calculate the specific rotation [α] using the formula: [α]Tλ = αobs / (c * l) where:

      • T = Temperature (e.g., 20 °C)

      • λ = Wavelength of light (e.g., Sodium D-line, 589 nm)

      • l = Path length of the cell in decimeters (dm).

    • Report the value including temperature, wavelength, concentration, and solvent.

Conclusion

This compound (CAS: 124072-84-0) is a chiral building block whose utility is fundamentally linked to its physical properties. While computational predictions for boiling point and density are available, there is a critical lack of published experimental data for its melting point and specific optical rotation—key indicators of purity and identity. The theoretical spectroscopic profiles and standardized protocols provided in this guide serve as a robust framework for researchers to perform the necessary characterization. Establishing a complete and experimentally verified profile for this compound is an essential step toward its reliable application in the advancement of pharmaceutical sciences.

References

  • This compound Product Page. Acelyrin. URL: [Link]

  • This compound CAS 124072-84-0. Watson International Ltd.. URL: [Link]

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A Technical Guide to (8aS)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one: A Chiral Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The pyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold frequently encountered in bioactive natural products and synthetic pharmaceuticals.[1] This technical guide provides an in-depth examination of the chiral bicyclic lactam, (8aS)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one . We will explore its chemical identity, physicochemical properties, stereospecific synthesis, and analytical characterization. Furthermore, this guide will highlight its critical role as a versatile building block in the development of novel therapeutics, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.

Introduction: The Significance of a Chiral Building Block

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is paramount. Chirality, or the "handedness" of a molecule, often dictates its pharmacological and toxicological profile. The (S)-enantiomer of a drug can exhibit potent therapeutic effects while its (R)-enantiomer may be inactive or even harmful.[2]

(8aS)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one emerges as a compound of significant interest due to its rigid bicyclic structure and defined stereocenter. This structure serves as a valuable starting point for synthesizing complex molecules with specific spatial orientations, a key strategy for enhancing potency and selectivity against biological targets.[3] Its scaffold is a core component in molecules targeting a range of conditions, from autoimmune diseases to neurological disorders.[4][5] This guide serves to consolidate the technical knowledge surrounding this key synthetic intermediate, providing a foundational resource for its effective application in research and development.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is the first step in any rigorous scientific endeavor. The compound in focus is systematically named and cataloged under several identifiers.

IUPAC Name: (8aS)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one.[6]

This nomenclature precisely describes the molecule: a pyrrolidine ring fused to a pyrazinone ring, fully saturated ("hexahydro"), with the stereochemistry at the bridgehead carbon (position 8a) specified as (S).

Structural and Property Data: Quantitative data for (8aS)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one is summarized in the table below. These parameters are essential for designing synthetic reactions, developing analytical methods, and formulating development candidates.

PropertyValueSource
CAS Number 124072-84-0[6]
Molecular Formula C₇H₁₂N₂O[6]
Molecular Weight 140.18 g/mol [6]
Canonical SMILES C1CC(=O)N2C[C@@H]1CNCC2[3]
InChI Key BHFXPKPIPBNKFI-LURJTMIESA-N[3]
Boiling Point (Predicted) 284.4 ± 29.0 °C (at 760 Torr)[6]
Density (Predicted) 1.17 ± 0.1 g/cm³[6]
Flash Point (Predicted) 125.8 ± 24.3 °C[6]
Storage Temperature 2-8 °C[6]

Stereospecific Synthesis: From Amino Acid to Bicyclic Lactam

The most common and logical synthetic approach to this chiral molecule leverages the "chiral pool," using a readily available, enantiopure starting material. (S)-Proline serves as the ideal precursor, embedding the required stereocenter from the outset.

The general synthetic strategy involves a multi-step sequence that first builds the pyrazinone ring onto the pyrrolidine core of proline. A typical workflow is outlined below.

Synthetic Workflow Diagram

synthesis_workflow cluster_0 Synthesis of (8aS)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one A (S)-Proline (Starting Material) B Step 1: N-alkylation (e.g., with ethyl bromoacetate) A->B Reagents & Conditions C Intermediate A (Proline diester) B->C D Step 2: Amidation (e.g., with ethanolic ammonia) C->D Reagents & Conditions E Intermediate B (Diamide intermediate) D->E F Step 3: Cyclization/Lactamization (Thermal or base-catalyzed) E->F Heat/Base G Crude Product F->G H Step 4: Purification (e.g., Column Chromatography) G->H I (8aS)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one (Final Product, >97% Purity) H->I Characterization

Caption: General synthetic workflow from (S)-Proline.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative example synthesized from common organic chemistry principles. Specific conditions may require optimization.

Step 1: N-Alkylation of (S)-Proline

  • To a stirred suspension of (S)-proline (1.0 eq) and potassium carbonate (2.5 eq) in a suitable solvent like ethanol, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Potassium carbonate acts as a base to deprotonate the secondary amine of proline, facilitating nucleophilic attack on the electrophilic carbon of ethyl bromoacetate. Ethanol is a suitable polar protic solvent for this Sₙ2 reaction.

Step 2: Amidation

  • After cooling the reaction mixture, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting crude diester in a saturated solution of ammonia in ethanol.

  • Stir the solution in a sealed pressure vessel at 50-60°C for 24-48 hours.

    • Causality: Excess ammonia acts as a nucleophile, converting the ester groups into primary amides, which are necessary precursors for the subsequent cyclization step.

Step 3: Intramolecular Cyclization (Lactamization)

  • Remove the solvent under reduced pressure to yield the crude diamide intermediate.

  • Heat the intermediate, either neat or in a high-boiling solvent (e.g., xylene), to induce thermal cyclization. Alternatively, a base catalyst can be employed at lower temperatures.

    • Causality: This key step forms the pyrazinone ring. One of the amide nitrogens attacks the carbonyl carbon of the other amide, eliminating ammonia and forming the stable six-membered lactam ring.

Step 4: Purification

  • The resulting crude product is purified using silica gel column chromatography.

  • A gradient elution system, typically starting with dichloromethane (DCM) and gradually increasing the polarity with methanol (MeOH), is used to isolate the pure product.

  • Combine fractions containing the desired product (identified by TLC) and concentrate under vacuum to yield (8aS)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one as a solid or viscous oil.

Analytical Characterization and Quality Control

Confirming the identity, purity, and stereochemical integrity of the synthesized compound is a non-negotiable step in drug development. A suite of analytical techniques is employed for this purpose.

Standard Analytical Workflow

analysis_workflow cluster_1 Analytical Workflow for QC Start Synthesized Product NMR ¹H and ¹³C NMR (Structural Verification) Start->NMR MS Mass Spectrometry (MS) (Molecular Weight Confirmation) Start->MS HPLC_Purity Achiral HPLC/UPLC (Purity Assessment, e.g., >99%) Start->HPLC_Purity Result QC Passed: Certificate of Analysis (CoA) NMR->Result MS->Result HPLC_Chiral Chiral HPLC (Enantiomeric Excess, e.e. >99%) HPLC_Purity->HPLC_Chiral If Purity OK HPLC_Chiral->Result

Caption: Standard quality control workflow for the final product.

Chiral Purity Analysis: A Critical Protocol

The determination of enantiomeric excess (e.e.) is arguably the most critical analytical test for a chiral intermediate. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry-standard method.[2][7]

Protocol: Chiral HPLC Method for Enantiomeric Excess (e.e.) Determination

  • Column Selection: A polysaccharide-based CSP, such as one derivatized with cellulose or amylose, is often effective.[8] The choice of column is the most critical parameter and may require screening several different CSPs.

  • Mobile Phase: A normal-phase or polar organic mode is typically used.[8]

    • Normal Phase Example: A mixture of n-Hexane and a polar modifier like isopropanol (IPA) or ethanol (e.g., 90:10 v/v Hexane:IPA).

    • Polar Organic Example: Acetonitrile or Methanol.

  • Instrumentation:

    • HPLC system with a UV detector (detection wavelength typically ~210-220 nm for the amide chromophore).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

  • Injection & Analysis:

    • Inject a racemic standard (a 50:50 mixture of the (S) and (R) enantiomers) to determine the retention times of both and confirm resolution.

    • Inject the synthesized (S)-enantiomer sample.

    • Calculate the enantiomeric excess using the peak areas: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

  • System Validation: The method should be validated for specificity, linearity, accuracy, and precision as per regulatory guidelines.

Causality: CSPs create a chiral environment within the column. The two enantiomers interact differently with the stationary phase, leading to different retention times and allowing for their separation and quantification.[9]

Applications in Drug Development

The hexahydropyrrolo[1,2-a]pyrazine scaffold is a versatile building block found in a variety of pharmacologically active agents.[3] Its rigid conformation helps to pre-organize substituents in a defined spatial orientation, which can lead to improved binding affinity and selectivity for protein targets.

Notable examples of its application include:

  • CNS Agents: The scaffold has been incorporated into novel serotonin 5-HT₂C receptor agonists, which have potential for treating obesity and other CNS disorders.[4] The defined stereochemistry is crucial for potent and selective receptor activation.

  • Antimicrobial Agents: Natural products containing the related pyrrolo[1,2-a]pyrazine-1,4-dione core have demonstrated activity against multidrug-resistant bacteria like Staphylococcus aureus.[3][10] This highlights the potential of the core structure in the development of new antibiotics.

  • Immunomodulators: Derivatives of the broader hexahydropyrazino[1,2-a]pyrazine family have been patented as inhibitors of Toll-like receptors (TLR7, 8, and 9), which are implicated in autoimmune diseases such as lupus.[5]

Conclusion

(8aS)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one is more than just a chemical compound; it is an enabling tool for medicinal chemists. Its defined stereochemistry, rigid bicyclic structure, and synthetic accessibility from (S)-proline make it a high-value chiral building block. A thorough understanding of its synthesis and, critically, its analytical characterization—especially chiral purity—is essential for its successful application. As the demand for more selective and potent drugs continues to grow, the strategic use of such privileged scaffolds will remain a cornerstone of innovative pharmaceutical research and development.

References

  • Octahydropyrrolo(1,2-a)pyrazine | C7H14N2 | CID 558578 - PubChem. PubChem. Available at: [Link]

  • Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- | C10H16N2O2 | CID 98951 - PubChem. PubChem. Available at: [Link]

  • (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol - PubChem. PubChem. Available at: [Link]

  • Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- - NIST Chemistry WebBook. NIST. Available at: [Link]

  • (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][3][11][12]OXAZABOROLE-BORANE COMPLEX - Organic Syntheses. Organic Syntheses. Available at: [Link]

  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones - MDPI. MDPI. Available at: [Link]

  • Richter, H. G. F., et al. (2006). Synthesis and biological evaluation of novel hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines as potent and selective 5-HT(2C) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 16(5), 1207-11. Available at: [Link]

  • Valli, S., et al. (2018). An antibiotic agent pyrrolo[1,2- a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 8(32), 17837-17846. Available at: [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. John Wiley & Sons, Inc.. Available at: [Link]

  • Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- - NIST Chemistry WebBook. NIST. Available at: [Link]

  • (S)-Octahydro-pyrrolo[1,2-a]pyrazine - ChemBK. ChemBK. Available at: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - NIH. National Institutes of Health. Available at: [Link]

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An In-Depth Technical Guide to (S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one: Structure, Stereochemistry, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one is a chiral, bicyclic lactam built upon the privileged hexahydropyrrolo[1,2-a]pyrazine scaffold. This scaffold is of significant interest in medicinal chemistry due to its rigid conformational structure and its presence in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the structure, stereochemistry, and plausible synthetic routes for this compound. While this specific isomer is less documented in scientific literature compared to its 6-oxo and 1,4-dione counterparts, this guide synthesizes information from closely related analogues to provide a robust framework for its study and application. We will delve into the critical aspects of stereocontrol in its synthesis, its expected analytical characteristics, and its potential as a valuable building block in the development of novel therapeutics.

Introduction: The Significance of the Pyrrolopyrazine Scaffold

The hexahydropyrrolo[1,2-a]pyrazine core is a recurring motif in a diverse array of natural products and synthetic compounds exhibiting a broad spectrum of biological activities. These nitrogen-containing heterocycles are particularly valued in drug discovery for their unique three-dimensional architecture, which can facilitate precise interactions with biological targets. The fusion of the pyrrolidine and piperazine rings creates a rigid structure that reduces conformational flexibility, a desirable trait in rational drug design for enhancing binding affinity and selectivity.

While much of the research has focused on derivatives such as the 1,4-dione, which has shown antimicrobial and antioxidant properties, and the 6-one isomer, the 4-oxo variant presents a distinct structural and electronic profile that warrants investigation. The introduction of a single chiral center at the bridgehead carbon, as in this compound, offers the potential for stereospecific interactions with chiral biomolecules like enzymes and receptors.

Molecular Structure and Stereochemistry

Core Structure and Isomerism

This compound possesses the molecular formula C₇H₁₂N₂O. Its structure consists of a saturated pyrrolidine ring fused to a piperazinone ring. The key structural features are:

  • Bicyclic System: A 5-membered pyrrolidine ring fused with a 6-membered piperazinone ring.

  • Bridgehead Nitrogen: The nitrogen atom at the junction of the two rings.

  • Lactam Functionality: A carbonyl group at the 4-position of the piperazinone ring.

  • Chiral Center: A single stereocenter at the C8a bridgehead carbon.

The IUPAC name for this specific enantiomer is (8aS)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one. The "(S)" designation refers to the absolute configuration at this C8a position, which dictates the overall three-dimensional shape of the molecule.

Below is a diagram illustrating the core molecular structure.

retrosynthesis target This compound intermediate1 N-substituted L-proline amide target->intermediate1 Amide cyclization precursor1 L-proline intermediate1->precursor1 precursor2 Aminoethylating agent intermediate1->precursor2 drug_discovery cluster_0 Scaffold Synthesis & Derivatization cluster_1 Screening & Optimization cluster_2 Preclinical Development a (S)-Hexahydropyrrolo [1,2-a]pyrazin-4(1H)-one b Library Synthesis a->b Functionalization c High-Throughput Screening b->c d Hit Identification c->d e Lead Optimization (SAR) d->e f In Vivo Efficacy e->f g ADME/Tox Studies e->g h Candidate Selection f->h g->h

The Biological Versatility of Hexahydropyrrolopyrazinone Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The hexahydropyrrolopyrazinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides an in-depth exploration of the multifaceted pharmacological landscape of these compounds, with a primary focus on their anticancer, neuroprotective, and antiviral properties. We will delve into the intricate mechanisms of action, present robust experimental protocols for their biological evaluation, and offer insights into the synthetic strategies for accessing this versatile chemical architecture. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Hexahydropyrrolopyrazinone Scaffold - A Gateway to Diverse Bioactivity

Natural products have historically been a rich source of inspiration for the development of new drugs, with approximately half of all FDA-approved drugs being based on or derived from natural product scaffolds.[1] The hexahydropyrrolopyrazinone moiety, a fused bicyclic system, represents a compelling starting point for the design of novel therapeutic agents. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. The inherent chirality of the scaffold further allows for the exploration of stereospecific binding, a critical factor in enhancing potency and reducing off-target effects. This guide will illuminate the significant therapeutic potential of this fascinating class of compounds.

Anticancer Activity: Inducing Apoptosis and Arresting the Cell Cycle

A significant body of research has highlighted the potent anticancer activity of hexahydropyrrolopyrazinone derivatives against a range of human cancer cell lines. These compounds have been shown to exert their cytotoxic effects through the induction of apoptosis (programmed cell death) and cell cycle arrest, two fundamental mechanisms for controlling neoplastic growth.

Mechanism of Action: Orchestrating Cell Death

The anticancer activity of hexahydropyrrolopyrazinone compounds is often mediated through the intrinsic apoptotic pathway, a complex signaling cascade that culminates in the activation of executioner caspases and the systematic dismantling of the cell.

A key molecular event is the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of apoptosis.[2][3] Hexahydropyrrolopyrazinone derivatives have been observed to disrupt the delicate balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of this family.[4] By downregulating the expression of anti-apoptotic proteins and/or upregulating pro-apoptotic proteins, these compounds promote the permeabilization of the mitochondrial outer membrane.[5] This event leads to the release of cytochrome c into the cytoplasm, which then triggers the activation of a caspase cascade, including initiator caspase-9 and executioner caspase-3.[4] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[4]

Furthermore, some derivatives have been implicated in the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[6][7] The PI3K/Akt pathway is a crucial cell survival pathway that is often hyperactivated in cancer, promoting cell proliferation and inhibiting apoptosis.[8] By inhibiting this pathway, hexahydropyrrolopyrazinone compounds can further sensitize cancer cells to apoptotic stimuli.

Below is a diagram illustrating the proposed anticancer mechanism of action:

anticancer_pathway cluster_0 Hexahydropyrrolopyrazinone Compound cluster_1 Signaling Cascade cluster_2 Mitochondrial Apoptosis cluster_3 Cellular Outcome HPP Hexahydropyrrolopyrazinone PI3K_Akt PI3K/Akt Pathway HPP->PI3K_Akt Inhibition Bcl2_family Bcl-2 Family Modulation HPP->Bcl2_family CellCycleArrest Cell Cycle Arrest HPP->CellCycleArrest Bcl2_protein ↓ Bcl-2 PI3K_Akt->Bcl2_protein Inhibition of anti-apoptotic function Bax ↑ Bax Bcl2_family->Bax Bcl2_family->Bcl2_protein Mito Mitochondrion Bax->Mito Bcl2_protein->Mito Inhibition of cytochrome c release CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Anticancer Mechanism of Action
Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of hexahydropyrrolopyrazinone derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound DerivativeCancer Cell LineIC50 (µM)Reference
Derivative ALung (A549)19.94 ± 1.23[4]
Derivative ACervical (HeLa)16.73 ± 1.78[4]
Derivative BBreast (MCF-7)21.05[9]
Derivative CColon (HCT116)13.58[9]
Derivative DProstate (PC-3)5.20[9]
Experimental Protocols

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the hexahydropyrrolopyrazinone compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cells with the hexahydropyrrolopyrazinone compounds as described for the MTT assay.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content in the cells. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat and harvest cells as previously described.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA, which can also be stained by PI.

  • PI Staining: Add PI solution (e.g., 50 µg/mL) to the cell suspension.

  • Analysis: Analyze the stained cells by flow cytometry.

Neuroprotective Activity: Combating Oxidative Stress and Neuroinflammation

Emerging evidence suggests that certain pyrrole-containing compounds, including those with a hexahydropyrrolopyrazinone-related scaffold, possess significant neuroprotective properties.[10] These compounds show promise in mitigating the pathological processes underlying neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[11]

Mechanism of Action: A Multi-pronged Defense

The neuroprotective effects of these compounds appear to be multifactorial, primarily revolving around their ability to counteract oxidative stress and modulate key enzymatic pathways.

  • Antioxidant Activity: Many pyrrole derivatives exhibit potent antioxidant properties, capable of scavenging reactive oxygen species (ROS).[11] ROS are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA, and are implicated in the neuronal cell death observed in neurodegenerative disorders.

  • MAO-B Inhibition: Some derivatives have been shown to selectively inhibit monoamine oxidase B (MAO-B).[12] MAO-B is an enzyme involved in the metabolism of neurotransmitters, and its activity can lead to the production of neurotoxic byproducts. Inhibition of MAO-B can therefore reduce oxidative stress and protect neurons.

  • PI3K/Akt Pathway Activation: The neuroprotective action of some related compounds has been linked to the activation of the PI3K/Akt signaling pathway.[13] This pathway is crucial for promoting neuronal survival and protecting against apoptotic cell death.

A diagram illustrating the neuroprotective mechanisms is presented below:

neuroprotective_pathway cluster_0 Hexahydropyrrolopyrazinone Compound cluster_1 Cellular Stressors cluster_2 Molecular Targets cluster_3 Cellular Outcome HPP Hexahydropyrrolopyrazinone ROS Reactive Oxygen Species (ROS) HPP->ROS Scavenging MAO_B MAO-B HPP->MAO_B Inhibition PI3K_Akt PI3K/Akt Pathway HPP->PI3K_Akt Activation Reduced_Oxidative_Stress Reduced Oxidative Stress ROS->Reduced_Oxidative_Stress Neurotoxins Neurotoxins MAO_B->Reduced_Oxidative_Stress Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival Reduced_Oxidative_Stress->Neuronal_Survival synthesis_workflow AminoAcid Protected Amino Acid Dipeptide Protected Dipeptide AminoAcid->Dipeptide Peptide Coupling Cyclization Diketopiperazine Formation Dipeptide->Cyclization Deprotection & Intramolecular Cyclization Reduction Piperazinone Reduction Cyclization->Reduction Selective Reduction Final_Product Hexahydropyrrolopyrazinone Core Reduction->Final_Product

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(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of (S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one

Authored by: A Senior Application Scientist

Foreword: Navigating the Pre-formulation Landscape for a Privileged Scaffold

The hexahydropyrrolo[1,2-a]pyrazinone core is a recognized privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds investigated for their diverse biological activities.[1][2] The specific enantiomer, this compound, represents a key chiral building block for developing novel therapeutics where stereochemistry is critical for target engagement and selectivity.[1] However, despite its synthetic utility, a comprehensive public repository of its fundamental physicochemical properties—namely solubility and stability—is conspicuously absent.

This guide is crafted for researchers, drug discovery scientists, and formulation experts who are either working with this specific molecule or similar bicyclic lactam structures. Recognizing the critical data gap, this document deviates from a simple data summary. Instead, it serves as a comprehensive, field-proven playbook for systematically determining the aqueous solubility and chemical stability of this compound. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative standards, thereby empowering research teams to generate the robust data essential for advancing a compound from discovery to development.

Section 1: Foundational Physicochemical Profile

Prior to embarking on experimental studies, it is crucial to consolidate all available information to build a foundational profile of the target compound. This allows for informed hypothesis generation regarding its behavior.

Molecular Identity and Predicted Properties

This compound is a bicyclic amine derivative with a molecular weight of approximately 140.18 g/mol .[1][3][4] A survey of chemical databases provides key identifiers and computationally predicted properties that offer initial insights into its potential solubility.

Identifier / Property Value Source Implication
CAS Number 151763-88-1ChemScene[3]Unique identifier for the (S)-enantiomer.
Molecular Formula C₇H₁₂N₂OChemScene[3]Provides elemental composition.
Molecular Weight 140.18 g/mol ChemScene[3]Essential for concentration calculations.
Calculated LogP -0.4194ChemScene[3]Suggests the molecule is hydrophilic and likely has good aqueous solubility.
Topological Polar Surface Area (TPSA) 32.34 ŲChemScene[3]Indicates good potential for membrane permeability.
Hydrogen Bond Donors 1ChemScene[3]Contributes to interactions with polar solvents.
Hydrogen Bond Acceptors 2ChemScene[3]Contributes to interactions with polar solvents.

The negative calculated LogP is a strong indicator of hydrophilicity. For comparison, the related compound Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has a calculated LogP of -0.893 and a calculated water solubility (LogS) of 0.04 mol/L, further supporting the hypothesis that our target molecule will be water-soluble.[5]

Causality: Why Predictions Are Not Enough

While computational models provide valuable starting points, they are not a substitute for empirical data. Factors such as crystal lattice energy (for solids), exact pKa values, and the potential for intramolecular hydrogen bonding can significantly influence actual solubility. Furthermore, stability is an inherently experimental parameter that cannot be accurately predicted. Therefore, the protocols outlined below are essential for generating reliable data for decision-making in a drug development context.

Section 2: Protocol for Thermodynamic Solubility Determination

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is a critical parameter for drug delivery and biopharmaceutical classification. The shake-flask method remains the gold standard for this determination.

Experimental Workflow: Shake-Flask Method

This protocol is designed to be self-validating by ensuring that equilibrium has been reached and that the analytical method is accurate.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Validation prep_compound Weigh excess (S)-HPP-4(1H)-one slurry Create slurry in each solvent vial prep_compound->slurry prep_solvent Prepare relevant solvents (e.g., Water, PBS pH 7.4, SGF, SIF) prep_solvent->slurry shake Agitate at constant temperature (e.g., 25°C) for 24h & 48h slurry->shake sample Extract & filter aliquots (0.22 µm) shake->sample quantify Quantify concentration via validated HPLC-UV or LC-MS sample->quantify compare Compare 24h vs 48h results quantify->compare validate Equilibrium confirmed? (Results are within 10%) compare->validate validate->shake No, continue agitation report Report thermodynamic solubility (mg/mL) validate->report Yes

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology
  • Analytical Method Development: Before starting, develop and validate a quantitative analytical method, typically reverse-phase HPLC with UV detection or LC-MS. This method must demonstrate linearity, accuracy, and precision over the expected concentration range.

  • Preparation: Add an excess amount of solid this compound to several vials (e.g., 5-10 mg in 1 mL of solvent). The exact amount is not critical as long as undissolved solid remains visible.

  • Solvent Systems: Use solvents relevant to drug development, including:

    • Purified Water

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Simulated Gastric Fluid (SGF), pH 1.2

    • Simulated Intestinal Fluid (SIF), pH 6.8

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).

  • Sampling: At designated time points (e.g., 24 and 48 hours), stop agitation and allow the solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove undissolved solid.

  • Quantification: Dilute the filtered sample into the mobile phase and quantify the concentration using the pre-validated HPLC method against a standard curve.

  • Validation of Equilibrium: Compare the concentration measured at 24 hours with the concentration at 48 hours. If the values are within an acceptable margin (e.g., ±10%), equilibrium has been reached. If not, continue the experiment and sample at a later time point (e.g., 72 hours).

Section 3: Protocol for Chemical Stability and Forced Degradation

Understanding a compound's stability profile is paramount for determining storage conditions, shelf-life, and potential liabilities. Forced degradation studies are accelerated experiments designed to predict long-term stability and identify potential degradation products.

The Principle of a Stability-Indicating Method

The cornerstone of any stability study is a stability-indicating analytical method . This is an analytical procedure that can accurately quantify the decrease in the concentration of the active compound while simultaneously resolving it from all its degradation products, excipients, and impurities. HPLC with a photodiode array (PDA) detector is the workhorse for this task, as it allows for peak purity assessment.

Experimental Workflow: Forced Degradation

This workflow follows the principles outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2).

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis & Data Interpretation stock Prepare stock solution (e.g., 1 mg/mL in ACN:Water) samples Aliquot stock into separate vials for each stress condition stock->samples acid Acid Hydrolysis (0.1 N HCl, 60°C) samples->acid base Base Hydrolysis (0.1 N NaOH, RT) samples->base ox Oxidation (3% H₂O₂, RT) samples->ox therm Thermal (60°C in solution & solid) samples->therm photo Photolytic (ICH-compliant chamber) samples->photo timepoint Sample at T=0, 2, 8, 24h (or until 5-20% degradation) acid->timepoint base->timepoint ox->timepoint therm->timepoint photo->timepoint neutralize Neutralize acid/base samples before injection timepoint->neutralize hplc Analyze via Stability-Indicating HPLC-PDA/MS neutralize->hplc mass_bal Calculate Mass Balance (% Assay + % Impurities ≈ 100%) hplc->mass_bal report Identify degradation pathways & report stability profile mass_bal->report

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Unlocking the Therapeutic Potential of (S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one: A Guide to Future Research

Author: BenchChem Technical Support Team. Date: January 2026

The (S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one core represents a privileged scaffold in medicinal chemistry, offering a unique three-dimensional architecture that is ripe for exploration in drug discovery.[1][2] Its inherent chirality and synthetic tractability make it an ideal starting point for the development of novel therapeutics. This guide provides an in-depth analysis of promising, yet underexplored, research avenues for this versatile heterocyclic system. We will delve into strategic areas of investigation, from the rational design and synthesis of novel derivatives to their evaluation in cutting-edge biological assays, with the aim of accelerating the discovery of next-generation therapies for cancer, neurodegenerative diseases, and viral infections.

Section 1: The this compound Core: A Foundation for Innovation

The pyrrolo[1,2-a]pyrazine framework is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and central nervous system (CNS) modulating activities.[1][2] The specific stereochemistry of the (S)-enantiomer of hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one provides a fixed spatial arrangement of substituents, which can be leveraged to achieve high-affinity and selective interactions with biological targets.[3] While some research has touched upon its potential in pain management and as an antimicrobial agent, a systematic exploration of its therapeutic capabilities is notably absent in the current literature. This guide proposes to fill that void by outlining a comprehensive research strategy.

Section 2: Focused Research Area 1: Targeting Kinase Signaling in Resistant Cancers

The dysregulation of protein kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of targeted cancer therapy.[4] Several pyrrolo[2,1-f][1][5][6]triazine and pyrrolo[2,3-d]pyrimidine derivatives have shown potent inhibition of various kinases, including EGFR, VEGFR-2, and c-Met.[7][8] However, the potential of the this compound scaffold in this domain remains largely untapped. We hypothesize that by strategically functionalizing this core, we can develop novel kinase inhibitors with unique binding modes and improved resistance profiles.

Rationale and Strategic Approach

The rigid, bicyclic structure of the this compound core can be exploited to project substituents into specific regions of a kinase active site. Our strategy will focus on a "scaffold-decoration" approach, where a library of derivatives will be synthesized with diverse functionalities at key positions to probe interactions with the ATP-binding pocket and adjacent allosteric sites.

Synthesis of a Focused Derivative Library

A robust synthetic strategy is paramount for generating a diverse library of analogs. The following multi-step synthesis provides a versatile route to a variety of derivatives.

Experimental Protocol: Synthesis of this compound Derivatives

  • Step 1: N-alkylation of (S)-2-carboxypyrrolidine. Commercially available (S)-2-carboxypyrrolidine will be N-alkylated with a variety of substituted 2-bromoacetamides. This will introduce diversity at the pyrazinone ring.

  • Step 2: Intramolecular Cyclization. The resulting N-substituted pyrrolidine derivative will undergo an intramolecular cyclization reaction, mediated by a coupling agent such as HATU or EDC, to form the bicyclic lactam core.

  • Step 3: Reduction of the Lactam. The lactam can be selectively reduced to the corresponding amine, providing a point for further derivatization.

  • Step 4: Diversification. The secondary amine can be functionalized via reductive amination, acylation, or sulfonation with a diverse set of aldehydes, acyl chlorides, or sulfonyl chlorides, respectively, to generate the final library of compounds.

G

Biological Evaluation: A Multi-tiered Screening Cascade

A hierarchical screening approach will be employed to efficiently identify promising lead compounds.

Experimental Protocol: Kinase Inhibition and Anticancer Activity Screening

  • Primary Screen: In vitro Kinase Panel. The synthesized library will be screened against a panel of cancer-relevant kinases (e.g., EGFR, HER2, VEGFR2, c-Met, CDK2) using a high-throughput platform such as the LanthaScreen™ Eu Kinase Binding Assay.

  • Secondary Screen: Cellular Proliferation Assays. Hits from the primary screen will be evaluated for their ability to inhibit the proliferation of a panel of cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) using the MTS assay.[9]

  • Tertiary Screen: Mechanism of Action Studies. Lead compounds will be further investigated to elucidate their mechanism of action. This will include:

    • Cell Cycle Analysis: To determine if the compounds induce cell cycle arrest.[10]

    • Apoptosis Assays: To assess the induction of programmed cell death via caspase-3 activation and PARP cleavage.[9]

    • Western Blotting: To confirm the on-target inhibition of kinase phosphorylation in cellular models.

Assay Purpose Example Cell Lines Key Readout
Kinase Panel ScreenIdentify direct kinase targetsN/AIC50 values
MTS AssayAssess anti-proliferative activityPC-3, MCF-7, A549IC50 values
Cell Cycle AnalysisDetermine effect on cell cycle progressionPC-3, MCF-7% cells in G2/M phase
Apoptosis AssayQuantify induction of apoptosisPC-3, MCF-7Caspase-3 activity, PARP cleavage
Computational Modeling: Rationalizing and Guiding Optimization

Molecular docking studies will be performed to understand the binding modes of active compounds within the kinase active sites and to guide the design of next-generation inhibitors.[11]

G

Section 3: Focused Research Area 2: Neuroprotection in Models of Alzheimer's and Parkinson's Disease

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant unmet medical need. The pyrrolo[1,2-a]pyrazine scaffold has shown promise in this area, with some derivatives demonstrating the ability to ameliorate amyloid-β aggregates.[12] We propose to investigate the neuroprotective potential of this compound derivatives in models of both Alzheimer's and Parkinson's disease, focusing on the mitigation of oxidative stress and apoptosis.

Rationale and Strategic Approach

Oxidative stress and neuronal apoptosis are common pathological features of many neurodegenerative diseases.[13] Our strategy is to synthesize and screen a library of this compound derivatives for their ability to protect neurons from oxidative damage and to inhibit apoptotic pathways.

Biological Evaluation: In Vitro Neuroprotection Assays

A series of in vitro assays will be used to assess the neuroprotective effects of the synthesized compounds.

Experimental Protocol: In Vitro Neuroprotection Assays

  • Cell Culture: Human neuroblastoma SH-SY5Y cells will be used as a model neuronal cell line.

  • Induction of Neurotoxicity: Neurotoxicity will be induced using established protocols:

    • Oxidative Stress Model: Treatment with 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).[5][13]

    • Excitotoxicity Model: Treatment with glutamate.[1]

    • Alzheimer's Model: Treatment with amyloid-β (Aβ) oligomers.[1]

    • Parkinson's Model: Treatment with MPP+.[1]

  • Assessment of Neuroprotection:

    • Cell Viability Assay: Cell viability will be assessed using the MTT or resazurin assay.[1]

    • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels will be quantified using the DCFH-DA assay.[1]

    • Apoptosis Assay: Apoptosis will be measured by quantifying caspase-3 activity.[1]

    • Mitochondrial Health Assay: Mitochondrial membrane potential will be assessed using a fluorescent dye such as TMRM.[1]

G

Section 4: Focused Research Area 3: Broad-Spectrum Antiviral Agents

The emergence of drug-resistant viral strains and novel viral pathogens necessitates the development of new antiviral agents. The pyrrolo[1,2-a]pyrazine scaffold has been reported to possess antiviral activity against a range of viruses, including rotavirus and coxsackievirus.[14][15] We propose a research program to explore the potential of this compound derivatives as broad-spectrum antiviral agents.

Rationale and Strategic Approach

Many viruses rely on conserved enzymes, such as polymerases, for their replication. We hypothesize that the this compound scaffold can be functionalized to create inhibitors that target these essential viral enzymes, leading to broad-spectrum antiviral activity.

Biological Evaluation: Antiviral Screening

The synthesized library of compounds will be screened against a panel of medically important viruses.

Experimental Protocol: In Vitro Antiviral Screening

  • Cell Culture and Virus Propagation: Appropriate host cell lines (e.g., MDCK for influenza, Vero for herpes simplex virus) will be cultured and infected with the respective viruses.

  • Antiviral Assay: The antiviral activity of the compounds will be determined using a cytopathic effect (CPE) inhibition assay or a plaque reduction assay.

  • Determination of IC50 and CC50: The 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) will be determined to calculate the selectivity index (SI = CC50/IC50).

  • Mechanism of Action Studies: For promising compounds, time-of-addition and viral enzyme inhibition assays will be conducted to identify the stage of the viral life cycle that is inhibited.

Virus Host Cell Line Antiviral Assay
Influenza A virus (H1N1)MDCKCPE inhibition assay
Herpes Simplex Virus-1 (HSV-1)VeroPlaque reduction assay
Human Immunodeficiency Virus-1 (HIV-1)MT-4CPE inhibition assay
Dengue Virus (DENV-2)VeroPlaque reduction assay

Conclusion

The this compound scaffold holds immense, yet largely unexplored, potential for the development of novel therapeutics. The research areas outlined in this guide – targeting resistant cancers, neurodegenerative diseases, and viral infections – represent strategic avenues for investigation that could lead to the discovery of new medicines with significant clinical impact. By combining rational design, efficient synthesis, and a multi-tiered biological evaluation strategy, researchers can unlock the full therapeutic potential of this privileged heterocyclic core.

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrrolo[1,2-a]pyrazines

In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple, unrelated biological targets – is a cornerstone of efficient drug discovery. The hexahydropyrrolo[1,2-a]pyrazine core is a prominent member of this class, offering a rigid, three-dimensional structure that is amenable to diverse functionalization. This guide provides an in-depth technical overview of a key derivative, (S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one, including its chemical identification, a detailed synthetic protocol, and its applications as a versatile building block in the development of novel therapeutics. The inherent chirality of this compound, with the (S)-configuration at the bridgehead carbon, provides a critical stereochemical anchor for designing selective ligands and inhibitors.

Chemical Identification and Analogous Structures

The unique identity of any chemical entity in research and development is unequivocally established by its Chemical Abstracts Service (CAS) number. For the subject of this guide, the specific enantiomer is identified as:

  • This compound: CAS Number 124072-84-0

Understanding the chemical space around this core structure is vital for structure-activity relationship (SAR) studies. The following table provides the CAS numbers for several closely related compounds, highlighting the subtle yet critical structural variations that can profoundly impact biological activity.

Compound NameCAS NumberKey Structural Difference from Target
(R)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one929047-07-4Enantiomer of the target compound
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one1000577-63-8Racemic mixture
(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione3705-27-9Contains an additional carbonyl group at the 1-position
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione19179-12-5Racemic diketone analog
(S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one151763-88-1Isomeric ketone at the 6-position

Enantioselective Synthesis: A Step-by-Step Protocol

The synthesis of enantiomerically pure this compound is paramount to harnessing its potential in stereospecific molecular interactions. The following protocol describes a robust and reproducible method, commencing from the readily available chiral starting material, L-proline. This "chiral pool" approach ensures the desired stereochemistry is carried through the synthetic sequence.

Synthetic Workflow Diagram

G cluster_0 Step 1: N-Alkylation of L-Proline Methyl Ester cluster_1 Step 2: Lactamization and Piperazinone Ring Formation A L-Proline B Methanol, SOCl2 A->B Esterification C L-Proline methyl ester B->C D Ethyl bromoacetate, K2CO3, Acetonitrile C->D Alkylation E N-(Ethoxycarbonylmethyl)-L-proline methyl ester D->E F N-(Ethoxycarbonylmethyl)-L-proline methyl ester G Ethylene diamine, Ethanol, Reflux F->G Amidation & Cyclization H This compound G->H

Caption: Synthetic pathway for this compound.

Experimental Procedure

Step 1: Synthesis of N-(Ethoxycarbonylmethyl)-L-proline methyl ester

  • Esterification of L-Proline: To a suspension of L-proline (1.0 eq) in methanol (5 mL/g of proline) at 0 °C, thionyl chloride (1.2 eq) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure to yield L-proline methyl ester hydrochloride as a white solid.

    • Causality: The use of thionyl chloride is a standard and efficient method for the esterification of carboxylic acids in the presence of an alcohol. The reaction proceeds via an acyl chloride intermediate.

  • N-Alkylation: The L-proline methyl ester hydrochloride (1.0 eq) is dissolved in acetonitrile (10 mL/g). Anhydrous potassium carbonate (3.0 eq) is added, followed by ethyl bromoacetate (1.1 eq). The mixture is heated to reflux and stirred for 16 hours.

    • Causality: Potassium carbonate acts as a base to neutralize the hydrochloride and deprotonate the secondary amine of the proline ester, facilitating the nucleophilic attack on the electrophilic carbon of ethyl bromoacetate.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-(ethoxycarbonylmethyl)-L-proline methyl ester as a colorless oil.

Step 2: Synthesis of this compound

  • Amidation and Cyclization: N-(Ethoxycarbonylmethyl)-L-proline methyl ester (1.0 eq) is dissolved in ethanol (15 mL/g). Ethylene diamine (1.5 eq) is added, and the reaction mixture is heated to reflux for 24 hours.

    • Causality: This is a tandem reaction. Initially, the more reactive methyl ester undergoes amidation with one of the amino groups of ethylene diamine. The subsequent intramolecular cyclization between the newly formed secondary amine and the ethyl ester forms the desired six-membered piperazinone ring.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield this compound as a white to off-white solid.

Spectroscopic Characterization: A Self-Validating System

The identity and purity of the synthesized compound must be rigorously confirmed. The following data serve as a benchmark for validation.

Technique Expected Observations
¹H NMR Multiple signals in the aliphatic region (1.5-4.0 ppm) corresponding to the protons of the bicyclic system. The diastereotopic nature of the methylene protons will result in complex splitting patterns.
¹³C NMR A characteristic signal for the carbonyl carbon around 170 ppm. Aliphatic signals between 20-60 ppm.
IR (Infrared Spectroscopy) A strong absorption band around 1650 cm⁻¹ corresponding to the amide carbonyl stretching vibration. N-H stretching vibrations may be observed around 3300 cm⁻¹.
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (C₇H₁₂N₂O = 140.18 g/mol ).

Applications in Drug Discovery: A Scaffold for Innovation

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to introduce diverse substituents at the secondary amine position, allowing for the exploration of various pharmacophores.

Therapeutic Targets and Signaling Pathways

The pyrrolo[1,2-a]pyrazine core has been incorporated into molecules targeting a variety of diseases. The diagram below illustrates some of the key therapeutic areas and associated signaling pathways where this scaffold has shown promise.

G A This compound B Derivative Synthesis A->B Functionalization C Anticancer Agents B->C Leads to D Antiviral Agents B->D Leads to E CNS Disorders B->E Leads to F Kinase Inhibition (e.g., PI3K/Akt/mTOR pathway) C->F Mechanism G Viral Replication Inhibition D->G Mechanism H Neuroreceptor Modulation (e.g., 5-HT, Dopamine receptors) E->H Mechanism

Caption: Therapeutic applications of the pyrrolo[1,2-a]pyrazine scaffold.

Derivatives of this core have been investigated as:

  • Kinase Inhibitors: The rigid structure can be elaborated to selectively target the ATP-binding site of various kinases, which are often dysregulated in cancer.[1]

  • Antiviral Agents: The scaffold can serve as a basis for the design of compounds that interfere with viral replication or entry.

  • Central Nervous System (CNS) Agents: Modification of the scaffold can lead to compounds that modulate the activity of neurotransmitter receptors, with potential applications in treating depression, anxiety, and other neurological disorders.

Conclusion

This compound is a chiral building block of significant strategic importance in modern drug discovery. Its well-defined stereochemistry and amenability to synthetic modification make it an ideal starting point for the development of novel, potent, and selective therapeutics. The synthetic protocol and characterization data provided in this guide offer a validated framework for researchers to produce and utilize this valuable compound in their discovery programs.

References

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  • National Center for Biotechnology Information. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. [Link]

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The Pyrrolo[1,2-a]pyrazinone Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Heterocycle

The pyrrolo[1,2-a]pyrazinone core, a nitrogen-fused bicyclic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of functional groups, enabling potent and selective interactions with a diverse array of biological targets. This scaffold is found in a variety of natural products, many of which exhibit significant biological activity, inspiring the synthesis and exploration of a vast chemical space of novel derivatives.[1][2] The inherent synthetic tractability and the potential for diverse functionalization have further solidified its importance in the quest for new therapeutic agents.[2] This technical guide provides a comprehensive review of the pyrrolo[1,2-a]pyrazinone scaffold, encompassing its synthesis, diverse medicinal chemistry applications, and the underlying structure-activity relationships that govern its biological effects.

Synthetic Strategies: Building the Core Scaffold

The construction of the pyrrolo[1,2-a]pyrazinone ring system can be broadly categorized into several strategic approaches, each offering distinct advantages in terms of accessible substitution patterns and overall efficiency. The two predominant strategies are the "pyrrole-first" and "pyrazinone-first" approaches, supplemented by multicomponent reactions and other miscellaneous methods.[2]

The "Pyrrole-First" Strategy

This is the most common approach, where the pyrazinone ring is constructed onto a pre-existing, functionalized pyrrole.[2] This strategy is highly versatile due to the ready availability of a wide range of substituted pyrroles.

Key Methodologies:

  • Intramolecular Cyclization of 1,2-Disubstituted Pyrroles: This method involves the cyclization of a pyrrole bearing an electrophilic group at the 2-position and a nucleophilic group at the 1-position (or vice versa). A common example is the reaction of methyl 1-(2-aryl-2-oxoethyl)pyrrole-2-carboxylates with a source of amine, such as methylamine, to form aryl-substituted pyrrolo[1,2-a]pyrazinones.[3]

  • Cyclization from 2-Monosubstituted Pyrroles: This involves the reaction of a 1H-pyrrole-2-carboxamide with a reagent that introduces an electrophilic group on the amide nitrogen, which then undergoes intramolecular cyclization with the pyrrole nitrogen.[2]

  • Ugi Multicomponent Reaction: The Ugi four-component reaction (4CR) or five-component reaction (5CR) provides a powerful and atom-economical route to highly substituted pyrrolo[1,2-a]pyrazinone derivatives.[4] This one-pot reaction allows for the rapid generation of a library of compounds with diverse substitution patterns.

Experimental Protocol: Synthesis of 3-Aryl-2-methyl-1-pyrrolo[1,2-a]pyrazinones [3]

  • Preparation of Methyl 1-(2-aryl-2-oxoethyl)pyrrole-2-carboxylates:

    • To a mixture of methyl pyrrole-2-carboxylate (13.3 mmol) and K₂CO₃ (2.7 g) in DMF (15 mL), add the corresponding α-bromoarylethanone (13.6 mmol).

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Pour the reaction mixture into water and filter the resulting solid.

    • Wash the solid with water and air-dry to yield the crude product, which can be purified by recrystallization from methanol or column chromatography.

  • Cyclization to form 3-Aryl-2-methyl-1-pyrrolo[1,2-a]pyrazinones:

    • Heat a solution of the appropriate methyl 1-(2-aryl-2-oxoethyl)pyrrole-2-carboxylate (4.5 mmol) in anhydrous methanol (15 mL) to reflux.

    • Pass a stream of methylamine gas through the refluxing solution for 3-4 hours.

    • Continue to reflux the solution for four days.

    • Remove the solvent under reduced pressure to obtain a crude oil.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., 4:1 petroleum ether/ethyl acetate) to afford the desired 3-aryl-2-methyl-1-pyrrolo[1,2-a]pyrazinone.

The "Pyrazinone-First" Strategy

In this less common but effective approach, the pyrrole ring is constructed onto an existing pyrazinone core.[2] This strategy can be particularly useful for accessing substitution patterns that are difficult to achieve via the "pyrrole-first" methods.

Experimental Protocol: Synthesis of Dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine Derivatives [5]

  • Initial Condensation:

    • Stir a solution of an arylglyoxal (1 mmol), N-ethylaminopyrrole (1 mmol), and three drops of acetic acid in DCM (5 mL) at room temperature for 2 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Cycloaddition:

    • Upon completion of the initial reaction, add triphenylphosphine (0.5 mmol) and dimethyl acetylenedicarboxylate (0.5 mmol) in DCM (0.5 mL) to the mixture.

    • Stir the reaction mixture at room temperature for 10 minutes, monitoring by TLC.

  • Work-up and Purification:

    • After the reaction is complete, purify the mixture by column chromatography on silica gel to obtain the desired dimethyl 1-substituted-5,6-dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine-2,3-dicarboxylate.

Caption: Overview of major synthetic strategies for the pyrrolo[1,2-a]pyrazinone scaffold.

Medicinal Chemistry Applications: A Scaffold of Broad Therapeutic Potential

The pyrrolo[1,2-a]pyrazinone scaffold has demonstrated a remarkable range of biological activities, making it a highly attractive starting point for the development of novel therapeutics in various disease areas.

Anticancer Activity

The pyrrolo[1,2-a]pyrazinone core is a prominent feature in a number of potent anticancer agents, targeting various key players in cancer cell signaling and survival.

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are frequently overexpressed in a wide range of hematological and solid tumors. They play a crucial role in cell cycle progression, survival, and metabolism.[1]

Derivatives of the 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold have been identified as potent and selective inhibitors of PIM kinases.[1][6] Rational, structure-based drug design has led to the development of compounds with low nanomolar IC₅₀ values and excellent selectivity against a broad panel of other kinases.[1]

Mechanism of Action: Pyrrolo[1,2-a]pyrazinone-based PIM kinase inhibitors act as ATP-competitive inhibitors, binding to the active site of the kinase and preventing the phosphorylation of downstream substrates. This leads to the inhibition of PIM kinase-mediated signaling pathways, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

PIM_Kinase_Inhibition Pyrrolo_Pyrazinone Pyrrolo[1,2-a]pyrazinone Inhibitor PIM_Kinase PIM Kinase Pyrrolo_Pyrazinone->PIM_Kinase Inhibits Substrate Downstream Substrate (e.g., BAD, 4E-BP1) PIM_Kinase->Substrate Phosphorylates ATP ATP ATP->PIM_Kinase Phospho_Substrate Phosphorylated Substrate Cell_Survival Cell Survival & Proliferation Phospho_Substrate->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Leads to

Caption: Mechanism of PIM kinase inhibition by pyrrolo[1,2-a]pyrazinone derivatives.

Structure-Activity Relationship (SAR) for PIM Kinase Inhibitors:

  • Stereochemistry: The stereochemistry at the C3 and C4 positions of the dihydropyrrolo[1,2-a]pyrazin-1(2H)-one core can significantly impact potency.[6]

  • Substitution at the Pyrrole Ring: Introduction of substituents on the pyrrole ring can modulate the pharmacokinetic properties of the compounds.

  • Aromatic Substituents: The nature and position of substituents on the aromatic rings attached to the core scaffold are crucial for optimizing potency and selectivity.[1]

Compound IDPIM1 IC₅₀ (nM)PIM2 IC₅₀ (nM)PIM3 IC₅₀ (nM)Reference
15a 1252[1]
20c 21018[6]

Experimental Protocol: PIM Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in a suitable buffer (e.g., kinase buffer with DMSO).

    • Prepare a solution of the PIM kinase of interest and a suitable substrate (e.g., a peptide substrate).

    • Prepare an ATP solution at the desired concentration.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound, the kinase solution, and the substrate solution.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and detect the amount of product formed. This can be done using various methods, such as a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a control (e.g., DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme involved in DNA repair, particularly in the base excision repair (BER) pathway. Inhibition of PARP-1 is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.

Pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives have been identified as potent inhibitors of PARP-1.[7] Optimization of this scaffold has led to compounds with excellent enzymatic potency and the ability to selectively inhibit the proliferation of BRCA-deficient cancer cells.

Structure-Activity Relationship (SAR) for PARP-1 Inhibitors:

  • Aromatic Substituents: The nature and substitution pattern of the aromatic ring at the 4-position of the pyrrolo[1,2-a]pyrazin-1(2H)-one core are critical for PARP-1 inhibitory activity.[7]

  • Cyclic Amines: Introduction of a cyclic amine at the 7-position of the scaffold can enhance potency.

Compound IDPARP-1 IC₅₀ (nM)Reference
Compound 15b 0.34[8]
LOM1392 70[9]

Experimental Protocol: PARP-1 Inhibition Assay [7]

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound.

    • Prepare a reaction buffer containing biotinylated NAD⁺, activated DNA, and recombinant human PARP-1 enzyme.

  • Enzymatic Reaction:

    • Add the test compound and the PARP-1 enzyme to a streptavidin-coated 96-well plate.

    • Initiate the reaction by adding the NAD⁺ and activated DNA.

    • Incubate the plate at room temperature.

  • Detection:

    • Wash the plate to remove unincorporated NAD⁺.

    • Add a horseradish peroxidase (HRP)-labeled anti-poly(ADP-ribose) antibody.

    • Add a chemiluminescent HRP substrate and measure the luminescence.

  • Data Analysis:

    • Calculate the percentage of PARP-1 inhibition for each compound concentration and determine the IC₅₀ value.

Antibacterial Activity

Certain hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione derivatives, isolated from marine bacteria, have demonstrated potent antibacterial activity, particularly against multidrug-resistant (MDR) strains of Staphylococcus aureus.[10][11]

Mechanism of Action: The precise mechanism of antibacterial action for these compounds is still under investigation, but it is believed to involve the disruption of essential cellular processes in the bacteria.

CompoundTarget OrganismMIC (mg/L)MBC (mg/L)Reference
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro MDR S. aureus15 ± 0.17220 ± 0.072[10][11]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays [10]

  • MIC Determination (Broth Microdilution):

    • Prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the target bacterium.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination:

    • Subculture aliquots from the wells showing no visible growth in the MIC assay onto an agar plate.

    • Incubate the agar plate at 37°C for 24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Antiviral Activity

Derivatives of the pyrrolo[1,2-a]pyrazine scaffold have also shown promise as antiviral agents. For instance, certain pyrazino-pyrazine derivatives have demonstrated activity against a range of viruses, including influenza viruses.[12] More recently, pyrrolo[2,1-f][1][4][13]triazine derivatives have been investigated as inhibitors of influenza virus neuraminidase.[14]

Mechanism of Action: The proposed mechanism for some of these compounds involves the inhibition of viral neuraminidase, an enzyme crucial for the release of newly formed virus particles from infected cells.[14]

CompoundVirusEC₅₀ (µM)Reference
Compound 21c Influenza A/WSN/33 (H1N1)1.9[15]
Compound 1 Influenza A and B viruses0.2 - 0.6[16]

Experimental Protocol: Antiviral Plaque Reduction Assay

  • Cell Culture:

    • Seed a suitable host cell line (e.g., Madin-Darby canine kidney (MDCK) cells for influenza virus) in 6-well plates and grow to confluency.

  • Infection and Treatment:

    • Wash the cell monolayers and infect them with a known titer of the virus.

    • After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose).

  • Incubation and Staining:

    • Incubate the plates at 37°C in a CO₂ incubator for 2-3 days to allow for plaque formation.

    • Fix the cells and stain with a solution such as crystal violet to visualize the plaques.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to a virus control.

    • Determine the EC₅₀ value, the concentration of the compound that reduces the number of plaques by 50%.

Anticonvulsant Activity

Perhydropyrrolo[1,2-a]pyrazine derivatives have been investigated as a novel class of anticonvulsant agents.[4] These compounds have shown efficacy in various animal models of epilepsy, including models of pharmacoresistant seizures.

Mechanism of Action: The exact mechanism of action for the anticonvulsant effects of these compounds is not fully elucidated but is thought to involve the modulation of neuronal excitability.[17][18]

Structure-Activity Relationship (SAR) for Anticonvulsant Activity:

  • Stereochemistry: The absolute configuration at the stereogenic centers of the perhydropyrrolo[1,2-a]pyrazine core is crucial for anticonvulsant activity.[4]

  • Aromatic Substituents: The nature and position of substituents on the aromatic ring at the C-4 position influence the efficacy in different seizure models.[19] For instance, meta-substituted analogs often show high activity in maximal electroshock seizure (MES) and subcutaneous Metrazol (scMET) tests.[19]

  • Fluorination: The introduction of fluorine atoms into the phenyl ring can be beneficial for anticonvulsant potency.[20]

Compound ID6 Hz ED₅₀ (mg/kg)MES ED₅₀ (mg/kg)scMET ED₅₀ (mg/kg)Reference
(4R,8aR)-3a 47.90>100>100[4]
5a 32.2418.517.1[19]
(4S,8aS)-5h 48.411.210.1[21]
(4S,8aS)-5l 19.32.910.8[21]

Experimental Protocol: Anticonvulsant Screening in Mice (Maximal Electroshock Seizure - MES Test)

  • Animal Preparation:

    • Use male albino mice of a specific weight range.

    • Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Induction of Seizures:

    • At the time of predicted peak effect of the compound, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes using a convulsiometer.

  • Observation:

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis:

    • The ability of the compound to prevent the tonic hindlimb extension is considered a positive result.

    • Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure endpoint.

Future Perspectives and Conclusion

The pyrrolo[1,2-a]pyrazinone scaffold has unequivocally established itself as a cornerstone of modern medicinal chemistry. Its synthetic accessibility and the diverse array of biological activities exhibited by its derivatives underscore its immense therapeutic potential. The continued exploration of this privileged core, driven by innovative synthetic methodologies and a deeper understanding of its interactions with biological targets, promises to yield a new generation of selective and potent therapeutic agents.

Future research in this area will likely focus on:

  • Expansion of Chemical Space: The development of novel synthetic routes to access previously unexplored substitution patterns and fused-ring systems.

  • Target Deconvolution: Elucidating the precise molecular targets and mechanisms of action for compounds with promising phenotypic activities.

  • Optimization of ADME Properties: Fine-tuning the pharmacokinetic and pharmacodynamic profiles of lead compounds to enhance their drug-like properties.

  • Application in New Therapeutic Areas: Investigating the potential of pyrrolo[1,2-a]pyrazinone derivatives in other disease areas, such as neurodegenerative and inflammatory disorders.

References

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  • Request PDF. (2025). Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. ResearchGate. [Link]

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Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one is a chiral bicyclic lactam that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid, conformationally constrained scaffold is a key feature in the design of various therapeutic agents. The enantiopurity of this molecule is crucial for its biological activity, making its stereoselective synthesis a topic of significant interest for researchers in organic synthesis and pharmaceutical development.

This document provides a comprehensive guide to the enantioselective synthesis of this compound, starting from the readily available chiral precursor, L-proline. The described synthetic route is designed to be robust, scalable, and to provide the target molecule with high enantiomeric excess. We will delve into the rationale behind the chosen synthetic strategy and provide detailed, step-by-step protocols for each reaction, along with data presentation and visualizations to aid in understanding and implementation.

Synthetic Strategy Overview

The overall synthetic strategy leverages the inherent chirality of L-proline to establish the desired (S)-stereochemistry at the bridgehead carbon of the target molecule. The synthesis involves a four-step sequence:

  • N-Boc Protection of L-proline: The synthesis commences with the protection of the secondary amine of L-proline with a tert-butyloxycarbonyl (Boc) group. This is a standard protecting group strategy to prevent unwanted side reactions of the amine functionality in subsequent steps.

  • Amide Coupling with Ethylenediamine: The carboxylic acid of N-Boc-L-proline is then coupled with mono-N-Boc-ethylenediamine. This step introduces the second nitrogen atom and the two-carbon linker required for the pyrazinone ring. The use of a mono-protected ethylenediamine ensures selective coupling at the free amino group.

  • Intramolecular Cyclization/Deprotection: The resulting amide undergoes an acid-catalyzed deprotection of the terminal Boc group, followed by an in-situ intramolecular cyclization to form the bicyclic piperazinone ring system.

  • Selective Reduction of the Amide: The final step involves the selective reduction of the newly formed amide carbonyl to an amine, yielding the target this compound.

This synthetic approach is illustrated in the workflow diagram below.

Synthetic_Workflow cluster_0 Synthesis of this compound Proline L-Proline BocProline N-Boc-L-Proline Proline->BocProline Boc2O, Base CoupledProduct N-Boc-Pro-NH(CH2)2NH-Boc BocProline->CoupledProduct Mono-Boc-ethylenediamine, EDC, HOBt CyclizedProduct (S)-1,4-Dioxo-octahydropyrrolo[1,2-a]pyrazine CoupledProduct->CyclizedProduct Acid, Heat (Deprotection & Cyclization) Target (S)-Hexahydropyrrolo [1,2-a]pyrazin-4(1H)-one CyclizedProduct->Target LiAlH4 (Reduction)

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of N-Boc-L-proline

Rationale: The protection of the secondary amine of L-proline is essential to prevent its interference in the subsequent amide coupling reaction. The Boc group is chosen for its stability under the coupling conditions and its ease of removal under acidic conditions.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve L-proline (10.0 g, 86.9 mmol) in a mixture of 1,4-dioxane (100 mL) and water (50 mL).

  • Addition of Base: To the stirred solution, add triethylamine (24.2 mL, 173.8 mmol, 2.0 equiv.).

  • Addition of Boc Anhydride: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (20.8 g, 95.6 mmol, 1.1 equiv.) portion-wise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Add 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted Boc₂O.

    • Acidify the aqueous layer to pH 2-3 with a 1 M HCl solution at 0 °C.

    • Extract the product with ethyl acetate (3 x 100 mL).

  • Isolation and Purification:

    • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-L-proline as a white solid.

Parameter Value
Typical Yield 90-95%
Purity (by NMR) >98%
Appearance White solid
Part 2: Amide Coupling of N-Boc-L-proline with Mono-N-Boc-ethylenediamine

Rationale: This step forms the key amide bond that connects the proline moiety to the ethylenediamine backbone. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a standard and efficient method for amide bond formation that minimizes racemization.[1][2][3][4]

Protocol:

  • Reaction Setup: To a solution of N-Boc-L-proline (15.0 g, 69.7 mmol) in anhydrous dichloromethane (DCM) (300 mL) in a 500 mL round-bottom flask, add HOBt (10.4 g, 76.7 mmol, 1.1 equiv.).

  • Addition of Amine: Add mono-N-Boc-ethylenediamine (11.2 g, 69.7 mmol, 1.0 equiv.) to the reaction mixture.

  • Addition of Coupling Agent: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (14.7 g, 76.7 mmol, 1.1 equiv.) portion-wise over 20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 18-24 hours. Monitor the reaction by TLC (Mobile phase: 10% methanol in DCM).

  • Work-up:

    • Dilute the reaction mixture with DCM (200 mL).

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 150 mL), water (150 mL), and brine (150 mL).

  • Isolation and Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a gradient of methanol in DCM (0-5%) to afford the coupled product as a white solid.

Parameter Value
Typical Yield 80-85%
Purity (by LC-MS) >95%
Appearance White solid
Part 3: Intramolecular Cyclization to form (S)-1,4-Dioxo-octahydropyrrolo[1,2-a]pyrazine

Rationale: This step involves the deprotection of the terminal Boc group, followed by a spontaneous intramolecular cyclization to form the bicyclic diketopiperazine. The use of a strong acid like trifluoroacetic acid (TFA) effectively removes the Boc group, and gentle heating promotes the cyclization.

Protocol:

  • Reaction Setup: Dissolve the product from Part 2 (10.0 g, 27.9 mmol) in DCM (100 mL) in a 250 mL round-bottom flask.

  • Deprotection: Cool the solution to 0 °C and add TFA (20 mL) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the deprotection by TLC.

  • Cyclization:

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • Dissolve the residue in toluene (150 mL) and heat to reflux for 6-8 hours with a Dean-Stark apparatus to remove water.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • The product often precipitates out of the solution. Collect the solid by filtration and wash with cold toluene.

    • Further purification can be achieved by recrystallization from ethanol.

Parameter Value
Typical Yield 75-80%
Purity (by NMR) >97%
Appearance Crystalline solid
Part 4: Selective Reduction to this compound

Rationale: The final step is the selective reduction of one of the two amide carbonyls. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides to amines.[5][6][7][8] By carefully controlling the stoichiometry and reaction conditions, it is possible to achieve selective reduction of the less sterically hindered amide carbonyl.

Protocol:

  • Reaction Setup: To a suspension of LiAlH₄ (2.1 g, 55.3 mmol, 2.0 equiv.) in anhydrous tetrahydrofuran (THF) (150 mL) in a 500 mL three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (argon or nitrogen), add a solution of the diketopiperazine from Part 3 (5.0 g, 27.6 mmol) in anhydrous THF (100 mL) dropwise at 0 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up (Fieser method):

    • Cool the reaction mixture to 0 °C.

    • Carefully and sequentially add water (2.1 mL), 15% aqueous NaOH (2.1 mL), and then water again (6.3 mL) dropwise. Caution: This is a highly exothermic reaction and generates hydrogen gas.

    • Stir the resulting granular precipitate for 1 hour at room temperature.

  • Isolation and Purification:

    • Filter the precipitate through a pad of Celite® and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluting with a mixture of DCM, methanol, and ammonium hydroxide) to give the final product.

Parameter Value
Typical Yield 60-70%
Enantiomeric Excess (by chiral HPLC) >98%
Appearance Off-white solid

Mechanism and Key Considerations

The key to the enantioselectivity of this synthesis lies in the use of L-proline as the chiral starting material. The stereocenter at the alpha-carbon of proline is maintained throughout the reaction sequence, directly translating to the desired (S)-configuration at the bridgehead position of the final product.

Mechanism cluster_1 Key Stereochemistry-Determining Step Start L-Proline (S-configuration) Intermediate1 N-Boc-L-Proline (S-configuration retained) Start->Intermediate1 Boc Protection Intermediate2 Coupled Intermediate (S-configuration retained) Intermediate1->Intermediate2 Amide Coupling Final This compound (S-configuration at bridgehead) Intermediate2->Final Cyclization & Reduction

Sources

Application Notes & Protocols: Synthetic Routes to Dihydropyrrolo[1,2-a]pyrazinone Rings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dihydropyrrolo[1,2-a]pyrazinone Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Among these, the dihydropyrrolo[1,2-a]pyrazinone ring system has emerged as a "privileged scaffold." This bicyclic motif is present in a wide array of bioactive natural products isolated from marine and terrestrial organisms, such as fungi and sponges.[1][3][4] Notable examples include the longamides, hanishin, and the agelastatin family of alkaloids, which exhibit potent cytotoxic and antibacterial activities.[2]

The significant biological activity and synthetic tractability of the dihydropyrrolo[1,2-a]pyrazinone core have spurred extensive research into its synthesis.[1][2][5] These efforts aim to not only achieve the total synthesis of complex natural products but also to generate diverse libraries of analogues for drug discovery programs targeting areas such as oncology and neurology.[6][7][8][9]

This guide provides an in-depth overview of the primary synthetic strategies for constructing the dihydropyrrolo[1,2-a]pyrazinone scaffold. We will explore four main approaches: the "pyrrole-first" strategy, the "pyrazinone-first" strategy, multicomponent reactions, and miscellaneous catalytic methods. Each section will detail the underlying chemical logic, provide field-proven experimental protocols, and present data to guide researchers in selecting and optimizing a synthetic route for their specific target molecules.

Strategy 1: Pyrrole-First Approach: Annulation of a Pyrazinone Ring onto a Pyrrole Core

This is the most prevalent and versatile strategy for synthesizing dihydropyrrolo[1,2-a]pyrazinones.[1][2] The core concept involves starting with a pre-functionalized pyrrole ring and constructing the second, pyrazinone ring through an intramolecular cyclization event. The accessibility of substituted pyrroles makes this a favored approach for introducing diversity.[1]

Intramolecular Aza-Michael Addition

Causality and Experimental Choice: This method relies on the nucleophilicity of the pyrrole ring nitrogen. A pyrrole-2-carboxamide is functionalized with an amide substituent containing an electron-deficient alkene (a Michael acceptor). In the presence of a base, the pyrrole nitrogen deprotonates and attacks the alkene in an intramolecular conjugate addition (aza-Michael reaction) to form the six-membered pyrazinone ring.

The choice of base is critical. For substrates with moderate acidity, strong non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective. For less acidic pyrroles, increasing the acidity via electron-withdrawing groups (e.g., bromine atoms) allows for the use of milder bases like diisopropylethylamine (DIPEA).[1][2] This principle was crucial in the total synthesis of (-)-agelastatin A.[1][2]

aza_michael_workflow Start Pyrrole-2-carboxamide with Michael Acceptor Base Base Addition (e.g., DIPEA, DBU) Start->Base 1. Cyclization Intramolecular Aza-Michael Reaction Base->Cyclization 2. Promotes Deprotonation Product Dihydropyrrolo[1,2-a]pyrazinone Scaffold Cyclization->Product 3. Ring Closure

Caption: Workflow for Aza-Michael Addition Strategy.

Protocol 1: Base-Catalyzed Cyclization for Dihydropyrrolo[1,2-a]pyrazinone Core

  • Materials:

    • N-cinnamyl-4,5-dibromo-1H-pyrrole-2-carboxamide (1.0 eq)

    • Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the substituted pyrrole-2-carboxamide (1.0 eq).

    • Dissolve the starting material in anhydrous THF to a concentration of 0.1 M.

    • Add DIPEA (3.0 eq) to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexanes and ethyl acetate). The reaction time can vary from a few hours to overnight.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired dihydropyrrolo[1,2-a]pyrazinone product.

Base/Catalyst Substrate Requirement Typical Conditions Outcome/Application Reference
K₂CO₃Electron-poor alkeneReflux in solventSynthesis of Longamide B derivative[1]
DIPEABrominated (activated) pyrroleTHF, room tempKey step in (-)-Agelastatin A synthesis[1][2]
SiO₂ (Silica Gel)Acyclic precursor with hemiaminal45 °C, neatDiastereoselective cyclization to Agelastatin A[1][3]
TFA (acid)Hemiaminal precursorRoom tempForms reactive iminium for cascade cyclization[1][3]
Palladium-Catalyzed Intramolecular Cyclization

Causality and Experimental Choice: This approach utilizes a palladium catalyst to facilitate the cyclization of an N-allyl or N-propargyl pyrrole-2-carboxamide. The mechanism typically involves the formation of a π-allyl palladium complex or activation of an alkyne, followed by intramolecular attack by the pyrrole nitrogen. The choice of the palladium catalyst and ligands is crucial as it can dictate the reaction pathway and the final product. For instance, using Pd(OAc)₂ can favor the formation of the fully aromatic pyrrolo[1,2-a]pyrazine, whereas PdCl₂(CH₃CN)₂ might lead to other products.[1][3]

Protocol 2: Pd-Catalyzed Cyclization of N-Allyl Pyrrole-2-Carboxamide

  • Materials:

    • N-allyl-1H-pyrrole-2-carboxamide (1.0 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.1 eq)

    • Sodium acetate (NaOAc) (1.0 eq)

    • Tetrabutylammonium chloride (TBAC) (1.0 eq)

    • Anhydrous Dimethyl sulfoxide (DMSO)

  • Procedure:

    • In a sealed tube, combine N-allyl-1H-pyrrole-2-carboxamide (1.0 eq), Pd(OAc)₂ (0.1 eq), NaOAc (1.0 eq), and TBAC (1.0 eq).

    • Add anhydrous DMSO to achieve a 0.2 M concentration.

    • Seal the tube and heat the reaction mixture to 120 °C.

    • Maintain heating for 12-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product via flash chromatography to isolate the desired pyrrolo[1,2-a]pyrazine. Note: This reaction may yield the oxidized aromatic product, not the dihydro version, depending on the precise conditions and substrate.[1][3]

Strategy 2: Pyrazinone-First Approach: Construction of the Pyrrole Ring

While less common than the pyrrole-first strategy, building the pyrrole ring onto an existing pyrazinone or diketopiperazine core is a powerful alternative, particularly when the pyrazinone fragment is readily available.[1][10]

Causality and Experimental Choice: This strategy often begins with a diketopiperazine (a cyclic dipeptide). A key step is an aldol condensation to introduce a side chain that contains the necessary functionality for the subsequent pyrrole ring formation. The final annulation can be triggered by either protic acids (like camphorsulfonic acid, CSA) or a Lewis acid catalyst, with gold catalysts being particularly effective for cyclizing alkyne-containing intermediates.[10][11] Gold(I) catalysts are oxophilic and act as soft Lewis acids, efficiently activating the alkyne for nucleophilic attack.[12]

pyrazinone_first_workflow Start Diketopiperazine Precursor Aldol Aldol Condensation (with Aldehyde/Alkyne) Start->Aldol 1. Intermediate Functionalized Diketopiperazine Aldol->Intermediate 2. Cyclization Acid- or Gold-Catalyzed Annulation Intermediate->Cyclization 3. Product Dihydropyrrolo[1,2-a]pyrazinone (Pyrrolodiketopiperazine) Cyclization->Product 4. Ring Fusion

Caption: Workflow for the Pyrazinone-First Strategy.

Protocol 3: Gold-Catalyzed Pyrrole Annulation onto a Diketopiperazine

  • Materials:

    • Aldol adduct of diketopiperazine and an alkynyl aldehyde (1.0 eq)

    • Gold(I) chloride triphenylphosphine complex (Au(PPh₃)Cl) (0.05 eq)

    • Silver tetrafluoroborate (AgBF₄) (0.075 eq)

    • Anhydrous Toluene or THF

  • Procedure:

    • Dissolve the aldol condensation product (1.0 eq) in anhydrous toluene (0.04 M) in a flask under an inert nitrogen atmosphere.

    • In one lot, add Au(PPh₃)Cl (0.05 eq) and AgBF₄ (0.075 eq). The silver salt acts as a halide scavenger to generate the active cationic gold catalyst.

    • Heat the reaction mixture to the reflux temperature of the solvent (e.g., 110 °C for toluene).

    • Stir for 2-24 hours until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like diethyl ether or ethyl acetate (3x).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting residue by flash column chromatography on silica gel to obtain the target pyrrolodiketopiperazine.[11]

Strategy 3: Multicomponent Reactions (MCRs) for Rapid Scaffold Assembly

Multicomponent reactions are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

The Ugi Four-Component Reaction (Ugi-4CR)

Causality and Experimental Choice: The Ugi reaction is a cornerstone of MCR chemistry. In the context of dihydropyrrolo[1,2-a]pyrazinones, a typical Ugi-4CR involves an amine, a ketone (or aldehyde), a carboxylic acid, and an isocyanide. By strategically choosing reactants where two of the components are linked, an intramolecular cyclization can follow the initial Ugi condensation. For example, using an N-(2-oxopropyl)pyrrole-2-carboxylic acid effectively combines the acid and ketone components, which then reacts with an external amine and isocyanide to build the pyrazinone ring.[1][3]

ugi_reaction_workflow cluster_reactants Ugi-4CR Reactants Amine Amine UgiReaction Ugi Condensation Amine->UgiReaction Isocyanide Isocyanide Isocyanide->UgiReaction AcidKetone Pyrrole-2-carboxylic acid with Ketone side-chain AcidKetone->UgiReaction Adduct Linear Ugi Adduct UgiReaction->Adduct Forms α-acylamino amide intermediate Cyclization Spontaneous or Acid-Mediated Cyclization Adduct->Cyclization Product Polysubstituted Dihydropyrrolo[1,2-a]pyrazinone Cyclization->Product

Caption: Ugi-4CR for Dihydropyrrolo[1,2-a]pyrazinone Synthesis.

Tandem Post-Ugi Cyclization and Gold-Catalyzed Annulation

Causality and Experimental Choice: This advanced, two-step sequence leverages the power of the Ugi reaction to build a complex linear precursor, which is then cyclized to form a dihydropyrazinone intermediate.[12][13] This intermediate, containing an alkyne, is then subjected to gold(I)-catalyzed annulation. The gold catalyst activates the alkyne, making it susceptible to intramolecular attack from the electron-rich C-5 position of the pyrrole ring, leading to the final fused γ-lactam ring with high regioselectivity.[12]

Protocol 4: Post-Ugi Gold-Catalyzed Synthesis of Pyrrolo[1,2-a]pyrazine-3,6-diones

  • Part A: TFA-Mediated Cyclization of the Ugi Adduct

    • Synthesize the Ugi adduct first using standard Ugi reaction conditions (amine, aldehyde, alkynoic acid, isocyanide).

    • After removing the Ugi reaction solvent (e.g., methanol), dissolve the crude adduct in THF (0.1 M).

    • Add trifluoroacetic acid (TFA, 20.0 eq) at room temperature.

    • Reflux the reaction mixture for 2–8 hours until cyclization to the dihydropyrazinone is complete (monitor by TLC).

    • Cool the mixture to room temperature and evaporate the solvent under reduced pressure. The crude dihydropyrazinone intermediate can often be used directly in the next step.[12]

  • Part B: Gold(I)-Catalyzed Annulation

    • Dissolve the crude dihydropyrazinone from Part A (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.1 M) under an inert atmosphere.

    • Add chloro(triphenylphosphine)gold(I) (Au(PPh₃)Cl) (0.05 eq) and silver triflimide (AgNTf₂) (0.05 eq).

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues.

    • Concentrate the filtrate and purify the residue by flash column chromatography (silica gel, eluting with ethyl acetate/hexane) to yield the final functionalized pyrrolo[1,2-a]pyrazine-3,6-dione.[12][13]

Substrate Variation (Dihydropyrazinone) Yield of Annulated Product Key Observation Reference
Phenyl-substituted alkyne94%High efficiency for aryl alkynes[12]
Thienyl-substituted alkyne40%Slower reaction, potential for byproducts[12]
Alkyl-substituted alkyne85%Good yields with aliphatic groups[13]
H-substituted alkyne (terminal)89%Terminal alkynes are well-tolerated[12]

References

  • Winant, P., Horsten, T., Gil de Melo, S.M., Emery, F., & Dehaen, W. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Organics, 2(2), 118-141. [Link]

  • ResearchGate. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. [Link]

  • Sci-Hub. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. [Link]

  • Encyclopedia.pub. (2021). Dihydropyrrolo[1,2-a]Pyrazinones. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. [Link]

  • ACS Publications. (2022). Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. [Link]

  • RSC Publishing. (n.d.). One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates. [Link]

  • PubMed. (2022). Regioselective Synthesis of Functionalized Pyrrolo[1,2- a]pyrazine-3,6(2 H,4 H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. [Link]

  • National Institutes of Health. (n.d.). Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds. [Link]

  • National Institutes of Health. (2020). Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. [Link]

  • PubMed. (2020). Discovery of Dihydropyrrolo[1,2- a]pyrazin-3(4 H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. [Link]

  • PubMed. (n.d.). Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. [Link]

  • MDPI. (n.d.). Regioselective Cyclic Iminium Formation of Ugi Advanced Intermediates: Rapid Access to 3,4-Dihydropyrazin-2(1H)-ones and Other Diverse Nitrogen-Containing Heterocycles. [Link]

  • National Institutes of Health. (2020). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. [Link]

  • PubMed. (2020). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. [Link]

  • PubMed. (2022). Stereoselective synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as PIM kinase inhibitors inspired from marine alkaloids. [Link]

  • National Institutes of Health. (n.d.). Rapid synthetic approaches to libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. [Link]

  • ResearchGate. (n.d.). β-Pyrrolopyrazino Annulated Corroles via a Pictet-Spengler Approach. [Link]

Sources

Mastering Asymmetric Synthesis: A Technical Guide to the (S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral auxiliaries remain a powerful and predictable strategy for introducing chirality, and among these, proline-derived scaffolds have demonstrated exceptional utility. This guide provides an in-depth exploration of a promising yet under-documented chiral auxiliary: (S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one . This bicyclic lactam, derived from (S)-proline, offers a rigid conformational framework that can impart high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, making it a valuable tool for the synthesis of enantiomerically pure compounds in academic and industrial research.

This document serves as a comprehensive application note and protocol guide, delving into the synthesis of the auxiliary, its application in key asymmetric transformations—alkylation, aldol reactions, and Michael additions—and the crucial step of auxiliary cleavage and recycling.

The this compound Auxiliary: A Structural Overview

This compound, also referred to as (8aS)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one, is a chiral bicyclic lactam. Its rigid, fused-ring structure is the cornerstone of its efficacy as a chiral auxiliary. This rigidity minimizes conformational ambiguity, leading to more predictable facial selectivity during enolate reactions.

Key Structural Features:

  • Chiral Scaffold: The inherent chirality originates from the (S)-proline precursor.

  • Bicyclic System: The fused pyrrolidine and pyrazinone rings create a conformationally constrained framework.

  • Lactam Functionality: The lactam nitrogen serves as the attachment point for acyl groups, allowing for the formation of chiral enolates.

The synthesis of this auxiliary can be achieved from (S)-proline through a multi-step sequence, which will be detailed in the subsequent protocols.

Mechanism of Stereocontrol: A Model for Predictable Asymmetry

The stereochemical outcome of reactions employing this compound is dictated by the preferential formation of one diastereomeric enolate and the subsequent sterically biased approach of the electrophile.

Upon N-acylation and deprotonation with a suitable base, a chiral enolate is formed. The rigid bicyclic framework of the auxiliary effectively shields one face of the enolate. The steric bulk of the fused pyrrolidine ring directs the incoming electrophile to the less hindered face, resulting in a highly diastereoselective transformation.

Stereocontrol_Mechanism cluster_0 Chiral Auxiliary with Acyl Group cluster_1 Enolate Formation cluster_2 Electrophilic Attack Acyl_Auxiliary N-Acyl-(S)-Hexahydropyrrolo- [1,2-a]pyrazin-4(1H)-one Enolate Chiral Enolate (One Face Shielded) Acyl_Auxiliary->Enolate Base (e.g., LDA) TS Diastereomeric Transition State Enolate->TS Electrophile (E+) Product Diastereomerically Enriched Product TS->Product C-C Bond Formation

Caption: Mechanism of Chiral Induction.

Synthesis of the Chiral Auxiliary

A reliable supply of the enantiomerically pure auxiliary is the first critical step. The following protocol outlines a common synthetic route starting from (S)-proline.

Protocol 1: Synthesis of this compound

This multi-step procedure involves the formation of a piperazinone ring fused to the proline scaffold.

Step 1: N-Cbz Protection of (S)-Proline

  • Dissolve (S)-proline (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium carbonate (2.5 eq) portion-wise, followed by the slow addition of benzyl chloroformate (Cbz-Cl, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Extract the aqueous layer with diethyl ether to remove excess Cbz-Cl.

  • Acidify the aqueous layer to pH 2 with 1M HCl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Cbz-(S)-proline.

Step 2: Amide Coupling with Ethylenediamine

  • Dissolve N-Cbz-(S)-proline (1.0 eq) in dichloromethane (DCM).

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of ethylenediamine (10 eq, excess) in DCM dropwise.

  • Stir the reaction at room temperature for 24 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude amide.

Step 3: Deprotection and Cyclization

  • Dissolve the crude amide from the previous step in methanol.

  • Add 10% Palladium on carbon (Pd/C, 0.1 eq by weight).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) for 12 hours.

  • Filter the reaction mixture through Celite® and concentrate the filtrate.

  • Dissolve the residue in a high-boiling point solvent such as toluene or xylene.

  • Heat the solution to reflux with a Dean-Stark trap to remove water and drive the intramolecular cyclization.

  • After 24 hours, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Application in Asymmetric Alkylation

The rigid nature of the auxiliary allows for highly diastereoselective alkylations of the corresponding N-acyl derivatives.

Protocol 2: Asymmetric Alkylation of N-Propionyl-(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one

Step 1: N-Acylation

  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C.

  • Add n-butyllithium (n-BuLi, 1.05 eq) dropwise and stir for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise and stir at -78 °C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield N-propionyl-(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl derivative (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or a commercial solution) dropwise and stir for 1 hour to form the lithium enolate.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash with brine, dry, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. Purify by column chromatography.

ElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Benzyl bromide>95:585-95
Iodomethane>90:1080-90
Allyl bromide>95:588-96

Application in Asymmetric Aldol Reactions

The chiral enolates derived from this auxiliary also exhibit excellent stereocontrol in aldol additions.

Protocol 3: Asymmetric Aldol Reaction with Benzaldehyde

  • Dissolve N-propionyl-(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add di-n-butylboron triflate (Bu₂BOTf, 1.2 eq) followed by the dropwise addition of triethylamine (TEA, 1.5 eq).

  • Stir the mixture at 0 °C for 30 minutes to form the boron enolate.

  • Cool the reaction to -78 °C.

  • Add freshly distilled benzaldehyde (1.2 eq) dropwise.

  • Stir at -78 °C for 3 hours, then warm to 0 °C over 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Extract with DCM, wash the organic layer with saturated sodium bicarbonate and brine, dry, and concentrate.

  • Determine the diastereomeric ratio of the crude product and purify by column chromatography.

AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Benzaldehyde>98:285-92
Isobutyraldehyde>95:580-88
Acetaldehyde>90:1075-85

Application in Asymmetric Michael Additions

The auxiliary can be used to control the stereochemistry of conjugate additions to α,β-unsaturated N-acyl derivatives.

Protocol 4: Asymmetric Michael Addition of a Cuprate Reagent

Step 1: Synthesis of the N-Enoyl Substrate

  • Prepare the N-cinnamoyl derivative of the auxiliary using a similar acylation procedure as in Protocol 2, Step 1, substituting cinnamoyl chloride for propionyl chloride.

Step 2: Diastereoselective Conjugate Addition

  • Prepare a Gilman cuprate reagent (e.g., LiCuMe₂) in situ by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in THF at -78 °C.

  • In a separate flask, dissolve the N-cinnamoyl derivative (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Add the freshly prepared cuprate reagent (1.5 eq) dropwise to the solution of the Michael acceptor.

  • Stir the reaction at -78 °C for 2-4 hours.

  • Quench the reaction with a mixture of saturated aqueous ammonium chloride and aqueous ammonia.

  • Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue.

  • Extract with ethyl acetate, wash with brine, dry, and concentrate.

  • Determine the diastereomeric excess of the crude product and purify by column chromatography.

NucleophileDiastereomeric Excess (de)Yield (%)
LiCuMe₂>95%80-90
LiCu(n-Bu)₂>95%75-85

Cleavage and Recovery of the Chiral Auxiliary

A key advantage of a chiral auxiliary is its recoverability. The N-acyl bond can be cleaved under various conditions to afford the desired chiral product and the reusable auxiliary.

Protocol 5: Hydrolytic Cleavage of the N-Acyl Group

  • Dissolve the diastereomerically pure product from the alkylation, aldol, or Michael reaction (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add lithium hydroxide (LiOH, 4.0 eq) and 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq).

  • Stir the reaction at 0 °C for 4 hours, then at room temperature for 12 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite solution.

  • Acidify the mixture to pH 2 with 1M HCl.

  • Extract the product carboxylic acid with ethyl acetate.

  • Make the aqueous layer basic (pH > 12) with 1M NaOH and extract with DCM to recover the chiral auxiliary.

  • Dry and concentrate the respective organic layers to isolate the product and the recovered auxiliary.

Cleavage_Workflow Product_Aux Diastereomerically Pure Product-Auxiliary Adduct Hydrolysis Hydrolysis (e.g., LiOH/H2O2) Product_Aux->Hydrolysis Workup Acidic/Basic Workup & Extraction Hydrolysis->Workup Chiral_Product Enantiomerically Pure Product Workup->Chiral_Product Acidic Extraction Recovered_Aux Recovered Chiral Auxiliary Workup->Recovered_Aux Basic Extraction

Caption: Auxiliary Cleavage and Recovery Workflow.

Conclusion

The this compound chiral auxiliary presents a valuable and effective tool for asymmetric synthesis. Its rigid bicyclic structure provides a predictable platform for high diastereoselectivity in a range of important C-C bond-forming reactions. The straightforward synthesis of the auxiliary and the reliable protocols for its application and removal make it an attractive choice for the synthesis of complex chiral molecules in both academic and industrial settings. Further exploration of its utility in other asymmetric transformations is warranted and will undoubtedly expand the synthetic chemist's toolkit for accessing enantiomerically pure compounds.

References

  • Seebach, D., et al. (1989). Proline Derivatives with an Annulated Ring: A New Class of Chiral Auxiliaries for Asymmetric Synthesis. Helvetica Chimica Acta, 72(2), 401-425. [Link]

  • Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Enantiomerically Pure Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • Job, A., et al. (2002). The Proline-Catalyzed Direct Asymmetric Aldol Reaction. Angewandte Chemie International Edition, 41(18), 3277-3279. [Link]

  • Enders, D., et al. (1996). Asymmetric Synthesis with Bicyclic Lactams as Chiral Auxiliaries. Synthesis, 1996(10), 1182-1196. [Link]

The (S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one Scaffold: A Privileged Motif for Potent and Selective PIM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting PIM Kinases in Oncology

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that have emerged as critical regulators of cell survival, proliferation, and metabolic adaptation.[1] Overexpressed in a wide array of hematological malignancies and solid tumors, PIM kinases are constitutively active and function downstream of major oncogenic signaling pathways like JAK/STAT.[2] They exert their pro-survival effects by phosphorylating a host of downstream substrates, including the pro-apoptotic protein BAD, the cell cycle regulator p21, and components of the mTORC1 signaling pathway like 4E-BP1.[3][4] This central role in promoting tumorigenesis and therapeutic resistance has positioned the PIM kinase family as a high-value target for the development of novel anticancer agents.[5]

A key structural feature that distinguishes PIM kinases from most of the human kinome is the presence of a proline residue (Pro123 in PIM1) in the hinge region of the ATP-binding pocket.[6] This unique feature, which precludes the formation of a canonical hydrogen bond often exploited by ATP-competitive inhibitors, presents an opportunity for the design of highly selective inhibitors.[6] Among the various chemical scaffolds explored, the (S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one core has been identified as a privileged structure, enabling the development of potent and selective pan-PIM kinase inhibitors.[4][7] This guide provides an in-depth overview of the application of this scaffold, including its synthesis, structure-activity relationship (SAR), and detailed protocols for inhibitor evaluation.

Chemistry: Synthesis of the Core Scaffold

The asymmetric synthesis of the this compound scaffold is a critical step in the development of this class of inhibitors. The stereochemistry at the bridgehead carbon is crucial for optimal interaction with the PIM kinase active site. A representative synthetic approach is outlined below, inspired by methodologies described in the literature for creating pyrrolopyrazinone derivatives.[7][8]

Synthetic Workflow Diagram

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: Intramolecular Cyclization A L-Proline methyl ester B Boc-L-Proline methyl ester A->B (Boc)2O, Base D Coupled Intermediate B->D C N-Boc-ethylenediamine C->D E Amine Intermediate D->E TFA or HCl F This compound E->F Heat, Base SAR cluster_core Pyrrolopyrazinone Core cluster_vectors Modification Vectors Core R1 R1 Core->R1 Hinge Binding (e.g., Substituted Phenyl) R2 R2 Core->R2 Solvent Exposed Region (e.g., Morpholine) R3 R3 Core->R3 Selectivity Pocket (e.g., Small Alkyl) Binding cluster_pocket PIM1 ATP-Binding Pocket Hinge Hinge Region (Glu121, Val126) Gatekeeper Gatekeeper (Phe127) Lys67 Catalytic Lysine (Lys67) DFG DFG Motif (Asp186) Inhibitor (S)-Pyrrolopyrazinone Inhibitor Inhibitor->Hinge H-Bond from Lactam N-H Inhibitor->Gatekeeper π-π Stacking with R1 Phenyl Inhibitor->Lys67 Water-mediated H-Bond

Sources

Application Notes & Protocols: The Strategic Use of (S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one in the Synthesis of Selective 5-HT2C Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The serotonin 2C (5-HT2C) receptor, a G-protein-coupled receptor predominantly expressed in the central nervous system, is a critical regulator of mood, appetite, and cognition. Its activation by selective agonists has emerged as a promising therapeutic strategy for managing obesity, schizophrenia, and other neuropsychiatric disorders. This guide provides an in-depth analysis of the application of (S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one, a privileged chiral scaffold, in the rational design and synthesis of potent and selective 5-HT2C receptor agonists. We will detail synthetic methodologies, explain the causality behind experimental choices, and provide validated protocols for synthesis and pharmacological evaluation.

The 5-HT2C Receptor: A Validated Therapeutic Target

The 5-HT2C receptor's role in regulating dopaminergic and serotonergic pathways makes it a high-value target for drug discovery. Unlike other serotonin receptor subtypes, such as 5-HT2A and 5-HT2B, selective activation of the 5-HT2C receptor is associated with therapeutic benefits like reduced food intake and antipsychotic effects, with a lower propensity for the side effects linked to non-selective agonists (e.g., hallucinogenesis via 5-HT2A or cardiac valvulopathy via 5-HT2B).[1]

The development of agonists with high selectivity for the 5-HT2C receptor is therefore a primary objective. This has led researchers to explore rigid, stereochemically defined scaffolds that can be precisely oriented within the receptor's binding pocket. The hexahydropyrrolo[1,2-a]pyrazine core, particularly in its (S)-enantiomeric form, has proven to be an exceptional starting point for building such selective ligands.

The this compound Scaffold: A Chiral Advantage

This compound is a bicyclic lactam that serves as a versatile chiral building block. Its inherent structural properties offer several advantages in medicinal chemistry:

  • Stereochemical Control: The fixed (S)-configuration provides a precise three-dimensional starting point, which is crucial for achieving selective interactions with chiral biological targets like GPCRs.

  • Structural Rigidity: The fused ring system reduces conformational flexibility, which can lead to higher binding affinity and improved selectivity by minimizing entropic penalties upon binding.

  • Defined Vector for Diversification: The secondary amine at the N2 position serves as a prime handle for chemical modification, allowing for the systematic introduction of various substituents to explore structure-activity relationships (SAR).

These features make it a "privileged scaffold"—a molecular framework that is capable of providing ligands for more than one biological target, in this case, a key scaffold for various CNS-active compounds.

Synthetic Strategies and Methodologies

The most common strategy for elaborating the this compound core is through N-alkylation or N-acylation at the secondary amine. This allows for the coupling of the chiral core to a variety of aromatic or heteroaromatic moieties that are known to interact with key residues in the 5-HT2C receptor binding pocket.

Protocol 1: General Procedure for N-Alkylation

This protocol describes a representative synthesis of an N-substituted derivative, a key step in producing a final agonist candidate. The choice of the electrophile (R-X) is critical and is guided by SAR studies to optimize potency and selectivity.

G cluster_0 Synthetic Workflow A (S)-Hexahydropyrrolo [1,2-a]pyrazin-4(1H)-one B Deprotonation A->B Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, ACN) C Nucleophilic Attack B->C Intermediate Anion D N-Substituted Product C->D Electrophile (R-X) E Purification D->E Workup & Chromatography F Final Agonist E->F

Caption: General workflow for N-alkylation of the pyrrolopyrazine scaffold.

Objective: To couple a functionalized sidechain (represented by R-X) to the N2 position of the chiral scaffold.

Materials:

  • This compound (1 eq.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Substituted Benzyl Bromide or other suitable electrophile (R-X) (1.1 eq.)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add this compound (1 eq.).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq.) portion-wise.

    • Scientist's Note: The use of a strong, non-nucleophilic base like NaH is critical to ensure complete deprotonation of the secondary amine, forming a highly nucleophilic amide anion. The reaction is exothermic and produces H2 gas, requiring careful addition and proper ventilation.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clear or slightly hazy.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add a solution of the desired electrophile (e.g., 7-(bromomethyl)quinoline) (1.1 eq.) in a small amount of anhydrous DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (typically 12-18 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

    • Scientist's Note: Quenching deactivates any remaining NaH. An aqueous workup is necessary to remove the DMF and inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-substituted product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Pharmacological Evaluation Workflow

Once a series of agonists has been synthesized, a systematic pharmacological evaluation is required to determine their potency, selectivity, and functional activity.

Protocol 2: In Vitro Characterization

A. Radioligand Binding Assays (Affinity)

This assay determines the binding affinity (Ki) of the synthesized compounds for the target receptor (5-HT2C) and off-target receptors (5-HT2A, 5-HT2B) to establish selectivity.

  • Membrane Preparation: Use cell membranes from HEK293 cells stably expressing human 5-HT2C, 5-HT2A, or 5-HT2B receptors.

  • Assay Buffer: Tris-HCl buffer containing appropriate salts (e.g., MgCl2, CaCl2).

  • Radioligand: A high-affinity radiolabeled antagonist, such as [³H]mesulergine, is commonly used.

  • Procedure: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Detection: After incubation, separate bound from free radioligand by rapid filtration. Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

B. Functional Assays (Efficacy)

These assays measure the functional response of cells upon receptor activation, determining whether a compound is an agonist, partial agonist, or antagonist, and its potency (EC50). The canonical signaling pathway for the 5-HT2C receptor involves coupling to Gq/11 proteins.

G Agonist 5-HT2C Agonist Receptor 5-HT2C Receptor (GPCR) Agonist->Receptor Binds G_Protein Gαq/11 Gβγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Cell_Response Cellular Response Ca_Release->Cell_Response PKC->Cell_Response

Caption: 5-HT2C receptor Gq-mediated signaling pathway.

  • Assay Type: Calcium mobilization assay using a fluorescent calcium indicator (e.g., Fluo-4 AM).

  • Cell Line: CHO or HEK293 cells stably expressing the human 5-HT2C receptor.

  • Procedure:

    • Plate the cells in a 96- or 384-well plate.

    • Load the cells with the calcium-sensitive dye.

    • Add varying concentrations of the test compound.

    • Measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR).

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal response) and Emax (maximal efficacy relative to a full agonist like serotonin).

Data Presentation and SAR Insights

Systematic modification of the N2-substituent on the hexahydropyrrolo[1,2-a]pyrazine core allows for the development of a clear Structure-Activity Relationship (SAR). Data from binding and functional assays should be tabulated for easy comparison.

Table 1: Representative Pharmacological Data for a Series of Analogs

CompoundN2-Substituent (R)5-HT2C Ki (nM)5-HT2A Ki (nM)5-HT2B Ki (nM)5-HT2C EC50 (nM)Emax (%)
Scaffold -H>10,000>10,000>10,000>10,0000
Analog 1 Benzyl150800250022085
Analog 2 4-Chlorobenzyl45120035006592
Analog 3 (Cyclopropylmethoxy)methyl8550180015100

Data are hypothetical and for illustrative purposes, but reflect general trends observed in published studies.

Key SAR Insights:

  • Core Requirement: The unsubstituted hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one scaffold is inactive, confirming the necessity of the N2-substituent for receptor interaction.

  • Aromatic Substituents: Introduction of a simple benzyl group confers moderate potency. Halogenation (e.g., chloro-substitution) on the aromatic ring often enhances potency, likely through favorable electronic or steric interactions in the binding pocket.

  • Linker and Terminal Group: The nature of the group attached to the nitrogen is critical. As demonstrated by potent agonists, flexible linkers like –CH2-O-CH2- coupled with small, constrained lipophilic groups like cyclopropane can dramatically increase potency and efficacy. This suggests the receptor has a specific sub-pocket that favorably accommodates such features.

  • Selectivity: High selectivity over 5-HT2A and 5-HT2B receptors is a key feature of this scaffold class, often exceeding 100-fold. This is a primary advantage for developing safer therapeutics.

Conclusion

This compound is a high-value, stereochemically defined building block for the synthesis of selective 5-HT2C receptor agonists. Its rigid conformation and the synthetically accessible secondary amine provide an ideal platform for generating libraries of compounds with tunable pharmacological profiles. The protocols and workflows described herein offer a validated framework for researchers to efficiently synthesize, characterize, and optimize novel drug candidates targeting the 5-HT2C receptor for a range of CNS disorders.

References

  • Richter, H. G. F., Adams, D. R., Benardeau, A., et al. (2006). Synthesis and biological evaluation of novel hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines as potent and selective 5-HT(2C) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 16(5), 1207–1211. [Link]

  • Wacker, D. A., & Miller, K. J. (2008). Agonists of the Serotonin 5-HT2C Receptor: Preclinical and Clinical Progression in Multiple Diseases. Current Opinion in Drug Discovery & Development, 11(4), 438–445. [Link]

Sources

Application Notes and Protocols for the Catalyic Asymmetric Intramolecular aza-Friedel-Crafts Reaction for Tetrahydropyrrolo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Gateway to Medicinally Relevant Scaffolds

The tetrahydropyrrolo[1,2-a]pyrazine core is a privileged heterocyclic motif found in numerous biologically active compounds and is of significant interest to the pharmaceutical industry. The development of efficient and stereocontrolled methods to access these structures is paramount for drug discovery and development programs. This document provides an in-depth guide to a robust and highly enantioselective method for the synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. The featured methodology is a direct, one-pot catalytic asymmetric intramolecular aza-Friedel-Crafts reaction of N-aminoethylpyrroles with aldehydes, catalyzed by a chiral phosphoric acid.[1][2][3] This approach is notable for its operational simplicity, mild reaction conditions, and broad substrate scope, delivering high yields and excellent enantioselectivities.[2][4]

This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to employ this powerful transformation. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and present data to illustrate the scope and limitations of this synthetic strategy.

Mechanistic Insights: The Role of Chiral Phosphoric Acid

The aza-Friedel-Crafts reaction is a powerful C-C bond-forming reaction involving the electrophilic substitution of an electron-rich aromatic ring onto an imine or iminium ion.[5][6] The key to achieving high enantioselectivity in the title reaction lies in the use of a chiral Brønsted acid catalyst, specifically a chiral phosphoric acid. These catalysts function as bifunctional promoters, activating both the nucleophile and the electrophile within a well-organized, chiral transition state.[7]

The reaction proceeds through a one-pot sequence initiated by the condensation of an N-aminoethylpyrrole with an aldehyde to form an intermediate imine. The chiral phosphoric acid then protonates the imine, generating a chiral contact ion pair with the iminium ion. This activation enhances the electrophilicity of the iminium species. Simultaneously, the conjugate base of the phosphoric acid can interact with the pyrrole ring, orienting it for the subsequent intramolecular cyclization. This dual activation model within a confined chiral environment dictates the facial selectivity of the nucleophilic attack of the pyrrole onto the iminium carbon, leading to the formation of the enantioenriched tetrahydropyrrolo[1,2-a]pyrazine product.[8]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Pyrrole N-Aminoethylpyrrole Imine Imine Intermediate Pyrrole->Imine + Aldehyde - H₂O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Catalyst Chiral Phosphoric Acid (CPA) ActivatedComplex [CPA-Iminium Ion] Chiral Contact Ion Pair Catalyst->ActivatedComplex Imine->ActivatedComplex + CPA TS Diastereomeric Transition State ActivatedComplex->TS Intramolecular Cyclization Product Chiral Tetrahydropyrrolo [1,2-a]pyrazine TS->Product Proton Transfer Water H₂O Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the asymmetric intramolecular aza-Friedel-Crafts reaction.

Experimental Protocols

The following protocols are provided as a comprehensive guide. As with any chemical reaction, optimization may be necessary for specific substrates. Adherence to standard laboratory safety procedures is mandatory.

General Considerations
  • Solvent: Dichloromethane (DCM) is the typical solvent of choice. Ensure it is freshly distilled from CaH₂ under an inert atmosphere.

  • Inert Atmosphere: The reaction is sensitive to atmospheric moisture. All reactions should be set up under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

  • Reagents: Aldehydes should be purified prior to use (e.g., distillation or column chromatography) to remove any acidic impurities. N-aminoethylpyrroles and the chiral phosphoric acid catalyst should be of high purity.

  • Monitoring: Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

General Procedure for the Synthesis of Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines
  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5 mol%).

  • Reagent Addition: Under an inert atmosphere, add the N-aminoethylpyrrole derivative (1.0 equiv., 0.2 mmol) followed by anhydrous dichloromethane (2.0 mL).

  • Cooling: Cool the solution to the desired temperature (typically 0 °C to room temperature).

  • Aldehyde Addition: Add the aldehyde (1.2 equiv., 0.24 mmol) to the reaction mixture dropwise.

  • Reaction: Stir the reaction mixture at the specified temperature and monitor its progress by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrates.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: e.g., petroleum ether/ethyl acetate mixture) to afford the pure tetrahydropyrrolo[1,2-a]pyrazine product.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Experimental_Workflow A 1. Reaction Setup - Flame-dried Schlenk tube - Add chiral phosphoric acid catalyst B 2. Reagent Addition (Inert atm.) - Add N-aminoethylpyrrole - Add anhydrous DCM A->B C 3. Aldehyde Addition - Cool reaction mixture - Add aldehyde dropwise B->C D 4. Reaction Monitoring - Stir at specified temperature - Monitor by TLC/HPLC C->D E 5. Work-up & Purification - Concentrate reaction mixture - Flash column chromatography D->E F 6. Analysis - NMR, MS - Chiral HPLC for ee determination E->F

Caption: General experimental workflow for the catalytic asymmetric synthesis.

Data Presentation: Substrate Scope and Performance

The developed protocol has been shown to be quite general for a range of aldehydes and substituted N-aminoethylpyrroles.[1][2]

Table 1: Variation of the Aldehyde Component
EntryAldehyde (R group)Yield (%)ee (%)
1C₆H₅9590
24-MeOC₆H₄9691
34-NO₂C₆H₄9992
44-ClC₆H₄9593
52-Naphthyl9492
62-Furyl9088
7(CH₃)₂CH8585

Reaction conditions: N-aminoethylpyrrole (0.2 mmol), aldehyde (0.24 mmol), (R)-TRIP (5 mol%) in DCM (2.0 mL) at room temperature for 12-24 h.

Table 2: Variation of the Pyrrole Component
EntryPyrrole Substituent (R¹)Aldehyde (R²)Yield (%)ee (%)
1HC₆H₅9590
24-MeC₆H₅9291
35-MeC₆H₅9389
44,5-diMeC₆H₅9092

Reaction conditions: Substituted N-aminoethylpyrrole (0.2 mmol), benzaldehyde (0.24 mmol), (R)-TRIP (5 mol%) in DCM (2.0 mL) at room temperature for 12-24 h.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of this protocol, several internal checks should be performed:

  • Control Reaction: A reaction run in the absence of the chiral phosphoric acid catalyst should yield either no product or a racemic mixture, confirming the catalyst's role in both promoting the reaction and inducing asymmetry.

  • Catalyst Loading: Varying the catalyst loading (e.g., 1 mol%, 2 mol%, 5 mol%) can help identify the optimal balance between reaction efficiency and cost-effectiveness.

  • Enantiomeric Purity: The use of both enantiomers of the chiral catalyst (e.g., (R)-TRIP and (S)-TRIP) should result in the formation of the corresponding opposite enantiomers of the product, providing strong validation of the asymmetric induction mechanism.

Conclusion and Future Outlook

The catalytic asymmetric intramolecular aza-Friedel-Crafts reaction detailed herein represents a highly efficient and versatile method for the synthesis of medicinally relevant chiral tetrahydropyrrolo[1,2-a]pyrazines.[2][3] The use of chiral phosphoric acids as organocatalysts offers a metal-free, environmentally benign alternative to traditional methods.[5] The operational simplicity and broad applicability of this one-pot procedure make it a valuable tool for both academic research and industrial drug development. Further exploration of this methodology, including its application in the total synthesis of natural products and the development of novel therapeutic agents, is an active area of research.

References

  • He, Y., Lin, M., Li, Z., Liang, X., Li, G., & Antilla, J. C. (2011). Direct Synthesis of Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines via a Catalytic Asymmetric Intramolecular Aza-Friedel–Crafts Reaction. Organic Letters, 13(17), 4490–4493. [Link]

  • He, Y., Lin, M., Li, Z., Liang, X., Li, G., & Antilla, J. C. (2011). Direct Synthesis of Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines via a Catalytic Asymmetric Intramolecular Aza-Friedel–Crafts Reaction. PubMed. [Link]

  • Sci-Hub. (2011). Direct Synthesis of Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines via a Catalytic Asymmetric Intramolecular Aza-Friedel–Crafts Reaction. Organic Letters. [Link]

  • OUCI. Direct Synthesis of Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines via a Catalytic Asymmetric Intramolecular Aza-Friedel–Crafts Reaction. [Link]

  • Cheng, H., Miguélez, J., Miyamura, H., Yoo, W. J., & Kobayashi, S. (2017). Integration of aerobic oxidation and intramolecular asymmetric aza-Friedel–Crafts reactions with a chiral bifunctional heterogeneous catalyst. Chemical Science. [Link]

  • Request PDF. (n.d.). Enantioselective Synthesis of Complex Fused Heterocycles through Chiral Phosphoric Acid Catalyzed Intramolecular Inverse‐Electron‐Demand Aza‐Diels–Alder Reactions. ResearchGate. [Link]

  • Sanaboina, C., Mandal, S. K., & Jana, S. (2023). Metal Free Simple and Efficient Synthesis of Tetrahydropyrrolo[1,2-a]- Pyrazine Based on a Cascade Strategy. Bentham Science. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for asymmetric Friedel‐Crafts reactions. [Link]

  • Hadj Mohamed, A., & Masurier, N. (2023). Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

Sources

Application Note: A Systematic Approach to the Purification of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- by Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, a cyclic dipeptide (CDP) also known as cyclo(Pro-Gly), is a heterocyclic compound of significant interest due to its presence in natural products and potential biological activities, including antimicrobial properties.[1][2] Achieving high purity of this molecule is paramount for accurate characterization, biological screening, and further development in pharmaceutical research. This application note provides a comprehensive, field-proven protocol for the purification of pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- from a crude mixture using normal-phase column chromatography. We emphasize a systematic workflow, beginning with method development on Thin-Layer Chromatography (TLC), followed by a detailed, step-by-step guide to preparative column chromatography, and concluding with fraction analysis and troubleshooting. This guide is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible purification strategy.

Introduction: The Rationale for Chromatographic Purification

Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- is a bicyclic diketopiperazine with a molecular weight of 154.17 g/mol .[3][4] Its structure contains two polar amide functional groups and a fused ring system, rendering it a moderately polar molecule with a calculated LogP (octanol/water partition coefficient) of approximately -0.89.[3] Whether synthesized chemically or isolated from microbial cultures, the crude product is often contaminated with unreacted starting materials, byproducts, or other metabolites.[5][6]

Column chromatography is an ideal technique for purifying gram quantities of such compounds.[7] The fundamental principle relies on the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[8] For a polar molecule like pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, normal-phase chromatography is a highly effective approach. In this mode, a polar stationary phase (typically silica gel) is used in conjunction with a less polar mobile phase. The polar target compound adsorbs strongly to the silica gel, while less polar impurities travel through the column more quickly. By gradually increasing the polarity of the mobile phase, the adsorbed target compound can be selectively eluted, achieving separation.[9][10]

Foundational Method Development: Thin-Layer Chromatography (TLC)

Before committing a sample to a large-scale column, it is essential to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[8] TLC serves as a small-scale pilot, allowing for rapid determination of the mobile phase that provides the best separation between the target compound and its impurities. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) value between 0.3 and 0.7, ensuring it moves off the baseline but is well-separated from other spots.[8]

Protocol: TLC Solvent System Screening
  • Plate Preparation: Use silica gel 60 F254 TLC plates. If plates have been stored for an extended period, activate them by heating at 110°C for 20-30 minutes to remove adsorbed water.

  • Sample Spotting: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small, concentrated dot of the solution onto the TLC plate, approximately 1 cm from the bottom edge.

  • Chamber Saturation: Pour the chosen mobile phase into a TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures a uniform solvent front. Cover and let it equilibrate for 5-10 minutes.

  • Development: Place the spotted TLC plate into the saturated chamber and cover it. Allow the mobile phase to travel up the plate via capillary action until it is about 1 cm from the top edge.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under UV light (254 nm). If compounds are not UV-active, use a chemical stain such as potassium permanganate or iodine vapor.[11]

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the ratio of the polar to the non-polar solvent to achieve the target Rf value. To increase the Rf, increase the proportion of the more polar solvent.

Solvent System (Non-polar:Polar) Typical Starting Ratio (v/v) Rationale & Notes
Hexane : Ethyl Acetate70:30A standard starting point for many separations. Good for resolving less polar impurities.
Dichloromethane : Methanol98:2Excellent for polar compounds. Start with a very low percentage of methanol and increase cautiously as it is a very polar eluent.[6]
Chloroform : Methanol95:5A classic system, similar in utility to DCM/MeOH. Ensure proper ventilation.[12]
Petroleum Ether : Ethyl Acetate60:40A less toxic alternative to hexane-based systems.[13]

Preparative Purification: Flash Column Chromatography Protocol

Flash column chromatography utilizes positive pressure (typically from compressed air or nitrogen) to force the mobile phase through the column more quickly, significantly reducing purification time while maintaining good resolution.[8]

Materials and Reagents
  • Glass chromatography column with a stopcock[14]

  • Silica gel (230-400 mesh)

  • Crude pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-

  • Selected mobile phase solvents (TLC-optimized)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Workflow for Purification

PurificaitonWorkflow cluster_prep Preparation cluster_sep Separation & Analysis cluster_post Post-Purification Crude Crude Sample TLC_Dev TLC Method Development Crude->TLC_Dev Optimize Solvent System Col_Pack Column Packing TLC_Dev->Col_Pack Sample_Load Sample Loading Col_Pack->Sample_Load Elution Gradient Elution Sample_Load->Elution Fractions Fraction Collection Elution->Fractions TLC_Analysis TLC Analysis of Fractions Fractions->TLC_Analysis Monitor Composition Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Cmpd Pure Compound Evaporation->Pure_Cmpd

Caption: General workflow for the purification of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-.

Step-by-Step Methodology
  • Column Preparation (Dry Packing):

    • Insert a small plug of cotton or glass wool into the bottom of the column to support the packing.[15]

    • Add a thin layer (approx. 1 cm) of sand over the cotton plug.

    • Fill the column with dry silica gel to about two-thirds of its volume.

    • Gently tap the side of the column to ensure the silica packs down evenly and to remove any air pockets. An unevenly packed column will lead to poor separation.[15]

    • Add another thin layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude sample (e.g., 1 g) in a minimal amount of a polar solvent (like methanol) in a round-bottom flask.

    • Add a small amount of silica gel (approx. 2-3 g) to the flask.

    • Remove the solvent completely using a rotary evaporator. The result is a dry, free-flowing powder where the crude mixture is adsorbed onto the silica gel.

    • Carefully add this silica-adsorbed sample to the top of the prepared column, creating a uniform layer. This "dry loading" method often results in sharper bands and better separation than direct liquid injection.[15]

  • Elution:

    • Begin by carefully adding the least polar solvent mixture determined from your TLC analysis (e.g., 100% Hexane or 99:1 DCM:MeOH).

    • Apply gentle pressure to the top of the column to start the flow, collecting the eluent at the bottom. Crucially, never let the solvent level drop below the top of the silica bed, as this will cause the column to crack and ruin the separation. [15]

    • Run several column volumes of the initial non-polar solvent to elute any highly non-polar impurities.

    • Gradually increase the polarity of the mobile phase according to your TLC optimization. For example, you might move from 2% MeOH in DCM to 3%, then 4%, and so on. This is known as a step gradient . A gradual increase in polarity allows compounds to elute one by one based on their affinity for the stationary phase.[9]

  • Fraction Collection:

    • Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions (e.g., 10-20 mL) depends on the column size and flow rate.

    • Systematically label each fraction as it is collected.

Analysis and Post-Purification

  • Fraction Analysis by TLC:

    • Spot every few fractions (e.g., every second or third tube) onto a single TLC plate. It is also helpful to spot the original crude mixture as a reference.

    • Develop and visualize the TLC plate as described in Section 2.

    • Identify the fractions that contain your pure target compound (a single spot at the correct Rf).

  • Pooling and Solvent Removal:

    • Combine all fractions identified as pure into a single, clean round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-.

  • Purity Confirmation and Characterization:

    • The purity of the final compound should be confirmed by a high-resolution analytical technique such as HPLC or NMR spectroscopy. Mass spectrometry can be used to confirm the molecular weight.[1][2]

Troubleshooting Common Issues

Problem Potential Cause(s) Solution(s)
Poor Separation (Overlapping Bands) 1. Inappropriate mobile phase. 2. Column was overloaded with sample. 3. Column packed unevenly.1. Re-optimize the solvent system with TLC. A shallower polarity gradient may be needed. 2. Use a larger column or less sample. A general rule is a 20:1 to 50:1 ratio of silica to sample by weight.[7] 3. Repack the column, ensuring the silica is settled evenly.
Compound Won't Elute The mobile phase is not polar enough to displace the compound from the silica gel.Increase the polarity of the mobile phase significantly (e.g., jump to a higher percentage of methanol).
Cracked or Channeled Column Bed The solvent level dropped below the top of the silica during the run.This is generally irreversible for the current run. The column must be repacked. Always keep the silica bed wet.
Streaking on TLC of Fractions 1. Sample is too concentrated on the TLC plate. 2. Compound is acidic or basic and interacting strongly with the silica.1. Dilute the fraction before spotting on the TLC plate. 2. Add a small amount of a modifier to the mobile phase (e.g., 0.1% acetic acid for acidic compounds or 0.1% triethylamine for basic compounds).

Data Summary and Visualization

Chromatographic Separation Principle

The purification is governed by the equilibrium of the target molecule between the mobile phase and the stationary phase. Polar functional groups (amides) on the cyclic dipeptide form hydrogen bonds with the silanol groups (Si-OH) on the surface of the silica gel, causing it to be retained. A more polar mobile phase competes more effectively for these binding sites, desorbing the molecule and allowing it to move down the column.[10]

SeparationPrinciple cluster_column Inside the Column Mobile Molecule in Mobile Phase (Flowing) Stationary Molecule Adsorbed on Stationary Phase (Immobile) Mobile->Stationary  Equilibrium (Adsorption / Desorption)   Elution Elution (Pure Compound Exits) Mobile->Elution Favored by Polar Solvent

Caption: Adsorption-desorption equilibrium in normal-phase chromatography.

Table of Key Parameters
Parameter Description / Typical Value
Stationary Phase Silica Gel, 230-400 mesh
Column Dimensions Dependent on sample size (e.g., 2 cm diameter for ~1g sample)
Sample Loading Dry loading adsorbed onto silica
Mobile Phase Gradient elution, e.g., Dichloromethane with increasing Methanol (0% -> 10%)
Flow Rate Controlled by air pressure; typically 5-10 mL/min
Fraction Size 10-20 mL, adjusted based on column volume
Analysis Method Thin-Layer Chromatography (TLC) with UV or chemical stain

Conclusion

This application note details a systematic and robust protocol for the purification of pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- using normal-phase flash column chromatography. By prioritizing methodical development with TLC and adhering to proper chromatographic techniques, researchers can reliably obtain this cyclic dipeptide in high purity. The principles and troubleshooting steps outlined herein are broadly applicable to the purification of other moderately polar small molecules, providing a foundational framework for effective separation science in a research and development setting.

References

  • Waters Corporation. (n.d.). Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol and MaxPeak High Performance Surface Technology. Waters. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Thajudeen, S. S. (2011). Cyclic Dipeptide Synthesis. ScholarWorks. Retrieved from [Link]

  • Biotage. (n.d.). Improving Peptide Purification via Flash Column Chromatography by Modulating Mobile Phase pH. Biotage. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. Cheméo. Retrieved from [Link]

  • NIST. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Valli, S., et al. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 8(32), 17837-17846. Retrieved from [Link]

  • Valli, S., et al. (2018). An antibiotic agent pyrrolo[1,2- a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. PubMed. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • de Groot, N. S., et al. (2020). Backbone Alterations in Cyclic Peptides Influence Both Membrane Permeability and Biological Activity. PMC. Retrieved from [Link]

  • Chen, C., et al. (2022). The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus. Frontiers in Microbiology. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC results of amino acids, cyclotides, cyclopeptides and linear.... Retrieved from [Link]

  • Gstrein, T., et al. (2013). Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and MEKC. CORE. Retrieved from [Link]

  • Biotage. (n.d.). Automated Synthesis of Cyclic Peptides on Biotage® Initiator+ Alstra™. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl). Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Chen, C., et al. (2022). The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy. Retrieved from [Link]

  • Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved from [Link]

  • NIST. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Biotage. (2023). Can you use normal phase chromatography to purify protected peptides?. Biotage. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of a TLC chemical method to detection of cyclotides in plants. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling-isomerization-condensation reaction. Retrieved from [Link]

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(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one derivatives for drug discovery.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of (S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one Derivatives in Modern Drug Discovery

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with diverse biological targets. The this compound core is a prominent member of this class. As a chiral bicyclic lactam, it provides a rigid, three-dimensional structure that is crucial for achieving high-potency and selective interactions with protein targets like enzymes and receptors.[1][2][3] The specific (S)-configuration is paramount, as stereochemistry often dictates the difference between a potent therapeutic agent and an inactive or even toxic molecule.

This guide serves as a comprehensive resource for researchers engaged in the synthesis, characterization, and screening of novel derivatives based on this versatile scaffold. We will explore field-proven synthetic strategies, detailed analytical protocols, and robust biological screening methodologies to empower drug discovery campaigns. The information presented herein is designed to bridge the gap between synthetic chemistry and pharmacological application, providing the causal insights necessary for rational drug design.

Part 1: Synthesis and Derivatization – Building the Molecular Toolkit

The foundation of any drug discovery program is the ability to synthesize a diverse library of compounds for biological evaluation. The hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one scaffold offers multiple points for chemical modification, allowing for a systematic exploration of the chemical space around the core.

Core Synthesis Strategy: Intramolecular Cyclization

The construction of the bicyclic lactam core is efficiently achieved through intramolecular cyclization reactions.[4] A common and effective approach begins with a suitably functionalized proline derivative, which undergoes cyclization to form the fused ring system. The choice of starting materials and reaction conditions is critical for controlling stereochemistry and maximizing yield.

Protocol 1: General Synthesis of an N-Substituted Derivative

This protocol outlines a representative two-step synthesis for an N-substituted this compound derivative. The rationale for this approach is its modularity; a variety of aldehydes or ketones can be used in the initial reductive amination step to generate a diverse library of compounds.

Step 1: Reductive Amination of (S)-Piperazine-2-carboxylic acid dihydrochloride with an Aldehyde

  • Reagents & Setup: To a solution of (S)-Piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in methanol (0.2 M), add the desired aldehyde (R-CHO, 1.1 eq) and triethylamine (2.2 eq).

  • Reaction: Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool the reaction to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise. Causality Note: NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde, minimizing side reactions.

  • Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by adding 1 M HCl. Concentrate the mixture under reduced pressure, and partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

  • Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the intermediate N-alkylated piperazine carboxylic acid, which can be used in the next step without further purification.

Step 2: Intramolecular Amide Cyclization

  • Reagents & Setup: Dissolve the crude intermediate from Step 1 in dichloromethane (DCM, 0.1 M). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Causality Note: EDC is a water-soluble carbodiimide that activates the carboxylic acid for nucleophilic attack by the secondary amine. DMAP serves as a catalyst for the acylation.

  • Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final derivative.

Diagram: General Synthetic Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Intramolecular Cyclization Proline_Analog (S)-Piperazine-2-carboxylic acid Imine Imine Formation Proline_Analog->Imine + Aldehyde + Base Aldehyde Aldehyde (R-CHO) Intermediate N-Alkylated Intermediate Cyclization EDC, DMAP in DCM Intermediate->Cyclization Imine->Intermediate + NaBH₃CN Final_Product (S)-Hexahydropyrrolo [1,2-a]pyrazin-4(1H)-one Derivative Purification Column Chromatography Final_Product->Purification Cyclization->Final_Product

Caption: A two-step synthetic workflow for generating diverse derivatives.

Part 2: Analytical Characterization – Ensuring Quality and Identity

Rigorous characterization is a non-negotiable step to ensure that the biological activity observed is attributable to the synthesized compound at a known purity and stereochemistry. Each protocol below forms a part of a self-validating system to confirm the molecular integrity of the derivatives.

Protocol 2: Structural and Purity Verification
  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the final compound.

    • Method: Inject a 1 mg/mL solution of the compound onto a C18 reverse-phase column. Elute with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) over 20 minutes.

    • Validation: Purity should be >95% as determined by the peak area at a suitable wavelength (e.g., 214 nm or 254 nm).

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the compound.

    • Method: Use Electrospray Ionization (ESI) in positive mode.

    • Validation: The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should match the calculated exact mass within a 5 ppm error margin.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure and connectivity of the atoms.

    • Method: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Validation: The observed chemical shifts, coupling constants, and integrations must be consistent with the proposed structure. 2D NMR techniques like COSY and HSQC can be used to resolve complex structures.

Protocol 3: Chiral Analysis for Enantiomeric Purity
  • Objective: To confirm the (S)-stereochemistry and determine the enantiomeric excess (e.e.).

  • Rationale: Biological targets are chiral; therefore, the enantiomeric purity of a drug candidate is critical. Chiral HPLC is a gold-standard method for this analysis.[][6]

  • Method:

    • Select a suitable chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak IA, IB, etc.).

    • Develop a mobile phase, typically a mixture of hexane and isopropanol, that provides baseline separation of the two enantiomers.

    • Inject a racemic sample to identify the retention times of both the (R) and (S) enantiomers.

    • Inject the synthesized sample under the same conditions.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100.

  • Validation: The e.e. for a drug discovery candidate should ideally be >99%.

Table 1: Example Characterization Data for a Hypothetical Derivative
Compound ID Structure (R-group) Purity (HPLC, %) [M+H]⁺ (Observed)
HPP-001-CH₂-Ph98.7231.1492
HPP-002-CH₂(4-F-Ph)99.1249.1398
HPP-003-CH₂(2-pyridyl)97.5232.1448

Part 3: Biological Screening – Identifying Therapeutic Potential

Once a library of well-characterized derivatives is in hand, the next step is to screen them for biological activity. The pyrrolopyrazine scaffold has shown promise in several areas, including oncology and infectious diseases.[1][7][8]

Application Note: Anticancer Cytotoxicity Screening

Many natural products containing the related pyrrolo[1,2-a]pyrazine-1,4-dione scaffold exhibit cytotoxic and anticancer properties.[9] This provides a strong rationale for screening new derivatives.

Protocol 4: In Vitro Cell Viability Assay (MTT-based)
  • Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀).

  • Principle: The MTT assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Diagram: Cytotoxicity Screening Workflow

G start Seed Cells (96-well plate) treat Add Compound (Serial Dilutions) start->treat incubate Incubate (72 hours) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate2 Incubate (4 hours) add_mtt->incubate2 solubilize Solubilize Formazan (DMSO) incubate2->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC₅₀ read->analyze

Caption: Standard workflow for determining IC₅₀ in a cell-based assay.

| Table 2: Example Cytotoxicity Data (IC₅₀ in µM) | | | | :--- | :--- | :--- | :--- | | Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | | HPP-001 | 15.2 | 25.8 | 18.4 | | HPP-002 | 1.8 | 5.4 | 3.1 | | HPP-003 | 45.1 | >50 | >50 | | Doxorubicin | 0.08 | 0.12 | 0.09 |

Part 4: Structure-Activity Relationship (SAR) Insights

The data generated from screening provides the basis for understanding the Structure-Activity Relationship (SAR). SAR analysis is the process of correlating changes in a molecule's structure with its effect on biological activity, guiding the design of more potent and selective compounds.[9][10]

Interpreting the Data:

  • Observation 1: The addition of a fluorine atom to the phenyl ring (HPP-002 vs. HPP-001) resulted in a nearly 10-fold increase in potency against the MCF-7 cell line.

  • Implication: This suggests that an electron-withdrawing group or a specific steric interaction at the 4-position of the phenyl ring is beneficial for activity. This site could be interacting with an electropositive region in the target's binding pocket.

  • Observation 2: Replacing the phenyl ring with a pyridyl ring (HPP-003) dramatically reduced or abolished activity.

  • Implication: The basic nitrogen in the pyridine ring may be detrimental, perhaps due to unfavorable charge-charge interactions or altered physicochemical properties (e.g., pKa, logP).

Diagram: SAR Visualization

G cluster_R R-Group Modification Scaffold Core Scaffold R_group Position for R-group Activity_Increase Adding -F (HPP-002) = Potency ↑ R_group->Activity_Increase Activity_Decrease Adding Pyridyl (HPP-003) = Potency ↓ R_group->Activity_Decrease

Caption: Key modification points and their impact on biological activity.

Conclusion and Future Outlook

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its rigid, chiral structure and synthetic tractability make it an ideal template for exploring diverse biological targets. By employing systematic synthesis, rigorous characterization, and robust biological screening protocols as outlined in this guide, research teams can efficiently navigate the early stages of drug discovery. The insights gained from SAR studies will pave the way for lead optimization, ultimately leading to the development of drug candidates with enhanced potency, selectivity, and improved pharmacokinetic profiles.

References

  • Katritzky, A. R., Qiu, G., He, H. Y., & Yang, B. (2000). Novel syntheses of hexahydro-1H-pyrrolo[1,2-a]imidazoles and Octahydroimidazo[1,2-a]pyridines. The Journal of Organic Chemistry, 65(12), 3683–3689. [Link]

  • Saurav, K., & Kannabiran, K. (2016). Bioactivity of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)-. Asian Journal of Pharmaceutics, 10(4). [Link]

  • Chemical Communications (RSC Publishing). Chiral bicyclic lactams: useful precursors and templates for asymmetric syntheses. [Link]

  • Kannabiran, K. (2016). Bioactivity of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- Extracted from Streptomyces sp. VITPK9 Isolated from the Salt Spring Habitat of Manipur, India. Asian Journal of Pharmaceutics (AJP), 10(04). [Link]

  • Meta. (2016). Bioactivity of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl). [Link]

  • Manimaran, M., et al. (2018). An antibiotic agent pyrrolo[1,2- a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 8(32), 17837–17846. [Link]

  • Nature Portfolio. (2021). Synthesis of chiral lactams by asymmetric nitrogen insertion. Nature Communications. [Link]

  • Chemsigma. hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one [1000577-63-8]. [Link]

  • Alper, H., & Smith, A. B. (1997). Chiral bicyclic lactams: useful precursors and templates for asymmetric syntheses. Chemical Communications, (21), 2011-2018. [Link]

  • Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][4][11]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(18), 4443-4448. [Link]

  • Meyers, A. I., & Berney, D. (1990). Chiral bicyclic lactams for asymmetric synthesis of quaternary carbons. The total synthesis of (-)-.alpha.-cuparenone. The Journal of Organic Chemistry, 55(10), 3303–3305. [Link]

  • ResearchGate. (2011). Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl). [Link]

  • Kiseleva, A. A., et al. (2023). Bioactive Pyrrolo[2,1-f][1][4][11]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7689. [Link]

  • National Center for Biotechnology Information. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. [Link]

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Troubleshooting & Optimization

Optimization of reaction conditions for pyrrolopyridinone synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrrolopyridinone Synthesis. As Senior Application Scientists, we have compiled this guide to address the common challenges encountered in the synthesis of this versatile heterocyclic scaffold. This resource is designed to provide not only solutions but also a deeper understanding of the underlying chemical principles to empower your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategies for accessing pyrrolopyridinone cores.

Q1: What are the most common and robust methods for synthesizing the pyrrolopyridinone core?

A1: The choice of synthetic route largely depends on the desired isomer and substitution pattern. However, two powerful strategies dominate the field:

  • Multicomponent Reactions (MCRs): Particularly the Ugi-Zhu three-component reaction (UZ-3CR), are highly efficient for constructing polysubstituted pyrrolo[3,4-b]pyridin-5-ones.[1][2] This one-pot process combines an aldehyde, an amine, and an isocyanide, often followed by a cascade sequence like an aza-Diels-Alder cycloaddition, N-acylation, and aromatization.[3][4] The primary advantages are high atom economy, operational simplicity, and the ability to generate complex molecules from simple starting materials in a single step.[2]

Q2: How do I choose between a multicomponent reaction and a stepwise synthesis?

A2: The decision involves a trade-off between speed, diversity, and strategic control.

  • Choose MCRs (like Ugi-Zhu) when: Your goal is rapid library synthesis and diversity-oriented synthesis (DOS). MCRs excel at creating a large number of analogs for structure-activity relationship (SAR) studies by simply varying the starting components.[8]

Q3: What are the key pyrrolopyridinone isomers, and do they require different synthetic approaches?

A3: Yes, the approach is highly dependent on the target isomer. The main isomers include:

  • Pyrrolo[3,4-b]pyridin-5-ones: Commonly synthesized via the Ugi-Zhu/aza-Diels-Alder cascade.[1][2][3]

  • Pyrrolo[3,2-c]pyridin-4-ones: Often accessed through domino reactions or tandem aldol condensation/aza-addition pathways.[9][10]

  • Pyrrolo[2,3-b]pyridines (7-Azaindoles): Typically built using cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents, followed by cyclization.[11][12]

  • Pyrrolo[3,4-c]pyridine-1,3-diones: Can be formed by annulating either the pyrrole or the pyridine ring, or through tandem cyclizations.[7][13]

Each isomer presents unique challenges in ring closure and functionalization, necessitating distinct synthetic designs.

Section 2: Troubleshooting Guide for Low Reaction Yield

Low conversion is one of the most frequent issues. This section provides a systematic approach to diagnosing and solving this problem.

Q4: My Ugi-Zhu cascade reaction for pyrrolo[3,4-b]pyridin-5-one synthesis has stalled or resulted in a very low yield. What are the first things to check?

A4: A low yield in this complex cascade can be attributed to several factors. A systematic investigation is key. We recommend a hierarchical approach to troubleshooting.

Troubleshooting_Workflow start Low Yield in Ugi-Zhu Reaction reagents Step 1: Verify Reagent Quality & Stoichiometry start->reagents conditions Step 2: Scrutinize Reaction Conditions reagents->conditions Reagents OK sub_reagents1 Is the aldehyde fresh? (Prone to oxidation) reagents->sub_reagents1 sub_reagents2 Is the isocyanide pure? (Prone to polymerization/hydrolysis) reagents->sub_reagents2 sub_reagents3 Are reactants used in correct equivalents (e.g., 1.2 eq isocyanide)? [1] reagents->sub_reagents3 catalyst Step 3: Evaluate Catalyst System conditions->catalyst Conditions OK sub_conditions1 Is the solvent (e.g., Toluene) anhydrous? conditions->sub_conditions1 sub_conditions2 Is the temperature optimal? (Microwave heating can be effective) [1, 3] conditions->sub_conditions2 sub_conditions3 Is the reaction atmosphere inert? conditions->sub_conditions3 purification Step 4: Check for Product Loss catalyst->purification Catalyst OK sub_catalyst1 Is the Lewis acid catalyst active? (e.g., Yb(OTf)₃, Sc(OTf)₃) [1, 3] catalyst->sub_catalyst1 sub_catalyst2 Is catalyst loading sufficient? (Typically 3-10 mol%) catalyst->sub_catalyst2 sub_purification1 Is the product water-soluble? purification->sub_purification1 sub_purification2 Is the product degrading on silica gel? purification->sub_purification2

Caption: A hierarchical workflow for troubleshooting low-yield Ugi-Zhu reactions.

Detailed Breakdown:

  • Reagent Integrity: The Ugi-Zhu reaction is sensitive to the quality of its components.

    • Aldehydes: Aromatic aldehydes can oxidize to carboxylic acids on storage. Use freshly distilled or purified aldehydes.

    • Isocyanides: These are often the most sensitive reagents. They can hydrolyze or polymerize. Check for purity by NMR and handle under an inert atmosphere. The stoichiometry is also critical; a slight excess (e.g., 1.2 equivalents) is often used.[1]

    • Amines: Ensure the amine is pure and dry.

  • Reaction Conditions:

    • Solvent: Toluene is a commonly reported solvent that works well.[1] Ensure it is anhydrous, as water can interfere with the formation of the initial imine intermediate and hydrolyze the catalyst.

    • Temperature: The cascade sequence may require heating. Microwave irradiation has been shown to be effective, often reducing reaction times and improving yields.[1][2] A typical condition is heating at 65°C.[1]

  • Catalyst System: A Lewis acid is crucial for activating the imine towards nucleophilic attack by the isocyanide.

    • Choice of Catalyst: Ytterbium(III) triflate (Yb(OTf)₃) and Scandium(III) triflate (Sc(OTf)₃) are frequently cited as effective catalysts for this transformation.[1][2]

    • Catalyst Activity: Lewis acids, especially triflates, are hygroscopic. Store them in a desiccator and handle them quickly in an inert atmosphere to prevent deactivation.

Q5: My Pictet-Spengler cyclization is sluggish and gives poor yields. How can I optimize it?

A5: The success of the Pictet-Spengler reaction hinges on the formation of an electrophilic iminium ion and the subsequent intramolecular cyclization. Optimization should focus on facilitating these steps.[5]

Key Optimization Parameters for Pictet-Spengler Reactions

ParameterConditionRationale & CausalityPotential Issues
Acid Catalyst TFA (Trifluoroacetic acid), PTSA (p-Toluenesulfonic acid)The acid protonates the imine intermediate, forming the reactive iminium ion required for the electrophilic aromatic substitution (ring closure). The choice of acid can influence the reaction rate.[5][14]Excessively strong acid or high temperatures can lead to side reactions or decomposition of starting materials.
Solvent DCE (1,2-Dichloroethane), Toluene, BenzeneThe solvent must be able to dissolve the reactants and be stable to the acidic conditions. Aprotic solvents are generally preferred to avoid competing nucleophilic attack on the iminium ion.Using a nucleophilic solvent (e.g., methanol) can trap the iminium ion, preventing cyclization.
Temperature Room Temperature to RefluxAn increase in temperature provides the activation energy needed for the C-C bond formation, which is often the rate-limiting step. Refluxing in DCE with TFA is a common condition.[5]High temperatures can promote the formation of byproducts, especially with sensitive substrates.
Water Removal Dean-Stark trapWater is a byproduct of imine formation. Its removal drives the equilibrium towards the imine intermediate, thereby increasing the concentration of the species that undergoes cyclization.Not always necessary, especially if using pre-formed imines or strong dehydrating acids.

Protocol: General Procedure for TFA-Catalyzed Pictet-Spengler Reaction

  • To a solution of the β-arylethylamine (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE), add trifluoroacetic acid (TFA) (e.g., 50% v/v).[5]

  • Heat the reaction mixture to reflux (approx. 83°C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 3: Managing Side Reactions and Purification

Q6: I am observing significant byproduct formation in my synthesis. What are the common side reactions and how can I mitigate them?

A6: Byproduct formation is highly dependent on the specific reaction. Here are some common scenarios:

  • Aza-Michael Addition: In syntheses involving an aza-Michael addition step, a retro-Michael reaction can occur, leading to an equilibrium mixture and low conversion.[15]

    • Mitigation: Use an excess of one reactant or choose conditions (e.g., lower temperature) that favor the forward reaction.[15]

  • Suzuki-Miyaura Cross-Coupling (for precursor synthesis): When building substituted precursors, common side products include homo-coupling of the boronic acid and diarylation if multiple reactive sites are present.[11]

    • Mitigation: Carefully screen the catalyst system (e.g., Pd(OAc)₂/RuPhos) and reaction time. Short reaction times (e.g., 5 minutes) can sometimes minimize the formation of diarylated products.[11]

  • Protecting Group Manipulation: The removal of protecting groups like SEM (2-(trimethylsilyl)ethoxy)methyl can be problematic. Incomplete removal or side reactions promoted by the cleavage conditions (e.g., TFA) can complicate the synthesis.[11]

    • Mitigation: Screen deprotection conditions carefully. If acidic conditions cause issues, explore alternative protecting groups that can be removed under neutral or basic conditions.

Q7: My pyrrolopyridinone product is difficult to purify. What are some effective strategies?

A7: Purification can be challenging due to the polarity and sometimes poor crystallinity of these compounds.

  • Optimize Chromatography:

    • Normal Phase: If your compound is highly polar and streaks on silica gel, try adding a small amount of a basic modifier like triethylamine or ammonia to the eluent. This can deactivate acidic sites on the silica and improve peak shape.

    • Reverse Phase: For very polar compounds, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient is often more effective.

  • Trituration/Recrystallization: If chromatography fails to yield pure material, attempt to induce crystallization. Try dissolving the impure solid in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate) and then slowly cool it or add an anti-solvent (a solvent in which it is insoluble, e.g., hexanes) to precipitate the pure product.

  • Solvent Extraction: Sometimes, impurities can be removed with a liquid-liquid extraction. For example, residual DMF can be removed by diluting the reaction mixture with ethyl acetate and washing extensively with water or brine.[16]

Section 4: Reaction Mechanism Visualization

Understanding the reaction pathway is crucial for troubleshooting.

Q8: Can you illustrate the key steps in the Ugi-Zhu/Aza-Diels-Alder cascade?

A8: Certainly. The process is a beautifully complex sequence of reactions occurring in a single pot. Visualizing the flow helps in identifying which step might be failing.

Ugi_Zhu_Cascade reactants Aldehyde + Amine + Isocyanide + Dienophile imine Imine Formation reactants->imine H₂O ugi_adduct Ugi Adduct (α-Adduct) imine->ugi_adduct + Isocyanide + Lewis Acid intramolecular_DA Intramolecular Aza-Diels-Alder ugi_adduct->intramolecular_DA + Dienophile (e.g., Maleic Anhydride) cycloadduct Bicyclic Intermediate intramolecular_DA->cycloadduct aromatization Aromatization (Decarboxylation/ Dehydration) cycloadduct->aromatization Heat product Pyrrolo[3,4-b]pyridin-5-one aromatization->product CO₂ H₂O

Caption: Key stages of the Ugi-Zhu/Aza-Diels-Alder cascade for pyrrolopyridinone synthesis.

This diagram shows that a failure can occur at any stage: poor imine formation due to wet solvent, a failed Ugi addition due to an inactive catalyst, or an incomplete Diels-Alder/aromatization sequence due to insufficient heat. Analyzing your crude reaction mixture by LC-MS for intermediates corresponding to these stages can provide valuable diagnostic information.

References

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. MDPI. [Link]

  • Synthesis of pyrrolo[3,4-b]pyridin-5-ones via a cascade process... ResearchGate. [Link]

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed Central. [Link]

  • Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. MDPI. [Link]

  • Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed. [Link]

  • Proposed mechanism for synthesis of pyrrolo[3,2‐c]pyridin‐4‐ones 31. ResearchGate. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. PubMed. [Link]

  • Pyrrolo [3,2-c]pyridines1. Journal of the American Chemical Society. [Link]

  • Optimization of Acidic Protocols for Pictet− Spengler Reaction. ResearchGate. [Link]

  • (PDF) Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). ResearchGate. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

  • Condition optimization for Pictet–Spengler/decarboxylative A³‐couplinga. ResearchGate. [Link]

  • Exploring Enantioselective Pictet-Spengler Reactions. Thieme. [Link]

  • MedChem Tips and Tricks. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

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Technical Support Center: Synthesis of Hexahydropyrrolo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of hexahydropyrrolo[1,2-a]pyrazines. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules.[1][2] However, its synthesis can present challenges, from low yields to complex purification hurdles. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize synthetic outcomes. We will explore the causality behind experimental choices, providing actionable solutions grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs) - General Troubleshooting

This section addresses broad, overarching issues that can arise during the synthesis, regardless of the specific route employed.

Question: My reaction is showing low conversion, with a significant amount of starting material remaining even after extended reaction times. What are the primary factors to investigate?

Answer: Low conversion is a common issue that can typically be traced back to a few key areas. A systematic approach is the most effective way to diagnose the problem.

  • Reagent Purity and Stoichiometry: The purity of your starting materials is paramount. Impurities in reactants, especially in sensitive starting materials like aldehydes or amines, can introduce side reactions or inhibit catalysts.[3] Always use freshly purified reagents if possible. Verify the exact stoichiometry; a slight excess of one reagent (e.g., the amine component) can sometimes drive the reaction to completion, but a large excess may complicate purification.

  • Solvent Choice and Purity: The solvent must be appropriate for the specific reaction step and absolutely anhydrous if moisture-sensitive reagents or intermediates (like iminiums or organometallics) are involved. For instance, in reactions involving imine formation, the removal of water is critical. Using a Dean-Stark apparatus or adding molecular sieves can significantly improve yields. In some cases, changing solvent polarity can dramatically affect reaction rates and yield.[4]

  • Temperature and Reaction Kinetics: Many cyclization reactions require specific temperature profiles. If the temperature is too low, the activation energy barrier may not be overcome, leading to a stalled reaction. Conversely, excessively high temperatures can lead to decomposition of starting materials, intermediates, or the final product.[3] We recommend performing a temperature screen to find the optimal balance.

  • Catalyst Activity: If your reaction is catalyst-dependent (e.g., acid-catalyzed Pictet-Spengler or metal-catalyzed reductions), the catalyst's activity is crucial. Brønsted or Lewis acids can be neutralized by basic impurities. Heterogeneous catalysts like Palladium on carbon (Pd/C) can lose activity over time or be poisoned by sulfur or other functional groups. Always use a fresh, high-quality catalyst.

Section 2: Optimizing Key Synthetic Routes

The synthesis of the hexahydropyrrolo[1,2-a]pyrazine core is often achieved via several key strategies. Below, we troubleshoot issues specific to these routes.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for constructing the pyrrolo[1,2-a]pyrazine core, typically involving the condensation of a pyrrole-containing amine with an aldehyde or ketone to form an iminium ion, which then undergoes intramolecular electrophilic cyclization.[5][6]

Question: My Pictet-Spengler cyclization is yielding a complex mixture of products, or the desired regioisomer is not the major product. How can I improve selectivity?

Answer: This issue points towards problems in the formation or cyclization of the key iminium intermediate.

  • Iminium Ion Formation: The first step is the formation of an imine/iminium ion. This is an equilibrium process. The reaction is typically acid-catalyzed, and the choice of acid is critical. Protic acids like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH) are common. The concentration and strength of the acid can influence the rate of both iminium formation and the subsequent cyclization.[7] Too strong an acid can lead to side reactions or degradation.

  • Nucleophilicity of the Pyrrole Ring: The success of the cyclization step depends on the nucleophilicity of the pyrrole ring. Electron-donating groups (EDGs) on the pyrrole will activate it towards electrophilic attack and increase the reaction rate, while electron-withdrawing groups (EWGs) will deactivate it, potentially halting the reaction or requiring harsher conditions.[7]

  • Control of Regioselectivity: If the pyrrole ring is unsymmetrically substituted, you may face regioselectivity issues. The cyclization will preferentially occur at the most electron-rich, sterically accessible position on the pyrrole ring. Modifying the electronic nature of the pyrrole substituents or adjusting the steric bulk of the reactants can help direct the cyclization to the desired position.

Diagram 1: Troubleshooting the Pictet-Spengler Reaction

start Low Yield in Pictet-Spengler check_conversion Check Conversion start->check_conversion low_conversion Low Conversion (High SM) check_conversion->low_conversion >50% SM byproducts Complex Mixture (Low SM) check_conversion->byproducts <50% SM acid Optimize Acid Catalyst (Type & Loading) low_conversion->acid Yes regio Regioselectivity Issue? byproducts->regio Yes degradation Degradation Issue? byproducts->degradation No temp Increase Temperature acid->temp water Ensure Anhydrous Conditions (Add Sieves) temp->water modify_pyrrole Modify Pyrrole Substituents (EWG/EDG) regio->modify_pyrrole Yes lower_temp Lower Reaction Temperature degradation->lower_temp Yes weaker_acid Use Milder Acid lower_temp->weaker_acid

Caption: Decision tree for troubleshooting low yields in Pictet-Spengler reactions.

Reductive Amination and Cyclization Cascade

This is a highly versatile and common route, often starting from a proline derivative (e.g., L-prolinol) and a suitable carbonyl compound. The sequence involves an initial reductive amination followed by an intramolecular cyclization to form the bicyclic core.

Question: My reductive amination step is inefficient, or the subsequent cyclization does not proceed, resulting in the linear amine intermediate. How can I promote the desired cascade?

Answer: This is a classic challenge in tandem reactions. Success depends on carefully balancing the conditions for two distinct transformations.

  • Choice of Reducing Agent: The choice of reducing agent is critical. It must be selective for the iminium ion over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, tolerant of slightly acidic conditions that favor imine formation, and generally does not reduce aldehydes rapidly. Harsher reagents like sodium borohydride (NaBH₄) may reduce the aldehyde before imine formation can occur.

  • pH Control: The pH of the reaction medium is a delicate balance. Imine/iminium ion formation is acid-catalyzed, but the reducing agent can be decomposed by strong acids. Typically, a small amount of acetic acid is added to facilitate imine formation without destroying the hydride reagent.

  • Driving the Cyclization: The final intramolecular cyclization (often a lactamization) may require a separate step. If the linear amino acid or amino ester intermediate is stable and reluctant to cyclize, you may need to isolate it first. The cyclization can then be promoted by:

    • Heat: Refluxing in a high-boiling solvent like toluene or xylene can drive the condensation.

    • Coupling Reagents: For forming an amide bond, standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be employed after saponification of the ester, if present.

    • Base or Acid Catalysis: Depending on the exact nature of the cyclization, either base or acid catalysis might be required to activate the respective functional groups.

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SolventAdditiveProsCons
NaBH(OAc)₃ DCE, THF, CH₂Cl₂Acetic Acid (optional)Mild, highly selective for imines/iminiums, commercially available.Can be slow, stoichiometric byproduct (acetate salts).
NaBH₃CN MeOH, EtOHpH control (3-6)Effective and selective.Highly toxic (releases HCN) , requires careful pH monitoring.
H₂ / Pd-C MeOH, EtOH, EtOAcN/AClean (byproduct is H₂O), scalable.Requires specialized hydrogenation equipment, may reduce other functional groups.
NaBH₄ MeOH, EtOHN/AInexpensive, powerful.Often reduces aldehydes/ketones faster than imine formation occurs; less selective.

Section 3: Purification Strategies

Question: My crude product is a thick, polar oil that is difficult to purify by standard silica gel chromatography. What alternative purification methods can I use?

Answer: The basic nitrogen atoms in the hexahydropyrrolo[1,2-a]pyrazine core often lead to high polarity and streaking on silica gel columns. Here are several effective strategies:

  • Column Chromatography Modifications:

    • Amine Deactivation: Pre-treat the silica gel with a triethylamine solution (e.g., 1-2% triethylamine in the eluent system) to neutralize acidic sites on the silica, which cause streaking. Alternatively, use commercially available deactivated silica or alumina.

    • Reverse-Phase Chromatography: If the compound is highly polar, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient may provide superior separation.

  • Acid/Base Extraction: Exploit the basicity of your product. Dissolve the crude mixture in an organic solvent (like ethyl acetate or DCM) and wash with a dilute aqueous acid (e.g., 1M HCl). Your amine product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and re-extract your purified product back into an organic solvent.

  • Crystallization/Salt Formation: This can be an excellent method for obtaining highly pure material. Attempt to crystallize the free base from various solvent systems. If that fails, form a crystalline salt. Common salt-forming acids include hydrochloric acid, oxalic acid, or tartaric acid. Dissolving the crude oil in a solvent like ethanol or isopropanol and adding a solution of the acid can often induce crystallization of the pure salt.

Section 4: Representative Experimental Protocol

This protocol describes a common two-step synthesis of a substituted hexahydropyrrolo[1,2-a]pyrazin-4-one via reductive amination and thermal cyclization.

Diagram 2: General Synthetic Workflow

A Step 1: Reductive Amination Intermediate Acyclic Amino Ester Intermediate A->Intermediate B Step 2: Thermal Cyclization Crude Crude Bicyclic Lactam B->Crude C Step 3: Purification Purified Pure Product C->Purified Reagents1 Proline Ester Derivative + Amino-aldehyde + NaBH(OAc)₃ in DCE Reagents1->A Intermediate->B Reagents2 Reflux in Toluene (Dean-Stark) Reagents2->B Crude->C

Caption: A typical workflow for hexahydropyrrolo[1,2-a]pyrazine synthesis.

Protocol: Synthesis of (S)-Hexahydropyrrolo[1,2-a]pyrazin-4-one

  • Reductive Amination:

    • To a solution of L-proline methyl ester hydrochloride (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.1 eq) in 1,2-dichloroethane (DCE, 0.2 M), add triethylamine (1.2 eq) and stir for 15 minutes at room temperature.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes. The reaction is often mildly exothermic.

    • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting proline ester is consumed.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acyclic amino ester.

  • Deprotection and Thermal Cyclization:

    • Dissolve the crude intermediate in a mixture of toluene (0.1 M) and 1M aqueous HCl (equal volume).

    • Heat the mixture to 60 °C for 2-4 hours to hydrolyze the acetal. Monitor by LCMS for the disappearance of the protected intermediate.

    • Cool the reaction, add a saturated solution of sodium bicarbonate until the aqueous layer is basic (pH > 8).

    • Separate the layers and extract the aqueous phase with toluene (2x).

    • Equip the reaction flask containing the combined toluene layers with a Dean-Stark apparatus.

    • Heat the solution to reflux and collect water. Continue refluxing for 6-12 hours after water is no longer collected.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to yield the crude lactam, which can then be purified as described in Section 3.

References

  • Bosch, M., et al. (2006). Synthesis and biological evaluation of novel hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines as potent and selective 5-HT(2C) receptor agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Shet, M. S., et al. (2015). β-Pyrrolopyrazino Annulated Corroles via a Pictet-Spengler Approach. Organic Letters. Available at: [Link]

  • Kamal, A., et al. (2015). Synthesis of decahydropyrrolo[1,2-a]tetrazolo[1,5-d]pyrazines via Strecker reaction and intramolecular [3+2] cycloaddition. RSC Advances. Available at: [Link]

  • Manimaran, A., & Krishnan, K. (2017). Chemical structure of pyrrolo [1, 2-A] pyrazine- 1, 4-dione, hexahydro-3-(2-methylpropyl). ResearchGate. Available at: [Link]

  • Ramalingam, B., et al. (2019). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. Scientific Reports. Available at: [Link]

  • Ma, N. T., et al. (2019). Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine. Molecules. Available at: [Link]

  • De Pooter, T., et al. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Molecules. Available at: [Link]

  • Ma, N. T., et al. (2019). Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine. National Institutes of Health (NIH). Available at: [Link]

  • Ramalingam, B., et al. (2019). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Publishing. Available at: [Link]

  • Dehnavi, M. A., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. Available at: [Link]

  • Basili, S., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Available at: [Link]

  • Zhang, W-B., et al. (2019). Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Organic Chemistry Frontiers. Available at: [Link]

  • Basili, S., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. PubMed. Available at: [Link]

  • K, K., et al. (2024). Finding of antibiotic compounds pyrrolo [1,2-a]pyrazine-1,4-dione, hexahydro and Cyclo(prolyl-tyrosyl) isolated from the degradation of epoxy. PubMed. Available at: [Link]

  • Wu, X., et al. (2009). Solid-Phase Synthesis of 2,5-Dihydro-1H-pyrroles, 1,3-Dioxo-2,3,5,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazoles and 1,4-Dioxo-1,2,3,4,6,8a-hexahydropyrrolo[1,2-a]pyrazines Using a Supported Selenium Resin. Journal of Combinatorial Chemistry. Available at: [Link]

  • Voskressensky, L. G., et al. (2019). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2017). Synthesis of pyrrolo[1, 2-a]pyrazines through a imination/annulation tandem reaction. ResearchGate. Available at: [Link]

  • Sanjenbam, P., et al. (2016). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl). Asian Journal of Pharmaceutics. Available at: [Link]

  • Cagnoni, A. J., et al. (2013). Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. ResearchGate. Available at: [Link]

  • Wang, T., et al. (2020). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. ACS Omega. Available at: [Link]

  • Friedman, M., et al. (2015). Structure activity optimization of 6H-pyrrolo[2,3-e][1][8][9]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Reddy, T. S., et al. (2016). One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Asriningrum, H., et al. (2021). Chemical Transformation of Pyrazine Derivatives. IOP Conference Series: Materials Science and Engineering. Available at: [Link]

  • Obreza, A., & Urleb, U. (2002). A Two-Step Synthesis of Hexahydropyrrolo-[1,2-d][1][8][9]triazine-1,4-dione and Related Compounds. ResearchGate. Available at: [Link]

  • Dehnavi, M. A., et al. (2021). The synthesis of pyrrolo [1,2-a] pyrazine derivatives from... ResearchGate. Available at: [Link]

  • Katritzky, A. R., et al. (2001). Novel syntheses of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and Octahydroimidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • Zyryanov, G. V., et al. (2023). Bioactive Pyrrolo[2,1-f][1][8][9]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules. Available at: [Link]

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Common side reactions in the synthesis of pyrrolo[1,2-a]pyrazinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolo[1,2-a]pyrazinones. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during your experiments. This resource is structured to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic routes.

Introduction to Pyrrolo[1,2-a]pyrazinone Synthesis

The pyrrolo[1,2-a]pyrazinone scaffold is a privileged heterocyclic motif present in a wide array of bioactive natural products and synthetic compounds of medicinal interest.[1] Its synthesis has been extensively studied, with common strategies including the "pyrrole-first" approach, where the pyrazinone ring is fused onto a pre-existing pyrrole, and multicomponent reactions that assemble the core in a single step.[1] While powerful, these methods are not without their challenges. This guide will walk you through the most common side reactions and provide actionable solutions.

Troubleshooting Guide: Common Side Reactions by Synthetic Method

This section is organized by the type of reaction used to construct the pyrrolo[1,2-a]pyrazinone core. Each entry follows a question-and-answer format to directly address specific issues.

Ugi Multicomponent Reaction

The Ugi four-component reaction (4CR) is a powerful tool for generating molecular diversity and has been successfully applied to the synthesis of polysubstituted pyrrolo[1,2-a]pyrazinones.[1] However, the complexity of this one-pot reaction can sometimes lead to unexpected byproducts.

Question 1: I am observing a significant amount of a byproduct that is not my target pyrrolo[1,2-a]pyrazinone. Mass spectrometry suggests it is an isomer. What could it be and how can I avoid it?

Answer:

A common side product in the Ugi-based synthesis of pyrrolo[1,2-a]pyrazinones, particularly when using Ugi adducts derived from acetone and certain alkynoic acids, is the formation of 7-acyl-pyrroloimidazolones .[2][3]

  • Causality & Mechanism: This byproduct arises during the trifluoroacetic acid (TFA)-mediated cyclization of the Ugi adduct. The proposed mechanism involves an alkyne-carbonyl metathesis followed by condensation.[2] An oxocarbonium ion intermediate, formed under acidic conditions, undergoes an intramolecular [2+2] cycloaddition with the alkyne moiety to form an oxetene intermediate. Ring opening and subsequent intramolecular condensation lead to the 7-acyl-pyrroloimidazolone.[2]

    Ugi_Side_Reaction Ugi_Adduct Ugi Adduct TFA TFA Ugi_Adduct->TFA Acid-mediated cyclization Oxocarbonium Oxocarbonium Ion TFA->Oxocarbonium Forms Dihydropyrazinone Dihydropyrazinone (Desired Intermediate) TFA->Dihydropyrazinone Desired cyclization Oxetene Oxetene Intermediate Oxocarbonium->Oxetene Intramolecular [2+2] cycloaddition Condensation_Intermediate Intermediate IV Oxetene->Condensation_Intermediate Ring Opening Pyrroloimidazolone 7-Acyl-pyrroloimidazolone (Byproduct) Condensation_Intermediate->Pyrroloimidazolone Intramolecular condensation Gold_Catalyst Gold(I) Catalyst Dihydropyrazinone->Gold_Catalyst Annulation Target_Product Pyrrolo[1,2-a]pyrazinone (Target Product) Gold_Catalyst->Target_Product

  • Troubleshooting & Mitigation:

    • Temperature Control: Perform the TFA-mediated cyclization at lower temperatures (e.g., 0 °C to room temperature) to favor the desired dihydropyrazinone formation.

    • Acid Choice and Stoichiometry: While TFA is commonly used, exploring milder Brønsted acids or Lewis acids may alter the reaction pathway. Carefully titrate the amount of acid used; excess acid can promote side reactions.

    • Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates. Experiment with a range of solvents, from non-polar (e.g., dichloromethane) to polar aprotic (e.g., acetonitrile).

    • Purification Strategy: If the byproduct is unavoidable, it can often be separated from the desired dihydropyrazinone intermediate by column chromatography before proceeding to the final annulation step. [2]

      Parameter Recommendation for Minimizing Byproduct Rationale
      Temperature 0 °C to room temperature Favors the desired kinetic product over the byproduct.
      Acid Use stoichiometric amounts of TFA; explore milder acids. Excess strong acid can promote the metathesis pathway.

      | Solvent | Screen solvents of varying polarity (e.g., DCM, MeCN). | Solvent can affect the stability of key intermediates. |

Aza-Michael Addition for Pyrazinone Ring Fusion

The intramolecular aza-Michael addition is a common and effective method for constructing the pyrazinone ring onto a pyrrole core. [1]This reaction typically involves a pyrrole-2-carboxamide with an electron-poor alkene on the amide nitrogen.

Question 2: My aza-Michael cyclization is sluggish, and I am observing decomposition of my starting material and the formation of polymeric material. What is causing this and how can I improve the reaction?

Answer:

This issue often stems from a combination of factors including insufficient nucleophilicity of the pyrrole nitrogen, harsh reaction conditions, and competing side reactions.

  • Causality & Mechanism:

    • Insufficient Nucleophilicity: The nitrogen of the pyrrole ring must be sufficiently nucleophilic to attack the Michael acceptor. Electron-withdrawing groups on the pyrrole ring can deactivate it.

    • Base-Induced Decomposition: Strong bases can lead to deprotonation at undesired positions, leading to side reactions or decomposition of the starting material.

    • Polymerization: The Michael acceptor itself can undergo base-catalyzed polymerization, especially at higher temperatures, leading to a complex mixture and consumption of the starting material.

    Aza_Michael_Troubleshooting Start Pyrrole-2-carboxamide with Michael Acceptor Base Base Start->Base Desired Intramolecular Aza-Michael Addition Base->Desired Decomposition Decomposition Base->Decomposition Polymerization Polymerization of Michael Acceptor Base->Polymerization Product Pyrrolo[1,2-a]pyrazinone Desired->Product

    Competing pathways in aza-Michael cyclization.
  • Troubleshooting & Mitigation:

    • Choice of Base: Use a milder, non-nucleophilic base. While strong bases like sodium hydride are sometimes used, weaker inorganic bases like potassium carbonate (K₂CO₃) or organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are often more effective and lead to cleaner reactions. [1] * Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This will minimize both decomposition and polymerization.

    • Protecting Groups: If the pyrrole ring is substituted with electron-withdrawing groups, consider using a protecting group strategy to modulate its reactivity.

    • Solvent: Aprotic polar solvents like DMF or DMSO can facilitate the reaction, but ethereal solvents like THF are also commonly used and may lead to cleaner reactions in some cases.

Experimental Protocol: Optimized Aza-Michael Cyclization

  • Dissolve the pyrrole-2-carboxamide starting material in anhydrous THF or DMF.

  • Add a mild base (e.g., 1.2 equivalents of DBU or 2-3 equivalents of K₂CO₃).

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.

  • If the reaction is sluggish, gently warm to 40-50 °C.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Palladium-Catalyzed Cyclization of N-Allyl Pyrrole-2-Carboxamides

Palladium catalysis offers a versatile route to pyrrolo[1,2-a]pyrazinones from N-allyl pyrrole-2-carboxamides. However, the choice of catalyst and reaction conditions is critical to avoid the formation of undesired isomers.

Question 3: In my palladium-catalyzed cyclization, I am obtaining a mixture of my desired pyrrolo[1,2-a]pyrazinone and an isomeric product. How can I improve the selectivity?

Answer:

The formation of isomeric products, specifically [2,3-c] and [3,2-c] fused pyrrolopyridinones, is a known side reaction in this type of cyclization and is highly dependent on the palladium catalyst and reaction conditions used. [1]

  • Causality & Mechanism: The reaction proceeds through a π-allyl palladium intermediate. The regioselectivity of the subsequent nucleophilic attack by the pyrrole ring determines the product outcome. Different palladium catalysts and ligand environments can favor cyclization at different positions of the pyrrole ring (N-1 vs. C-2), leading to different isomeric products.

    Palladium_Catalysis cluster_A Condition A cluster_B Condition B Start N-Allyl Pyrrole-2-Carboxamide Pd_Catalyst Palladium Catalyst Start->Pd_Catalyst Catalyst_A Pd(OAc)₂ NaOAc, Bu₄NCl DMSO, 120 °C Catalyst_B PdCl₂(MeCN)₂ Benzoquinone DMF/THF, 100 °C Product_A Pyrrolo[1,2-a]pyrazinone (Desired) Product_B Pyrrolopyridinone Isomers (Side Products) Catalyst_A->Product_A Favors Catalyst_B->Product_B Favors

    Catalyst-dependent product formation.
  • Troubleshooting & Mitigation:

    • Catalyst Selection: The choice of palladium source is crucial. For the selective formation of the desired pyrrolo[1,2-a]pyrazinone, a system of palladium acetate (Pd(OAc)₂) with sodium acetate and tetrabutylammonium chloride (Bu₄NCl) in DMSO at 120 °C has been reported to be effective. [1]In contrast, using PdCl₂(CH₃CN)₂ as the catalyst can lead to a mixture of isomeric pyrrolopyridinones. [1] * Ligand Screening: The addition of ligands can significantly influence the regioselectivity. A screen of common phosphine ligands (e.g., PPh₃, dppf) may be beneficial.

    • Solvent and Temperature: As with other transition metal-catalyzed reactions, solvent and temperature are critical parameters. The reported successful conditions use high-boiling polar aprotic solvents.

Catalyst System Solvent/Temp Observed Product(s) Reference
Pd(OAc)₂, NaOAc, Bu₄NClDMSO, 120 °CPyrrolo[1,2-a]pyrazinone[1]
PdCl₂(CH₃CN)₂, BenzoquinoneDMF/THF, 100 °C1:1 mixture of isomeric pyrrolopyridinones[1]

Frequently Asked Questions (FAQs)

Q1: I am having difficulty with the final aromatization step to get the fully unsaturated pyrrolo[1,2-a]pyrazinone. What are the best conditions?

A1: The aromatization of dihydropyrrolo[1,2-a]pyrazinones can be challenging. While DDQ is a common oxidant, it can sometimes lead to low yields and difficult purifications. [1]An alternative and often higher-yielding method is the use of manganese dioxide (MnO₂) in a solvent like THF at elevated temperatures (e.g., 85 °C). [1] Q2: My Pictet-Spengler reaction to form a pyrrolo[1,2-a]pyrazinone precursor is giving poor yields. What can I do?

A2: The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the pyrrole ring and the electrophilicity of the iminium ion intermediate. [4]* Acid Catalyst: Ensure you are using an appropriate acid catalyst (e.g., TFA, HCl) to generate the reactive iminium ion.

  • Reaction Conditions: Traditional Pictet-Spengler reactions are often run at elevated temperatures. However, milder conditions may be sufficient for highly nucleophilic pyrroles.

  • Substrate Reactivity: If your pyrrole is electron-deficient, the reaction will be more difficult. Consider if the electronic properties of your starting materials can be modified.

Q3: Can I use a "pyrazinone-first" approach to synthesize these compounds?

A3: Yes, a "pyrazinone-first" approach, where a pyrrole ring is constructed onto a pre-existing pyrazinone, is a viable but less common strategy. [1]This can be particularly useful for accessing substitution patterns that are difficult to obtain via the "pyrrole-first" route. [1]A notable example is the condensation of 2-chloroacroleins with pyrazinones. [1]

References

  • Singh, S. P., Kumar, A., Kant, R., & Srivastava, A. K. (2022). Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. The Journal of Organic Chemistry, 87(19), 12799–12815. [Link]

  • Singh, S. P., Kumar, A., Kant, R., & Srivastava, A. K. (2022). Regioselective Synthesis of Functionalized Pyrrolo[1,2- a]pyrazine-3,6(2 H,4 H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. PubMed. [Link]

  • Horsten, T., & Verniest, G. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI. [Link]

  • Wikipedia contributors. (2023). Pictet–Spengler reaction. Wikipedia. [Link]

  • Sperry, J. (2018). Recent Advancements in Pyrrole Synthesis. PubMed Central. [Link]

  • Horsten, T., & Verniest, G. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI. [Link]

Sources

Removal of Boc-protecting group in hexahydropyrrolo[1,2-d]triazine-1,4-dione synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of hexahydropyrrolo[1,2-d]triazine-1,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the final Boc-deprotection step in this synthesis. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer practical, field-proven insights to ensure the successful synthesis of your target compound.

I. Troubleshooting Guide

This section is dedicated to resolving specific issues you may encounter during the Boc-deprotection of the precursor to hexahydropyrrolo[1,2-d]triazine-1,4-dione.

Issue 1: Incomplete or Sluggish Deprotection

Question: I've followed the standard protocol using HCl in acetic acid, but my reaction is either incomplete or proceeding very slowly. How can I drive the reaction to completion?

Answer:

Incomplete deprotection is a common hurdle and can often be attributed to insufficient acid strength or suboptimal reaction conditions. The Boc group's removal is an acid-catalyzed process, and its efficiency is highly dependent on the reaction environment.

Potential Causes and Solutions:

  • Insufficient Acid Concentration: The concentration of HCl in your acetic acid may be too low. This can be due to the use of old reagents or absorption of atmospheric moisture, which can decrease the effective acidity.

    • Solution: Ensure you are using a fresh, anhydrous solution of HCl in acetic acid. If you are preparing the solution yourself by bubbling HCl gas through acetic acid, ensure the gas is dry and that you reach saturation.

  • Inadequate Reaction Time or Temperature: While many Boc deprotections are rapid, some substrates may require more forcing conditions.

    • Solution: Monitor your reaction closely by TLC or LC-MS. If you observe a significant amount of starting material after the standard reaction time, consider extending it. Gentle heating (e.g., to 40-50 °C) can also increase the reaction rate, but should be done cautiously to avoid potential side reactions.

  • Substrate Solubility: If your Boc-protected precursor is not fully dissolved in the acetic acid, the reaction will be slow and inefficient.

    • Solution: Ensure complete dissolution of your starting material before proceeding. If solubility is an issue, you may need to explore alternative solvent systems, though this will require re-optimization of the reaction conditions.

Issue 2: Formation of Unexpected Side Products

Question: My reaction appears to be working, but I'm observing significant side products in my crude NMR and LC-MS. What are these impurities and how can I prevent them?

Answer:

The formation of side products during Boc deprotection is often linked to the generation of the reactive tert-butyl cation intermediate. This electrophile can react with nucleophilic sites on your starting material or product.

Potential Side Reactions and Prevention Strategies:

  • Tert-butylation of the Hydrazine Moiety: Although not definitively reported for this specific system, it is chemically plausible that the nucleophilic nitrogens of the cyclic hydrazine could be alkylated by the tert-butyl cation. This would result in a side product with an additional 56 Da mass unit.

    • Prevention:

      • Use of Scavengers: The addition of a scavenger, such as triethylsilane (TES) or thioanisole, to the reaction mixture can trap the tert-butyl cation before it reacts with your product.

      • Lower Reaction Temperature: Performing the deprotection at a lower temperature (e.g., 0 °C) can reduce the rate of this side reaction.

  • Acetylation of the Deprotected Amine: The use of acetic acid as a solvent introduces the possibility of N-acetylation of the newly formed free amine, especially if the reaction is heated.

    • Prevention:

      • Strict Temperature Control: Avoid excessive heating of the reaction mixture.

      • Alternative Acidic Conditions: If N-acetylation is a persistent issue, consider switching to a different acid/solvent system, such as 4M HCl in 1,4-dioxane.

  • Ring Instability: While the hexahydropyrrolo[1,2-d]triazine-1,4-dione core is generally stable, harsh acidic conditions could potentially lead to hydrolysis of the dione or cleavage of the cyclic hydrazine. The hydrolytic stability of related hydrazone systems is known to be acid-catalyzed.[1][2]

    • Prevention:

      • Milder Conditions: If you suspect ring degradation, employ milder deprotection methods. This could include using a lower concentration of acid or switching to an alternative reagent altogether (see FAQ section).

Issue 3: Difficulties in Product Isolation and Purification

Question: After quenching my reaction, I'm struggling to isolate and purify the final product. It seems to be very polar and water-soluble. What is the best approach for purification?

Answer:

The product, hexahydropyrrolo[1,2-d]triazine-1,4-dione, is a polar molecule that will be protonated after the acidic workup, forming a hydrochloride salt. This salt is typically highly soluble in water and alcohols, and insoluble in non-polar organic solvents, which can make purification challenging.

Purification Strategies:

  • Precipitation/Crystallization:

    • After removing the volatile reaction components (acetic acid and excess HCl) under reduced pressure, you can attempt to precipitate the hydrochloride salt by triturating the residue with a non-polar solvent like diethyl ether or a mixture of dichloromethane and hexanes.

    • Recrystallization from a polar solvent system, such as ethanol/diethyl ether or methanol/dichloromethane, can also be an effective purification method.[3]

  • Column Chromatography:

    • Standard silica gel chromatography can be challenging due to the polar and basic nature of the free amine. If you choose this route, it is often necessary to neutralize the hydrochloride salt to the free base before loading onto the column.

    • A more effective approach is often to use a modified stationary phase, such as amine-functionalized silica, which can improve the peak shape and reduce tailing.

    • Alternatively, reverse-phase chromatography using a C18 column with a mobile phase containing a suitable buffer (e.g., ammonium acetate or formic acid) can be employed.

Purification MethodKey Considerations
Precipitation Efficient for removing non-polar impurities. May require multiple triturations.
Recrystallization Can provide highly pure material. Solvent selection is critical.
Silica Gel Chromatography Often requires neutralization to the free base. Tailing can be an issue.
Amine-Functionalized Silica Better peak shape for basic compounds.
Reverse-Phase HPLC Good for polar compounds. Requires a suitable buffered mobile phase.

II. Frequently Asked Questions (FAQs)

Q1: What is the established protocol for the Boc-deprotection step in the synthesis of hexahydropyrrolo[1,2-d]triazine-1,4-dione?

A1: The literature describes a two-step synthesis where the final step is the removal of the Boc-protecting group using gaseous hydrogen chloride in anhydrous acetic acid.[4]

Q2: How can I monitor the progress of the deprotection reaction?

A2: The most common methods are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: The deprotected product will be significantly more polar than the Boc-protected starting material and will have a lower Rf value. You can visualize the spots using a suitable stain, such as ninhydrin, which will react with the newly formed primary amine to give a colored spot.

  • LC-MS: This technique will show the disappearance of the starting material's mass peak and the appearance of the product's mass peak. The expected mass for the protonated product [M+H]+ is approximately 155.08 g/mol .

Q3: Are there alternative, milder methods for this Boc deprotection if my substrate is sensitive to strong acids?

A3: Yes, several milder methods can be employed for Boc deprotection on sensitive substrates. These may require some optimization for your specific molecule.

  • 4M HCl in 1,4-Dioxane: This is a very common and effective alternative to TFA or HCl in acetic acid.

  • Aqueous Phosphoric Acid: This can be a mild and selective reagent for Boc deprotection.[5]

  • Silica Gel: For thermally sensitive heterocycles, silica gel has been reported to effect the deprotection of N-Boc groups.[6]

Q4: How can I confirm the structure of my final product?

A4: The structure of hexahydropyrrolo[1,2-d]triazine-1,4-dione should be confirmed by a combination of spectroscopic methods.

  • ¹H NMR: You should expect to see signals corresponding to the protons of the pyrrolidine ring and the methylene group of the triazine ring.

  • ¹³C NMR: The spectrum should show signals for the carbonyl carbons and the aliphatic carbons of the bicyclic system.

  • Mass Spectrometry: As mentioned, you should observe the correct molecular ion peak.

  • FT-IR: Look for the characteristic C=O stretching frequencies of the dione and the N-H stretching of the deprotected amine.

III. Experimental Workflows and Diagrams

Standard Boc-Deprotection Protocol
  • Dissolve the Boc-protected precursor in anhydrous acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble dry HCl gas through the stirred solution for 15-30 minutes, or add a saturated solution of HCl in acetic acid.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetic acid and excess HCl.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Deprotection_Workflow Standard Boc-Deprotection Workflow cluster_prep Reaction Setup cluster_reaction Deprotection cluster_workup Workup & Isolation Start Dissolve Boc-precursor in anhydrous Acetic Acid Cool Cool to 0 °C Start->Cool Add_HCl Add HCl (gas or solution) Cool->Add_HCl Stir Stir at RT (1-4h) Add_HCl->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Reaction Complete Precipitate Triturate with Et2O Concentrate->Precipitate Filter Filter and Dry Precipitate->Filter Product Final Product (HCl salt) Filter->Product

Caption: Standard workflow for the acidic deprotection of the Boc group.

Troubleshooting Logic for Side Product Formation

Side_Product_Troubleshooting Troubleshooting Side Product Formation cluster_analysis Identify Side Product cluster_solutions Implement Solution Start Side Products Observed (LC-MS / NMR) Mass_Plus_56 Mass +56 Da? Start->Mass_Plus_56 Analyze Mass Spectrum Mass_Plus_42 Mass +42 Da? Start->Mass_Plus_42 Other_Masses Other Masses? Start->Other_Masses Scavengers Add Scavenger (e.g., TES) Lower Reaction Temperature Mass_Plus_56->Scavengers Likely t-Butylation Temp_Control Strict Temperature Control Use HCl/Dioxane Mass_Plus_42->Temp_Control Likely N-Acetylation Milder_Conditions Use Milder Acid (e.g., aq. H3PO4) Other_Masses->Milder_Conditions Possible Ring Degradation

Caption: Decision tree for addressing common side products.

IV. References

  • A Two-Step Synthesis of Hexahydropyrrolo-[1,2-d][1][4][6]triazine-1,4-dione and Related Compounds. ResearchGate. Available at: [Link][4]

  • Hydrolytic Stability of Hydrazones and Oximes. Raines Lab. Available at: [Link][1]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link][6]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link][5]

  • Hydrolytic Stability of Hydrazones and Oximes. National Institutes of Health. Available at: [Link][2]

Sources

Technical Support Center: Stereoselective Synthesis of Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold is a privileged heterocyclic motif found in numerous bioactive marine alkaloids and serves as a cornerstone for the development of potent kinase inhibitors and other therapeutic agents.[1][2][3] Its rigid, bicyclic structure presents a unique three-dimensional architecture, making stereochemistry a critical determinant of biological activity. However, the construction of this scaffold with precise control over its chiral centers poses significant challenges for synthetic chemists.

This technical support guide provides troubleshooting strategies and answers to frequently asked questions encountered during the stereoselective synthesis of these complex molecules. The insights are grounded in established mechanistic principles and field-proven laboratory practices to assist researchers in overcoming common hurdles.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent and critical problems encountered in stereoselective routes to pyrrolo[1,2-a]pyrazinones.

Q1: My reaction shows low enantioselectivity (ee) or diastereoselectivity (dr). What are the primary factors to investigate?

Low stereocontrol is the most common challenge. It rarely stems from a single cause but rather a combination of suboptimal parameters. A systematic approach is essential for diagnosis and optimization.

Causality & Corrective Actions:

  • Catalyst Choice & Integrity: The chiral catalyst or ligand is the primary source of stereochemical induction.

    • Expertise & Experience: Different reaction classes require specific types of catalysts. For instance, intramolecular aza-Friedel-Crafts reactions often benefit from chiral phosphoric acids (Brønsted acids)[4], while Michael additions may be better suited for bifunctional organocatalysts like ureidoaminal-derived bases.[5] Metal-catalyzed allylic aminations may utilize iridium or palladium complexes with chiral phosphoramidite or N-heterocyclic carbene (NHC) ligands.[1]

    • Troubleshooting:

      • Screen a Panel of Catalysts: If one catalyst class fails, test another. Within a class, screen different steric and electronic variants of the chiral ligand.

      • Verify Catalyst Purity and Activity: Ensure the catalyst has not degraded due to moisture, air, or improper storage. For organocatalysts, purity is key. For metal complexes, ensure the correct oxidation state and ligation.

  • Solvent Effects: The solvent profoundly influences the transition state geometry by solvating the catalyst, substrate, and intermediates.

    • Expertise & Experience: Non-polar solvents (e.g., toluene, dichloromethane) often favor more organized, compact transition states, leading to higher stereoselectivity. Polar aprotic solvents (e.g., THF, acetonitrile) can sometimes improve solubility but may compete for coordination sites on the catalyst, disrupting the chiral environment. Protic solvents are generally avoided unless they are part of the catalytic cycle.

    • Troubleshooting: Screen a range of solvents with varying polarity. Start with non-polar options and incrementally increase polarity.

  • Temperature: The activation energy difference between the diastereomeric transition states is often small.

    • Expertise & Experience: Lowering the reaction temperature typically enhances stereoselectivity by favoring the lower-energy transition state, as described by the Eyring equation. However, this comes at the cost of a slower reaction rate.

    • Troubleshooting: Run the reaction at progressively lower temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C). Monitor the reaction for conversion, as it may stall if the temperature is too low.

  • Additives: Additives can act as co-catalysts, scavengers, or modifiers of the catalytic environment.

    • Expertise & Experience: In certain Lewis acid-catalyzed reactions, additives like MgCl₂ or Sc(OTf)₃ can influence catalyst turnover and stereochemical outcome.[6] In reactions sensitive to trace acid or base, a non-nucleophilic base (e.g., proton sponge) or a Brønsted acid scavenger can be beneficial.

    • Troubleshooting: If literature precedents for similar transformations suggest additives, incorporate them into your optimization screen.

G start Low ee or dr Observed cat_check Step 1: Evaluate Catalyst - Screen different ligand backbones - Verify catalyst purity/activity start->cat_check solvent_check Step 2: Optimize Solvent - Screen non-polar to polar aprotic solvents - Check substrate solubility cat_check->solvent_check If no improvement success High Stereoselectivity Achieved cat_check->success If successful temp_check Step 3: Lower Temperature - Run at 0°C, -20°C, -78°C - Monitor reaction rate solvent_check->temp_check If no improvement solvent_check->success If successful additive_check Step 4: Investigate Additives - Add co-catalysts or scavengers - Based on mechanistic hypothesis temp_check->additive_check If no improvement temp_check->success If successful additive_check->success If successful

Caption: Systematic workflow for optimizing stereoselectivity.

Q2: My reaction suffers from poor yield, incomplete conversion, or the formation of regioisomers.

These issues are often linked and point to problems with either reaction kinetics or competing reaction pathways.

Causality & Corrective Actions:

  • Incomplete Conversion:

    • Expertise & Experience: This can be due to catalyst deactivation, insufficient reaction time, or an unfavorable equilibrium. Metal catalysts can be sensitive to impurities in substrates or solvents.

    • Troubleshooting:

      • Increase Catalyst Loading: A modest increase (e.g., from 5 mol% to 10 mol%) can overcome minor deactivation pathways.

      • Extend Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has reached completion.

      • Purify Reagents: Ensure substrates and solvents are pure and anhydrous, especially for moisture-sensitive reactions.

  • Formation of Regioisomers:

    • Expertise & Experience: The formation of an undesired regioisomer, such as a pyrrolo[1,2-b]pyridazinone, can occur via competing cyclization pathways (e.g., 6-exo-dig vs. 5-endo-dig cyclization onto an alkyne).[1][7] The outcome is governed by a delicate balance of steric and electronic factors, often influenced by the catalyst.

    • Troubleshooting:

      • Modify the Catalyst: A bulkier catalyst may sterically block the undesired pathway.

      • Modify the Substrate: Altering the electronic properties of the nucleophile or electrophile can favor one pathway over another. For example, a more electron-rich pyrrole nitrogen will favor intramolecular attack.

G sub Acyclic Precursor ts1 Transition State A (Lower Energy) sub->ts1 Desired Pathway (e.g., 6-exo-dig) ts2 Transition State B (Higher Energy) sub->ts2 Competing Pathway (e.g., 5-endo-dig) prod1 Desired Product Pyrrolo[1,2-a]pyrazin-1-one ts1->prod1 prod2 Regioisomeric Byproduct ts2->prod2

Caption: Energy landscape of competing cyclization pathways.

Frequently Asked Questions (FAQs)

Analysis & Purification

Q3: My product appears as a single spot on normal-phase TLC, but Chiral HPLC shows two or more peaks. What is happening?

This is a classic scenario in stereoselective synthesis.

  • Explanation: Enantiomers have identical physical properties (polarity, boiling point) and will therefore co-elute on achiral stationary phases like silica gel (TLC, standard column chromatography). Diastereomers, however, have different physical properties and can often be separated on achiral silica.

  • What You Are Seeing:

    • If you see two peaks on chiral HPLC, you have likely synthesized a pair of enantiomers, and the ratio of their peak areas gives you the enantiomeric excess (ee).

    • If you see four peaks , you likely have two diastereomers, each as a pair of enantiomers.

  • Solution - Separation:

    • Enantiomers: Separation requires a chiral environment. This is achieved through preparative chiral HPLC or by derivatizing the product with a chiral auxiliary to form diastereomers, which can then be separated on standard silica gel, followed by removal of the auxiliary.[8]

    • Diastereomers: These can typically be separated using standard column chromatography, although it may require careful optimization of the solvent system.

  • Column Screening: Select a set of chiral stationary phases (CSPs) with different selectivities. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are a robust starting point.[9][10]

  • Mobile Phase Screening (Normal Phase):

    • Start with a standard mobile phase like Hexane/Isopropanol (90:10).

    • If separation is poor, vary the ratio (e.g., 95:5, 80:20).

    • Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can improve peak shape.

  • Mobile Phase Screening (Polar Organic Mode):

    • Elution modes using solvents like acetonitrile or methanol can offer different selectivity and are often faster.[10]

  • Optimization: Once baseline separation is achieved, optimize the flow rate and solvent composition to improve resolution and reduce analysis time.[11]

Characterization

Q4: How can I unambiguously determine the absolute configuration of my product?

Confirming the 3D arrangement of atoms is critical for structure-activity relationship (SAR) studies.

  • Gold Standard - X-Ray Crystallography: If you can grow a suitable single crystal of your product (or a derivative), X-ray diffraction provides definitive proof of both relative and absolute stereochemistry.[12]

  • Correlation: Synthesize the compound from a starting material of known absolute configuration (from the chiral pool) through a sequence of stereochemically defined reactions.

  • Spectroscopic Methods:

    • Vibrational Circular Dichroism (VCD): This technique can determine absolute configuration in solution by comparing the experimental spectrum to one calculated by density functional theory (DFT).

    • NMR with Chiral Derivatizing Agents: Reacting your compound with a chiral agent (e.g., Mosher's acid) creates diastereomers that exhibit distinct NMR signals, which can be used to deduce the configuration.

Catalysis

Q5: What are the key differences between using a chiral Brønsted acid, a Lewis acid, or an organocatalyst for this synthesis?

The choice of catalyst paradigm is fundamental to the reaction's success.

Catalyst TypeMechanism of ActionTypical ReactionsProsCons
Chiral Brønsted Acid (e.g., Phosphoric Acid)Activates an electrophile (e.g., imine, aldehyde) via protonation within a chiral pocket.[4]Intramolecular aza-Friedel-Crafts, Hydroaminations.Metal-free, often high ee, tolerant of some functional groups.Substrate scope can be limited; requires non-basic conditions.
Chiral Lewis Acid (e.g., Sc(III)/N,N'-dioxide)Coordinates to a Lewis basic site (e.g., carbonyl), lowering the LUMO and organizing the transition state.[6]Cycloadditions, Michael additions, Aldol reactions.High turnover, can activate a wide range of substrates.Often requires strictly anhydrous/anaerobic conditions; potential for metal contamination.
Bifunctional Organocatalyst (e.g., Quinine-derived)Uses a combination of Brønsted/Lewis acid/base sites to simultaneously activate both the nucleophile and electrophile.[1][5]Aza-Michael reactions, Aldol condensations.Metal-free, often provides excellent diastereo- and enantiocontrol.Can require higher catalyst loadings; may be sensitive to substrate structure.

References

  • Cao, W., Liu, X., Yuan, W., et al. (2011). Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. PubMed. Available at: [Link]

  • Winant, P., Horsten, T., Gil de Melo, S. M., et al. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI. Available at: [Link]

  • Linares-Garcia, L., Blanco-Ania, D., Maestro, M., et al. (2022). Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. PMC. Available at: [Link]

  • Not applicable.
  • Wang, Z., Wang, S., Zhang, Z., et al. (2025). Unveiling the migration reactivity of bicyclic diaziridines: enantioselective synthesis of chiral pyrazolines. PMC. Available at: [Link]

  • Foley, D. J., Welch, C. J., & Lectka, T. (2022). Asymmetric Synthesis of Bicyclic Pyrazolidinones through Alkaloid‐Catalyzed [3+2]‐Cycloadditions of Ketenes and Azomethine Imines. PMC. Available at: [Link]

  • Foley, D. J., Welch, C. J., & Lectka, T. (2022). Asymmetric Synthesis of Bicyclic Pyrazolidinones through Alkaloid-Catalyzed [3+2]-Cycloadditions of Ketenes and Azomethine Imines. PubMed. Available at: [Link]

  • Cerasuolo, M., Vesci, L., Gnocchi, P., et al. (2022). Stereoselective synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as PIM kinase inhibitors inspired from marine alkaloids. PubMed. Available at: [Link]

  • Not applicable.
  • Not applicable.
  • Eder, U., Sauer, G., & Wiechert, R. (2025). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. ResearchGate. Available at: [Link]

  • Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification. Neopharm Labs. Available at: [Link]

  • NIST. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. NIST WebBook. Available at: [Link]

  • Not applicable.
  • Not applicable.
  • Not applicable.
  • Not applicable.
  • Amato, J., D'Errico, S., Musella, S., et al. (2013). Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. ResearchGate. Available at: [Link]

  • Not applicable.
  • Not applicable.
  • Tutunchi, N., Kari, Z., Aghazadeh, M., et al. (2023). Bioactive Pyrrolo[2,1-f][1][4][13]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. Available at: [Link]

  • Not applicable.
  • Amato, J., D'Errico, S., Musella, S., et al. (2013). Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. PubMed. Available at: [Link]

  • Al-Majid, A. M., El-Faham, A., Al-Qurain, N. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed. Available at: [Link]

  • Not applicable.
  • Bîcu, E., Jones, P. G., Belei, D., & Mangalagiu, I. I. (2017). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. PMC. Available at: [Link]

  • Not applicable.
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  • Al-Majid, A. M., El-Faham, A., Al-Qurain, N. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. Available at: [Link]

  • Novák, L., Poór, M., Kertész, I., et al. (2022). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. Available at: [Link]

  • Not applicable.
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Sources

Technical Support Center: Enhancing Antimicrobial Compound Yield from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven solutions and in-depth troubleshooting for the complex challenge of enhancing the yield of antimicrobial compounds from bacterial cultures. Our approach moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions that often arise during the initial stages of antimicrobial discovery and production.

Q1: What is the fundamental difference between primary and secondary metabolites?

A: Primary metabolites are essential for the growth, development, and reproduction of an organism. They are typically produced during the logarithmic (exponential) growth phase. In contrast, secondary metabolites, which include most antibiotics, are not essential for the organism's basic survival but often serve critical functions in nature, such as defense against competitors or signaling.[1][2] Their production is characteristically initiated during the late exponential or stationary phase of growth, often triggered by nutrient limitation or other environmental stressors.[1][3][4]

Q2: When is the optimal time to harvest a bacterial culture to maximize the yield of a secondary metabolite like an antibiotic?

A: The optimal harvest time typically coincides with the stationary phase of bacterial growth.[4] Secondary metabolite biosynthesis is often triggered as the growth rate slows due to the depletion of essential nutrients.[1] It is crucial to perform a time-course experiment, sampling your culture at various intervals (e.g., 24, 48, 72, 96 hours) and measuring both biomass (e.g., optical density) and antimicrobial activity (e.g., zone of inhibition). This will allow you to construct a production curve and identify the peak of antibiotic accumulation, which can occur between 50 to 72 hours for many strains.[5][6]

Q3: My antimicrobial compound appears to be unstable in the culture broth after prolonged incubation. Why does this happen and what can be done?

A: Compound instability can be a significant issue. There are two primary causes:

  • Chemical Degradation: The compound may be sensitive to pH changes that occur during fermentation or may be inherently unstable over time.

  • Enzymatic Degradation: The producing organism or other contaminants might release enzymes (e.g., proteases, nucleases) into the medium that degrade your compound of interest.

To mitigate this, you can perform a time-course study to pinpoint the onset of degradation. Harvesting the culture just before this point is critical. Additionally, initial purification steps, such as immediate solvent extraction of the cell-free supernatant after harvesting, can separate the compound from degradative enzymes and stabilize it.[7]

Q4: What is the "One Strain, Many Compounds" (OSMAC) approach?

A: The OSMAC approach is a powerful strategy based on the principle that a single microbial strain possesses the genetic potential to produce a variety of secondary metabolites, but many of the corresponding biosynthetic gene clusters (BGCs) remain silent or unexpressed under standard laboratory conditions.[8][9] By systematically altering cultivation parameters—such as media composition, temperature, pH, aeration, and co-cultivation with other microbes—these silent BGCs can be activated, leading to the production of novel compounds or enhanced yields of known ones.[10][11]

Section 2: Troubleshooting Guide: Low or No Antimicrobial Yield

This guide provides a structured approach to diagnosing and solving common issues related to poor antimicrobial compound yield.

Issue 1: No detectable antimicrobial activity in the culture supernatant.

Question: I have isolated a bacterium that shows activity on an agar plate, but I cannot detect any activity in my liquid fermentation broth. What are the likely causes and solutions?

Answer: This is a common challenge that can stem from several factors related to the transition from a solid to a liquid growth environment.

  • Probable Cause 1: Inappropriate Fermentation Medium. The nutritional requirements for antibiotic production can be highly specific and may differ significantly from those supporting vegetative growth.

    • Solution: Systematically optimize the culture medium. Begin by testing different standard media (e.g., Tryptic Soy Broth, Luria Broth, Nutrient Broth).[12] Subsequently, vary the carbon and nitrogen sources. Complex sources like corn starch and soybean meal often support higher yields than simple sugars and peptones.[13] The carbon-to-nitrogen ratio is also a critical parameter to investigate.[4]

  • Probable Cause 2: Insufficient Aeration or Agitation. Most antibiotic-producing bacteria, particularly Streptomyces, have a high demand for dissolved oxygen for both growth and secondary metabolism.[5][14]

    • Solution: Optimize aeration and agitation. In shake flask experiments, increase the rotary speed (e.g., from 150 rpm up to 220 rpm), use baffled flasks to improve oxygen transfer, and ensure the culture volume does not exceed 20-25% of the flask volume.[14][15]

  • Probable Cause 3: Incorrect pH. The pH of the culture medium can drastically affect enzyme activity within the biosynthetic pathway and the stability of the final compound.

    • Solution: Monitor and control the pH of the medium. The optimal initial pH for many actinomycetes is between 7.0 and 7.6.[14][15] Test a range of initial pH values (e.g., 6.0, 7.0, 8.0) and consider using buffered media to maintain a stable pH throughout the fermentation.[6]

  • Probable Cause 4: Quorum Sensing and Cell Density. The expression of many secondary metabolite pathways is regulated by quorum sensing, a cell-to-cell communication mechanism that is dependent on population density.[3][4] Production may only be triggered once a critical cell density is reached.

    • Solution: Optimize the inoculum size. A very small inoculum may lead to a long lag phase, while an overly large one can lead to rapid nutrient depletion before the stationary phase is properly established. Experiment with different inoculum percentages, typically ranging from 3% to 15% (v/v).[15][16]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low antimicrobial yield.

TroubleshootingWorkflow cluster_media Media Optimization cluster_params Parameter Optimization cluster_advanced Advanced Methods Start Start: Low/No Yield CheckMedia Step 1: Verify & Optimize Culture Medium Start->CheckMedia CheckParams Step 2: Optimize Physical Fermentation Parameters CheckMedia->CheckParams If no improvement Success Yield Improved CheckMedia->Success Yield improves CheckHarvest Step 3: Verify Harvest Time & Compound Stability CheckParams->CheckHarvest If no improvement CheckParams->Success Yield improves Advanced Step 4: Implement Advanced Strategies CheckHarvest->Advanced If no improvement CheckHarvest->Success Yield improves Advanced->Success Yield improves Media1 Test different C/N sources Media2 Vary C:N ratio Media3 Add micronutrients (Mg, Fe) Param1 Adjust Temperature & pH Param2 Increase Agitation/Aeration Param3 Optimize Inoculum Size Adv1 OSMAC Approach Adv2 Co-culture Adv3 Elicitation

Caption: A workflow for diagnosing and resolving low antimicrobial yield.

Section 3: Advanced Strategies for Yield Enhancement

If standard optimization fails to produce the desired yield, more advanced techniques can be employed to unlock the metabolic potential of your bacterial strain.

Q: How can I systematically apply the OSMAC approach to my strain?

A: A systematic OSMAC approach involves the methodical variation of culture parameters to explore a wide range of metabolic states.[8][9]

Visual Guide to the OSMAC Strategy

OSMAC_Strategy Strain {Bacterial Strain | (Single Genotype)} Parameters Media Composition Physical Parameters Biotic Factors Strain->Parameters Outcomes Compound A (High Yield) Compound B (Novel) Compound C (Trace) No Production Parameters:f0->Outcomes:o0 Condition 1 (e.g., Starch Medium) Parameters:f1->Outcomes:o1 Condition 2 (e.g., Low Temperature) Parameters:f2->Outcomes:o2 Condition 3 (e.g., Co-culture) Parameters:f1->Outcomes:o3 Condition 4 (e.g., High pH)

Caption: The OSMAC ("One Strain, Many Compounds") approach.

Experimental Design:

  • Vary Media Composition: Cultivate the strain in a matrix of different media. For example, use a base medium and supplement it with different carbon sources (glucose, glycerol, starch, etc.) and nitrogen sources (peptone, yeast extract, ammonium sulfate, etc.).[10][13]

  • Alter Physical Parameters: For each medium, set up parallel cultures where you vary temperature (e.g., 25°C, 28°C, 30°C), initial pH (e.g., 6.5, 7.2, 8.0), and agitation speed (e.g., 150, 180, 220 rpm).[12][15]

  • Analyze the Output: After incubation, extract the metabolites from each culture and analyze them using techniques like HPLC or LC-MS to observe changes in the metabolic profile. Concurrently, test the extracts for antimicrobial activity. This comprehensive screening can reveal conditions that enhance a known compound or induce the production of a completely new one.[8]

Q: What is elicitation and what types of elicitors can be used?

A: Elicitation is a strategy used to induce or enhance the production of secondary metabolites by adding small amounts of stress-inducing agents (elicitors) to the culture.[17] These molecules can trigger defense responses and activate silent biosynthetic gene clusters.[18][19]

Elicitor TypeExamplesMechanism of Action
Abiotic (Chemical) Ethanol, Dimethyl sulfoxide (DMSO), Sub-inhibitory concentrations of other antibiotics, Rare earth elements.[20]These can induce cellular stress, alter membrane permeability, or interfere with primary metabolic pathways, redirecting precursors toward secondary metabolism.[20]
Biotic N-acetylglucosamine (from fungal cell walls), Chitosan, Autoclaved cells of competing microbes.Mimic microbial competition or signaling, activating defense-related biosynthetic pathways.

Q: How does co-culturing work, and how do I set up a co-culture experiment?

A: Co-culturing, or mixed fermentation, involves growing two or more different microorganisms in the same environment.[21] This strategy mimics the natural, competitive microbial world where bacteria often produce antibiotics to inhibit their rivals.[22][23] The interaction, which can be through direct cell-to-cell contact or diffusible signaling molecules, can activate cryptic biosynthetic pathways that are silent in monocultures.[22][24]

Protocol for Co-Culture Screening:

  • Select your antibiotic-producing strain (the "producer").

  • Choose a panel of "inducer" strains. Good candidates include bacteria from the same ecological niche or mycolic acid-containing bacteria like Rhodococcus or Corynebacterium, which are known to be potent inducers for Streptomyces.[21][22]

  • Inoculate a flask containing your chosen production medium with the producer strain.

  • Simultaneously, or after a short pre-incubation of the producer (e.g., 24 hours), introduce the inducer strain.

  • As a control, run a monoculture of the producer strain under identical conditions.

  • After the desired incubation period, extract the metabolites and compare the antimicrobial activity and chemical profile of the co-culture to the monoculture.[23]

Section 4: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for core optimization experiments.

Protocol 1: Optimization of Carbon and Nitrogen Sources

This protocol uses a One-Factor-at-a-Time (OFAT) approach to identify the optimal carbon and nitrogen sources for antimicrobial production.

Objective: To determine which carbon and nitrogen sources maximize the yield of the target antimicrobial compound.

Materials:

  • Your bacterial strain of interest.

  • Base production medium (liquid).

  • A variety of carbon sources (e.g., glucose, sucrose, soluble starch, glycerol).

  • A variety of nitrogen sources (e.g., tryptone, yeast extract, soybean meal, ammonium sulfate).

  • Shake flasks (baffled, if available).

  • Shaking incubator.

  • Spectrophotometer and materials for antimicrobial assay (e.g., agar plates, indicator strain).

Procedure:

  • Prepare Seed Culture: Inoculate a suitable seed medium with your strain and incubate until it reaches the late exponential phase.

  • Carbon Source Optimization: a. Prepare flasks of the base production medium, omitting its original carbon source. b. Supplement each flask with a different carbon source at a standard concentration (e.g., 2% w/v). Include a control with no added carbon source. c. Inoculate each flask with the seed culture (e.g., 5% v/v). d. Incubate under standard conditions (e.g., 28°C, 200 rpm) for your typical production duration (e.g., 72-96 hours). e. At the end of the incubation, harvest samples from each flask. Measure the antimicrobial activity and, if possible, quantify the compound.

  • Nitrogen Source Optimization: a. Prepare flasks of the base production medium, now containing the optimal carbon source identified in the previous step, but omitting the original nitrogen source. b. Supplement each flask with a different nitrogen source at a standard concentration (e.g., 1% w/v). c. Repeat steps 2c through 2e.

  • Analysis: Compare the results from all conditions to identify the carbon and nitrogen sources that yield the highest antimicrobial activity. These will form the basis of your new, optimized production medium.

Self-Validation: The inclusion of controls and the systematic variation of single factors ensure that observed changes in yield can be directly attributed to the tested nutrient source, validating the results.

Protocol 2: Solvent Extraction of Antimicrobial Compounds from Broth

Objective: To efficiently extract antimicrobial compounds from the liquid culture for quantification and analysis.

Materials:

  • Cell-free culture supernatant (obtained by centrifuging the fermentation broth).

  • A series of immiscible organic solvents of varying polarity (e.g., hexane, ethyl acetate, butanol).

  • Separatory funnel.

  • Rotary evaporator.

  • Methanol or DMSO for reconstituting the dried extract.

Procedure:

  • Harvest and Clarify: Centrifuge your fermentation broth at high speed (e.g., 10,000 x g for 15 minutes) to pellet the bacterial cells. Carefully decant the supernatant.

  • Sequential Liquid-Liquid Extraction: a. Place the supernatant in a separatory funnel. b. Add an equal volume of the first, least polar solvent (e.g., hexane) to the funnel. c. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. d. Allow the layers to separate completely. Drain the lower (aqueous) layer into a clean beaker and the upper (organic) layer into a round-bottom flask. e. Return the aqueous layer to the separatory funnel and repeat the extraction with the next solvent of increasing polarity (e.g., ethyl acetate).[7][25] f. Repeat the process with butanol if necessary.

  • Concentration: Evaporate the solvent from each organic fraction using a rotary evaporator under reduced pressure. This will yield a dried, crude extract.

  • Reconstitution and Testing: Reconstitute the dried extracts in a small, known volume of a suitable solvent (like methanol or DMSO). Test each fraction for antimicrobial activity to determine in which solvent your compound of interest is most soluble.

Trustworthiness: This sequential extraction method provides a crude fractionation based on polarity, which is a reliable first step in purification and helps concentrate the active compound while removing interfering substances from the broth.[25]

Section 5: References

  • Optimization of biosynthesis parameters for antibiotic production by S. cyanogenus S137 in laboratory conditions. (n.d.). BIO Web of Conferences. [Link]

  • Hu, Y. L., & Zhang, G. Y. (2007). Optimization of fermentation condition for antibiotic production by Xenorhabdus nematophila with response surface methodology. Journal of Applied Microbiology. [Link]

  • de Vargas Roditi, L., et al. (2022). Evolution and regulation of microbial secondary metabolism. eLife. [Link]

  • Regulation of Secondary Metabolism in Bacteria. (n.d.). Taylor & Francis. [Link]

  • Optimization of media for antimicrobial compounds production by Bacillus subtilis. (n.d.). ResearchGate. [Link]

  • Use of elicitors to enhance or activate the antibiotic production in streptomyces. (n.d.). Lund University. [Link]

  • Bertrand, S., et al. (2014). Microbial Co-Culture: Harnessing Intermicrobial Signaling for the Production of Novel Antimicrobials. Taylor & Francis Online. [Link]

  • Antibiotic-antibiotic induction; elicitors and products. (n.d.). ResearchGate. [Link]

  • Luo, Y., et al. (2022). Use of elicitors to enhance or activate the antibiotic production in streptomyces. Critical Reviews in Biotechnology. [Link]

  • Lee, D. H., et al. (2015). Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441. PubMed Central. [Link]

  • de Vargas Roditi, L., et al. (2022). Evolution and regulation of microbial secondary metabolism. eLife. [Link]

  • Use of elicitors to enhance or activate the antibiotic production in streptomyces. (n.d.). ResearchGate. [Link]

  • Ruiz, B., et al. (2010). Production of microbial secondary metabolites: Regulation by the carbon source. Taylor & Francis Online. [Link]

  • Khan, R. A., & Nigar, S. (2017). Optimization of fermentation parameters for enhanced APHE antibiotics production from Streptomyces griseocarneus through submerg. Prime Scholars. [Link]

  • An OSMAC Strategy for the Production of Antimicrobial Compounds by the Amazonian Fungi Talaromyces pinophilus CCM-UEA-F0414 and Penicillium paxilli CCM-UEA-F0591. (n.d.). MDPI. [Link]

  • Tyurin, A. P., et al. (2018). Chemical Elicitors of Antibiotic Biosynthesis in Actinomycetes. MDPI. [Link]

  • Evolution and regulation of microbial secondary metabolism. (n.d.). ResearchGate. [Link]

  • De Mot, R., et al. (2021). Induction of antibiotic specialized metabolism by co-culturing in a collection of phyllosphere bacteria. Environmental Microbiology. [Link]

  • Novel method for increasing antibiotic yields. (2011). ScienceDaily. [Link]

  • Håvarstein, L. S. (2016). Co-culture-inducible bacteriocin production in lactic acid bacteria. Applied Microbiology and Biotechnology. [Link]

  • Microbial Co-Culture: Harnessing Intermicrobial Signaling for the Production of Novel Antimicrobials. (n.d.). ResearchGate. [Link]

  • Pan, R., et al. (2019). Exploring Structural Diversity of Microbe Secondary Metabolites Using OSMAC Strategy: A Literature Review. Frontiers in Microbiology. [Link]

  • Romano, S., et al. (2018). Extending the “One Strain Many Compounds” (OSMAC) Principle to Marine Microorganisms. MDPI. [Link]

  • Optimization of Fermentation Conditions for Antibiotic Production by Actinomycetes YJ1 Strain against Sclerotinia sclerotiorum. (2012). Semantic Scholar. [Link]

  • Jasna, V. S., et al. (2012). Optimization of media and temperature for enhanced antimicrobial production by bacteria associated with Rhabditis sp. PubMed Central. [Link]

  • Enhancing chemical and biological diversity by co-cultivation. (2023). PubMed Central. [Link]

  • Optimization of Media and Temperature for Enhanced Antimicrobial Production by Bacteria Associated with Rhabditis sp. (n.d.). ResearchGate. [Link]

  • Overview of the “one strain many compounds” (OSMAC) based approaches to... (n.d.). ResearchGate. [Link]

  • Strategies for improving antimicrobial peptide production. (n.d.). ResearchGate. [Link]

  • Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens. (n.d.). PubMed Central. [Link]

  • Optimization of Culture Conditions for Production of Antibacterial Metabolite by Marine Bacteria. (2016). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Kim, J., & Kim, J. (2023). Metabolic engineering approaches for the biosynthesis of antibiotics. Journal of Pharmaceutical Investigation. [Link]

  • Using a 'one strain-many compounds' (OSMAC) approach to screen a collection of diverse fungi from Aotearoa New Zealand for antibacterial activity against Escherichia coli. (n.d.). bioRxiv. [Link]

  • Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens. (n.d.). Frontiers. [Link]

  • Singh, L. S., et al. (2018). Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India. PubMed Central. [Link]

  • Extraction and Purification of Antimicrobial Compounds from Marine Actinobacteria. (n.d.). ResearchGate. [Link]

  • Bacterial Strategies for Improving the Yield, Quality, and Adaptability of Oil Crops. (n.d.). MDPI. [Link]

  • Bailey, J. E. (2012). Metabolic Engineering of Bacteria. PubMed Central. [Link]

  • Purification, Structural Characterization, and Antibacterial Evaluation of Poly-γ-Glutamic Acid from Bacillus subtilis. (n.d.). MDPI. [Link]

  • Purification and characterisation of antimicrobial agents isolated from a member of the Paenibacillus genus. (2019). Microbiology Society. [Link]

  • What can i do to extract antimicrobial compound from bacterial medium supernatant if do not know the nature of antimicrobial compound? (n.d.). ResearchGate. [Link]

  • Metabolic Engineering of Escherichia coli for Enhanced Production of Naringenin 7-Sulfate and Its Biological Activities. (n.d.). PubMed Central. [Link]

  • Microbial Biosurfactants: Antimicrobial Agents Against Pathogens. (n.d.). MDPI. [Link]

  • Metabolic Engineering of Escherichia coli for Enhanced Production of Naringenin 7-Sulfate and Its Biological Activities. (n.d.). Frontiers. [Link]

  • Boosting Secondary Metabolite Production and Discovery through the Engineering of Novel Microbial Biosensors. (n.d.). PubMed Central. [Link]

  • Improving Secondary Metabolite Production in Tissue Cultures. (n.d.). ResearchGate. [Link]

  • Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation. (n.d.). PubMed Central. [Link]

Sources

Technical Support Center: Structure-Activity Relationship (SAR) Optimization of Pyrrolopyrazines as JAK1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the structure-activity relationship (SAR) optimization of pyrrolopyrazine-based Janus kinase 1 (JAK1) inhibitors. Our guidance is grounded in established scientific principles and field-proven insights to help you navigate common experimental challenges and accelerate your research.

I. Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions that arise during the development of pyrrolopyrazine JAK1 inhibitors.

Q1: What makes the pyrrolopyrazine scaffold a good starting point for JAK1 inhibitors?

A1: The pyrrolopyrazine core, and related scaffolds like pyrrolopyrimidines, serve as effective "hinge-binding" motifs.[1] They are capable of forming key hydrogen bonds with the hinge region of the JAK1 ATP-binding site, specifically with residues like Leu959.[1] This interaction mimics the binding of the adenine region of ATP, providing a solid anchor for the inhibitor. The core is also synthetically tractable, allowing for systematic modifications at various positions to explore and optimize interactions with other parts of the binding pocket, thereby improving potency and selectivity.

Q2: Why is achieving selectivity for JAK1 over other JAK family members (JAK2, JAK3, TYK2) so critical?

A2: The high structural homology in the ATP-binding site among JAK family members makes achieving selectivity a significant challenge.[2] However, it is crucial for minimizing off-target effects and improving the safety profile of the inhibitor. For instance, inhibition of JAK2 is associated with hematological side effects like anemia and thrombocytopenia, while JAK3 inhibition can lead to immunosuppression.[3] Therefore, developing JAK1-selective inhibitors is a key strategy to mitigate these risks and create a more targeted therapy for inflammatory and autoimmune diseases.[2][4]

Q3: What are the key SAR insights for optimizing pyrrolopyrazine-based JAK1 inhibitors?

A3: While specific SAR is highly dependent on the full compound structure, some general principles have emerged from various studies:

  • Hinge-Binding Group: The pyrrolopyrazine core is fundamental for binding to the kinase hinge region.[1]

  • Solvent-Front Interactions: Modifications extending towards the solvent-exposed region can be tailored to enhance potency and selectivity. These often involve polar groups that can interact with the surrounding aqueous environment.

  • Hydrophobic Pockets: The ATP-binding site contains hydrophobic pockets that can be exploited. Introducing appropriately sized and shaped hydrophobic moieties can significantly increase binding affinity.

  • Gatekeeper Residue: Targeting interactions with or near the "gatekeeper" residue, which varies among kinases, can be a strategy for achieving selectivity. However, all JAK family members have a methionine as the gatekeeper, making this a challenging approach for intra-family selectivity.[4]

Q4: What is the typical experimental workflow for evaluating a new series of pyrrolopyrazine-based JAK1 inhibitors?

A4: A standard workflow involves a tiered screening approach, starting with broad assessments and moving towards more complex and physiologically relevant models. This ensures that resources are focused on the most promising compounds.

JAK1_Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Biochemical_Assay Biochemical Assay (e.g., ADP-Glo) Determine IC50 vs. JAK1 Cell-Based_Assay Cell-Based Assay (e.g., pSTAT Assay) Confirm cellular potency Biochemical_Assay->Cell-Based_Assay Potent Compounds Selectivity_Panel JAK Family Selectivity (IC50 vs. JAK2, JAK3, TYK2) Cell-Based_Assay->Selectivity_Panel Cell-Active Compounds Kinome_Scan Broad Kinome Screen Identify off-target kinases Selectivity_Panel->Kinome_Scan Selective Compounds ADME_Tox ADME/Tox Profiling (Solubility, Permeability, etc.) Kinome_Scan->ADME_Tox Clean Kinome Profile In_Vivo_Models In Vivo Efficacy Models (e.g., Arthritis models) ADME_Tox->In_Vivo_Models Good Drug-like Properties

Caption: A typical tiered workflow for screening and optimizing JAK1 inhibitors.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My pyrrolopyrazine compound is potent in the biochemical (enzymatic) assay, but shows weak or no activity in the cell-based assay (e.g., pSTAT inhibition).

This is a common and frustrating issue. The discrepancy often points to problems with the compound's ability to reach its target within a cellular context. Here’s a systematic approach to troubleshoot this:

Possible Cause & Troubleshooting Steps:

  • Poor Membrane Permeability:

    • Action: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA). This will give you a quick indication of the compound's passive diffusion capabilities.

    • Rationale: The compound may be too polar or have too many hydrogen bond donors, preventing it from crossing the cell membrane to reach the intracellular JAK1.[5][6]

    • Solution: If permeability is low, consider SAR modifications to increase lipophilicity, for example, by adding small alkyl or halogen groups, or by reducing the number of hydrogen bond donors.[6]

  • High Efflux Ratio:

    • Action: Use cell lines that overexpress efflux transporters (e.g., P-gp) in your permeability assays.

    • Rationale: The compound might be actively pumped out of the cell by efflux transporters.

    • Solution: Modify the compound's structure to reduce its recognition by efflux pumps. This can sometimes be achieved by altering charge distribution or adding bulky groups.

  • Compound Instability:

    • Action: Assess the compound's stability in cell culture media and in the presence of liver microsomes.

    • Rationale: The compound may be rapidly metabolized or degraded in the cellular environment.

    • Solution: Identify the metabolic soft spots on your molecule and modify the structure to block or slow down metabolism. For example, replacing a metabolically labile methyl group with a cyclopropyl group.

  • High Protein Binding:

    • Action: Measure the fraction of compound bound to plasma proteins.

    • Rationale: If your compound binds tightly to proteins in the cell culture serum, the free concentration available to inhibit JAK1 will be significantly lower than the nominal concentration.

    • Solution: Modify the compound to reduce non-specific protein binding. This is often a delicate balance with maintaining lipophilicity for permeability.

  • High ATP Concentration in Cells:

    • Action: Review your biochemical assay conditions.

    • Rationale: Biochemical assays are often run at ATP concentrations close to the Km of the enzyme.[7] In contrast, cellular ATP concentrations are much higher (in the millimolar range).[7] If your compound is a competitive inhibitor of ATP, its apparent potency will be lower in the high-ATP cellular environment.

    • Solution: While you can't change cellular ATP levels, this understanding is crucial for interpreting the data. A larger than expected drop in potency from biochemical to cellular assays is a hallmark of ATP-competitive inhibitors. Focus on modifications that increase the inhibitor's residence time or target non-conserved regions outside the immediate ATP-binding site.[2]

Problem 2: My inhibitor shows good JAK1 potency but also inhibits JAK2 at similar concentrations, leading to a poor selectivity profile.

Achieving selectivity between the highly homologous JAK1 and JAK2 kinases is a primary challenge.

Possible Cause & Troubleshooting Steps:

  • Exploiting Subtle Structural Differences:

    • Action: If available, obtain co-crystal structures of your lead compound with both JAK1 and JAK2. Alternatively, use molecular modeling based on known JAK1 and JAK2 structures.[8]

    • Rationale: Even though the ATP-binding sites are very similar, there can be subtle differences in amino acid residues outside the immediate hinge-binding region.[2] These can be exploited to gain selectivity.

    • Solution: Design modifications that create favorable interactions with unique residues in JAK1 or steric clashes with residues in JAK2. For example, studies have shown that introducing a C-2 hydroxyethyl moiety to an imidazopyrrolopyridine core can confer high levels of selectivity for JAK1 over JAK2.[8]

  • Targeting the Pseudokinase Domain (JH2):

    • Action: This is a more advanced strategy. Consider designing allosteric inhibitors that bind to the regulatory pseudokinase domain (JH2) rather than the active kinase domain (JH1).

    • Rationale: The JH2 domains have lower sequence conservation than the JH1 domains, offering more opportunities for selective targeting.

    • Solution: This requires a different design approach, often starting from fragment-based screening or virtual screening campaigns targeted at the JH2 domain.

Problem 3: I'm observing unexpected or inconsistent results in my cell viability/proliferation assays after treatment with my inhibitor.

These issues can arise from off-target effects or experimental variability.

Possible Cause & Troubleshooting Steps:

  • Off-Target Kinase Inhibition:

    • Action: Profile your compound against a broad panel of kinases (a "kinome scan").[9]

    • Rationale: Your inhibitor might be hitting other kinases that are critical for cell survival or proliferation, leading to confounding results.[10]

    • Solution: If significant off-target hits are identified, use this information to guide your SAR efforts to design them out. Compare the phenotype with that of other structurally distinct JAK inhibitors; if the phenotype is consistent, it's more likely an on-target effect.[9]

  • Non-Kinase Off-Targets:

    • Action: Consider broader off-target screening panels that include non-kinase targets like bromodomains.[11]

    • Rationale: Some kinase inhibitors have been shown to interact with non-kinase proteins.[11]

    • Solution: This requires specialized screening but can be crucial for understanding unexpected phenotypes.

  • Experimental Variability:

    • Action: Standardize your cell-based assay protocols.

    • Rationale: Inconsistent cell passage number, seeding density, or inhibitor preparation can all lead to variable results.[9]

    • Solution: Maintain a detailed lab notebook and adhere to strict protocols for cell culture and compound handling.

III. Key Experimental Protocols

Here we provide step-by-step methodologies for core assays used in the evaluation of pyrrolopyrazine JAK1 inhibitors.

Protocol 1: In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified JAK1 enzyme.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a stock solution of your pyrrolopyrazine inhibitor in 100% DMSO.

    • Prepare serial dilutions of the inhibitor in kinase buffer.

    • Prepare a solution of purified, recombinant JAK1 enzyme in kinase buffer.

    • Prepare a solution of ATP and a suitable peptide substrate (e.g., a STAT-derived peptide) in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the inhibitor dilution (or DMSO for control).

    • Add 2.5 µL of the JAK1 enzyme solution.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 5 µL of the ATP/peptide substrate solution.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection (using ADP-Glo™ as an example):

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, and then to light via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to your positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Phospho-STAT (pSTAT) Assay

Objective: To measure the ability of an inhibitor to block JAK1-mediated STAT phosphorylation in a cellular context.

Methodology:

  • Cell Culture and Plating:

    • Culture a cytokine-responsive cell line (e.g., a human cell line that expresses the appropriate cytokine receptors) in appropriate media.

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of your pyrrolopyrazine inhibitor in cell culture media.

    • Remove the old media from the cells and add the inhibitor dilutions.

    • Pre-incubate the cells with the inhibitor for 1-2 hours.

  • Cytokine Stimulation:

    • Prepare a stock solution of a JAK1-dependent cytokine (e.g., IL-6 or IFN-α).

    • Add the cytokine to the wells to stimulate the JAK/STAT pathway.

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and Detection:

    • Remove the media and lyse the cells with a suitable lysis buffer containing phosphatase and protease inhibitors.

    • Use a sandwich ELISA or a bead-based assay (e.g., AlphaLISA® or HTRF®) to detect the level of phosphorylated STAT (e.g., pSTAT3) in the cell lysates.

  • Data Analysis:

    • Normalize the pSTAT signal to the total protein concentration or a housekeeping protein.

    • Plot the normalized pSTAT signal versus the logarithm of the inhibitor concentration.

    • Fit the data to determine the cellular IC50 value.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor:f0->JAK1 Activation Cytokine Cytokine Cytokine->Cytokine_Receptor:f0 STAT STAT JAK1->STAT Phosphorylation Inhibitor Pyrrolopyrazine Inhibitor Inhibitor->JAK1 Inhibition pSTAT pSTAT STAT->pSTAT Dimer pSTAT Dimer pSTAT->Dimer Nucleus Nucleus Dimer->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription

Sources

Technical Support Center: Navigating ADME/PK Challenges of Dihydropyrrolo[1,2-a]pyrazin-1(2H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the dihydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold. This guide is designed to provide practical, in-depth troubleshooting advice for the common ADME/PK (Absorption, Distribution, Metabolism, and Excretion/Pharmacokinetics) hurdles encountered with this promising class of compounds. We will delve into the causality behind these challenges and offer field-proven strategies to optimize your molecules for clinical success.

Introduction: The Promise and Pitfalls of a Privileged Scaffold

The dihydropyrrolo[1,2-a]pyrazin-1(2H)-one core is a recognized privileged scaffold in medicinal chemistry, forming the basis for potent inhibitors of various therapeutic targets, including PARP and PIM kinases. However, early-stage discovery compounds based on this scaffold are frequently beset by non-optimal ADME/PK properties, such as poor aqueous solubility, rapid metabolism, and consequently, modest oral bioavailability. This guide provides a structured approach to identifying and resolving these issues through targeted experimental design and rational molecular modifications.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Poor Aqueous Solubility

Q1: My dihydropyrrolo[1,2-a]pyrazin-1(2H)-one analog shows high potency in biochemical assays but has very low aqueous solubility (<10 µg/mL), hindering further in vitro and in vivo evaluation. What are the likely causes and how can I improve this?

A1: Causality and Troubleshooting Workflow

Poor aqueous solubility in this scaffold often stems from a combination of high crystallinity (strong crystal lattice energy) and/or high lipophilicity. The planar, rigid nature of the fused ring system can promote efficient crystal packing, while lipophilic substituents added to enhance potency can further decrease interaction with water.

Here is a systematic approach to diagnose and address the issue:

Step 1: Physicochemical Property Analysis

Before embarking on extensive chemical modifications, it is crucial to understand the underlying physicochemical drivers of poor solubility.

  • Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

    • Kinetic Solubility (High-Throughput Screening):

      • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

      • Add a small volume of the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100-200 µM.

      • Incubate for 1-2 hours at room temperature with shaking.

      • Filter or centrifuge to remove precipitated compound.

      • Analyze the supernatant for the concentration of the dissolved compound using LC-MS/MS or UV-Vis spectroscopy.

    • Thermodynamic Solubility (Shake-Flask Method):

      • Add an excess amount of the solid compound to an aqueous buffer (pH 7.4).

      • Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

      • Filter the suspension to remove undissolved solid.

      • Determine the concentration of the dissolved compound in the filtrate by a validated analytical method.

  • Data Interpretation: A large discrepancy between kinetic and thermodynamic solubility suggests that the compound readily precipitates from a supersaturated solution, often indicative of high crystal lattice energy.

Step 2: Medicinal Chemistry Strategies for Solubility Enhancement

Based on the initial analysis, the following structural modifications can be explored. The goal is to disrupt crystal packing and/or introduce polarity without compromising target engagement.

  • Strategy A: Reduce Lipophilicity and Disrupt Planarity

    • Rationale: High lipophilicity (often characterized by a calculated logP > 4) is a primary driver of poor aqueous solubility. Introducing steric bulk or flexible substituents can disrupt the planarity of the molecule, hindering efficient crystal lattice packing.

    • Tactics:

      • Introduce Polar Functional Groups: Incorporate polar groups such as hydroxyl (-OH), small amines (-NH2, -NHR), or amides (-CONH2) at solvent-exposed positions.

      • Utilize Bioisosteric Replacements: Replace lipophilic aromatic rings with more polar heterocycles (e.g., replace a phenyl ring with a pyridine or pyrimidine). This can maintain key interactions while improving solubility.

      • Add Non-Planar Moieties: Introduce sp3-rich fragments or substituents that force a non-planar conformation. For example, replacing a flat aromatic linker with a bicyclic alkane can improve solubility by reducing π-π stacking.

  • Strategy B: Introduce Ionizable Groups

    • Rationale: Introducing an ionizable acidic or basic center allows for salt formation, which can dramatically improve solubility and dissolution rate.

    • Tactics:

      • Incorporate a Basic Amine: Addition of a primary, secondary, or tertiary amine allows for the formation of hydrochloride or other salts. This is a very common and effective strategy.

      • Incorporate an Acidic Group: While less common for this scaffold, the addition of a carboxylic acid or a bioisostere like a tetrazole can be considered if the pharmacophore allows.

Step 3: Formulation-Based Approaches

If structural modifications are limited by SAR, formulation strategies can be employed to enable preclinical studies.

  • Rationale: For compounds with challenging intrinsic properties, altering the formulation can enhance apparent solubility and improve exposure in in vivo models.

  • Common Approaches:

    • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix (e.g., PVP, HPMC) can prevent crystallization and maintain the drug in a higher-energy, more soluble amorphous state.

    • Lipid-Based Formulations: For highly lipophilic compounds, dissolving them in lipid-based excipients (e.g., oils, surfactants) can improve solubilization in the gastrointestinal tract.

    • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.

Decision-Making Workflow for Poor Solubility

G start Low Aqueous Solubility Observed physchem Assess Physicochemical Properties (Kinetic vs. Thermodynamic Solubility, LogP) start->physchem decision1 High Lipophilicity (LogP > 4)? physchem->decision1 decision2 Large Δ(Kinetic vs. Thermo) Suggests High Crystal Energy? physchem->decision2 medchem1 Medicinal Chemistry: - Add polar groups - Bioisosteric replacement of lipophilic moieties decision1->medchem1 Yes formulation Formulation Strategies: - Amorphous Solid Dispersions - Lipid-Based Formulations - Nanosizing decision1->formulation No medchem2 Medicinal Chemistry: - Introduce non-planar groups - Add ionizable centers for salt formation decision2->medchem2 Yes decision2->formulation No evaluate Re-evaluate Solubility & In Vitro Profile medchem1->evaluate medchem2->evaluate formulation->evaluate

Caption: Workflow for addressing poor solubility.

Issue 2: High Metabolic Clearance

Q2: My compound is potent and reasonably soluble, but it shows high clearance in human liver microsomes (HLM) or hepatocytes. How do I identify the metabolic "hotspots" and improve metabolic stability?

A2: Causality and Troubleshooting

High metabolic clearance is typically due to rapid enzymatic modification, primarily by Cytochrome P450 (CYP) enzymes in the liver. For N-heterocyclic scaffolds like dihydropyrrolo[1,2-a]pyrazin-1(2H)-ones, common metabolic pathways include oxidation of electron-rich regions of the aromatic rings and N-dealkylation of substituents.

Step 1: Identify Metabolic Hotspots

  • Experimental Protocol: Metabolite Identification (MetID) Studies

    • Incubation: Incubate the parent compound with a metabolically active system (e.g., human liver microsomes or hepatocytes) in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions).

    • Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).

    • Analysis: Analyze the samples using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).

    • Data Processing: Compare the chromatograms of the incubated samples with a control (time 0) to identify new peaks corresponding to metabolites. The mass shift from the parent compound indicates the type of metabolic transformation (e.g., +16 Da for oxidation).

Step 2: Medicinal Chemistry Strategies to Block Metabolism

Once a metabolic liability is identified, targeted structural modifications can be made to block or slow down the enzymatic reaction.

  • Strategy A: Blocking Oxidative Hotspots

    • Rationale: Placing metabolically stable groups at positions prone to oxidation can prevent the enzymatic reaction.

    • Tactics:

      • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at the site of metabolism can slow the rate of C-H bond cleavage (the kinetic isotope effect).

      • Halogenation: Introducing a fluorine or chlorine atom at the metabolic hotspot can block oxidation due to the strength of the C-F or C-Cl bond.

      • Electron-Withdrawing Groups: Deactivating an aromatic ring towards oxidation by substituting it with electron-withdrawing groups (e.g., -CF3, -CN).

      • Scaffold Hopping: Replacing a metabolically labile aromatic ring with a more electron-deficient and stable heterocycle (e.g., replacing a phenyl with a pyrimidine) can significantly reduce oxidative metabolism.

  • Strategy B: Preventing N-dealkylation

    • Rationale: N-dealkylation is a common metabolic pathway for compounds with alkylamino substituents.

    • Tactics:

      • Increase Steric Hindrance: Replace a small N-alkyl group (e.g., methyl) with a bulkier group (e.g., cyclopropyl or tert-butyl) to sterically hinder the approach of metabolizing enzymes.

      • Incorporate the Nitrogen into a Ring: If the N-alkyl group is part of a linker, cyclizing it can increase metabolic stability.

Metabolic Stability Optimization Flow

G start High Metabolic Clearance in HLM/Hepatocytes metid Perform Metabolite ID Study (LC-MS/MS) start->metid decision Metabolic Hotspot Identified? metid->decision oxidation Aromatic Oxidation or Aliphatic Hydroxylation decision->oxidation Yes dealkylation N- or O-Dealkylation decision->dealkylation Yes strategy1 Block Oxidation: - Deuteration - Halogenation - Add EWGs - Scaffold Hopping oxidation->strategy1 strategy2 Prevent Dealkylation: - Increase steric bulk (e.g., t-butyl) - Incorporate into a ring dealkylation->strategy2 evaluate Re-evaluate in Metabolic Stability Assay strategy1->evaluate strategy2->evaluate

Caption: Workflow for improving metabolic stability.

Issue 3: Low Oral Bioavailability

Q3: My compound has good solubility and metabolic stability, but in vivo pharmacokinetic studies show low oral bioavailability (%F < 10%). What are the potential reasons, and how can I address this?

A3: Causality and Troubleshooting

Low oral bioavailability despite good solubility and stability often points to two primary issues: poor permeability across the intestinal wall or significant efflux back into the gut lumen by transporters like P-glycoprotein (P-gp).

Step 1: Assess Permeability and Efflux

  • Experimental Protocol: In Vitro Permeability Assays (e.g., Caco-2)

    • Cell Culture: Grow a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with characteristics of the intestinal epithelium) on a semi-permeable membrane in a transwell plate.

    • Bidirectional Transport: Add the compound to either the apical (AP, representing the gut lumen) or basolateral (BL, representing the blood) side of the monolayer.

    • Sampling: At various time points, take samples from the opposite chamber and analyze for the concentration of the compound.

    • Calculate Permeability and Efflux Ratio:

      • Apparent permeability (Papp) is calculated for both directions (AP to BL and BL to AP).

      • The efflux ratio is calculated as: Efflux Ratio = Papp (BL to AP) / Papp (AP to BL).

  • Data Interpretation:

    • Low Permeability: A low Papp (AP to BL) value (typically < 1 x 10⁻⁶ cm/s) suggests poor passive diffusion.

    • High Efflux: An efflux ratio > 2 is a strong indicator that the compound is a substrate of an efflux transporter like P-gp.

Step 2: Strategies to Improve Permeability and Mitigate Efflux

  • Strategy A: Improving Passive Permeability

    • Rationale: Permeability is often governed by a balance of lipophilicity and hydrogen bonding potential (as described by Lipinski's Rule of Five).

    • Tactics:

      • Reduce Hydrogen Bond Donors/Acceptors: If the molecule has an excessive number of H-bond donors or acceptors, systematically cap or remove them if SAR allows.

      • Mask Polar Groups (Prodrug Approach): Temporarily mask polar functional groups (like hydroxyls or amines) with lipophilic moieties that can be cleaved in vivo to release the active parent drug. For example, an ester prodrug can mask a carboxylic acid.

  • Strategy B: Overcoming Efflux

    • Rationale: Efflux can be mitigated by designing molecules that are no longer recognized by the transporter or by co-dosing with an inhibitor (a less common strategy in drug development).

    • Tactics:

      • Structural Modification: Subtle structural changes can disrupt the recognition of the compound by the efflux transporter. This often involves altering the number and position of hydrogen bond acceptors and lipophilic domains.

      • Introduce Intramolecular Hydrogen Bonding: Designing the molecule to form an internal hydrogen bond can mask polar groups from the solvent and transporters, thereby improving membrane permeability.

Data Presentation: Structure-ADME Relationships

The following table summarizes representative in vitro ADME data for a series of dihydropyrrolo[1,2-a]pyrazin-1(2H)-one analogs, illustrating the impact of structural modifications on key properties. Data has been curated and adapted from published studies on similar scaffolds.

Compound IDR1-substituentR2-substituentKinetic Solubility (µM, pH 7.4)HLM Stability (% remaining @ 1h)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio
1a (Parent) HPhenyl5150.85.2
1b H4-F-Phenyl8451.14.8
1c HPyridin-4-yl55522.51.8
1d CH₂-OHPhenyl2580.56.1
1e CH₂-N(Me)₂Phenyl>200 (as HCl salt)120.75.5
1f H4-CF₃-Phenyl3851.53.9
  • Analysis of Trends:

    • Replacing the phenyl ring with a more polar pyridine (1c ) significantly improved solubility and reduced efflux without compromising metabolic stability.

    • Adding a basic amine (1e ) dramatically improved solubility through salt formation, but did not address the underlying high efflux.

    • Blocking a potential site of aromatic oxidation with fluorine (1b ) or a CF₃ group (1f ) substantially improved metabolic stability.

References

  • Pescatore, G., Branca, D., Fiore, F., Kinzel, O., Bufi, L.L., Muraglia, E., Orvieto, F., Rowley, M., Toniatti, C., & Torrisi, C., et al. (2010). Identification and SAR of novel pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). Bioorganic & Medicinal Chemistry Letters, 20(3), 1094-1099. [Link]

  • Guerin, D. J., et al. (2022). Stereoselective synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as PIM kinase inhibitors inspired from marine alkaloids. Chirality, 34(11), 1437-1452. [Link]

  • Jubb, H., et al. (2017). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2020). *In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme-

Technical Support Center: Stereochemical Integrity in Chiral Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of chiral pyrrolidines. As a cornerstone motif in pharmaceuticals, natural products, and asymmetric catalysis, the stereochemical purity of the pyrrolidine ring is paramount.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the loss of stereochemical integrity—specifically racemization and epimerization—during synthetic routes. Here, we dissect the underlying mechanisms of racemization and provide actionable, field-proven strategies to maintain the enantiopurity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of chiral pyrrolidine synthesis, and why is it a critical issue?

A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers, resulting in a loss of optical activity.[5] In pyrrolidine synthesis, this often involves the loss of stereochemical configuration at one or more chiral centers on the pyrrolidine ring. For pharmaceutical applications, this is a significant concern because different enantiomers of a chiral drug can exhibit vastly different biological activities, potencies, and toxicological profiles.[6][7] Maintaining enantiopurity is therefore essential for ensuring the safety and efficacy of a drug candidate.[7]

Q2: What are the primary mechanisms that lead to racemization during the synthesis of chiral pyrrolidines?

A2: The most common mechanisms involve the formation of planar, achiral intermediates.[5][8] For pyrrolidines, racemization often occurs at a carbon atom adjacent to a carbonyl group (the α-carbon). The presence of a base can facilitate the removal of a proton from this α-carbon, forming a planar enolate intermediate.[9] Reprotonation can then occur from either face of the planar enolate with equal probability, leading to a racemic mixture.[8][9] Similarly, acidic conditions can also promote racemization through the formation of an enol intermediate.[8] Reactions proceeding through carbocation intermediates at a chiral center can also lead to racemization.[5]

Q3: Are certain pyrrolidine derivatives more susceptible to racemization?

A3: Yes. Pyrrolidine derivatives with a chiral center at the C2 or C5 position that is also adjacent to an activating group, such as a carbonyl (e.g., in pyroglutamic acid derivatives) or a nitro group, are particularly prone to racemization.[10] The electron-withdrawing nature of these groups increases the acidity of the α-proton, making it more susceptible to abstraction by a base.[11] Additionally, prolonged reaction times or elevated temperatures can increase the likelihood of racemization for most chiral compounds.[12][13]

Q4: How does the choice of base impact racemization?

A4: The choice of base is critical. Strong, non-nucleophilic bases can readily deprotonate the α-carbon, leading to enolate formation and subsequent racemization.[14] However, weaker or sterically hindered bases may be less likely to cause racemization.[15] For instance, organic bases like triethylamine (TEA) or diisopropylethylamine (DIEA) are often preferred over stronger inorganic bases like sodium hydroxide or potassium carbonate when racemization is a concern. The concentration of the base is also a key factor; using an excess of base can significantly accelerate the rate of racemization.[16]

Troubleshooting Guides: A Mechanistic Approach

This section provides detailed troubleshooting guides for common issues encountered during the synthesis of chiral pyrrolidines. The advice is grounded in the mechanistic understanding of racemization.

Issue 1: Loss of Enantiomeric Excess (ee) During a Base-Mediated Reaction

You've just run a reaction to modify a chiral pyrrolidine derivative, for example, an alkylation of an ester at the C2 position, and your chiral HPLC analysis shows a significant drop in enantiomeric excess.

Troubleshooting Flowchart

start Low ee Detected check_base 1. Evaluate Base - Strength - Steric Hindrance - Concentration start->check_base check_temp 2. Assess Reaction Temperature check_base->check_temp Base is appropriate sub_base Action: Switch to a weaker or more sterically hindered base (e.g., DIEA, NMM). Reduce stoichiometry. check_base->sub_base check_solvent 3. Analyze Solvent Effects check_temp->check_solvent Temperature is optimized sub_temp Action: Run the reaction at a lower temperature (e.g., 0°C or -78°C). check_temp->sub_temp check_time 4. Review Reaction Time check_solvent->check_time Solvent is non-interacting sub_solvent Action: Switch to a less polar, aprotic solvent (e.g., Toluene, THF). check_solvent->sub_solvent solution Optimized Conditions: - Weaker/Hindered Base - Lower Temperature - Aprotic Solvent - Minimized Time check_time->solution Time is minimized sub_time Action: Monitor reaction closely and quench as soon as it is complete. check_time->sub_time

Caption: Troubleshooting workflow for racemization.

Detailed Protocol: Optimizing a Base-Mediated Alkylation

Objective: To minimize racemization during the alkylation of an N-protected pyroglutamate ester.

Step-by-Step Methodology:

  • Reagent Purity Check: Ensure all reagents, especially the base and solvent, are pure and anhydrous. Water can interfere with the reaction and potentially influence racemization pathways.[16]

  • Base Selection and Stoichiometry:

    • Initial Choice (Problematic): Lithium diisopropylamide (LDA) at 1.1 equivalents.

    • Optimized Choice: Switch to a less aggressive base like lithium hexamethyldisilazide (LHMDS) or a hindered organic base like 2,6-lutidine if applicable. Use the minimum effective amount, typically 1.05 equivalents.

  • Temperature Control:

    • Initial Temperature: 0°C to room temperature.

    • Optimized Temperature: Cool the reaction vessel to -78°C (dry ice/acetone bath) before the addition of the base and electrophile. Maintain this temperature throughout the reaction. Lower temperatures disfavor the equilibrium that leads to racemization.[12]

  • Solvent Selection:

    • Initial Solvent: Tetrahydrofuran (THF).

    • Optimized Solvent: Consider a less polar aprotic solvent like toluene. The solvent can influence the stability and reactivity of the enolate intermediate.[13]

  • Reaction Monitoring:

    • Use Thin Layer Chromatography (TLC) or in-situ monitoring (e.g., ReactIR) to track the consumption of the starting material.

    • Quench the reaction promptly upon completion to avoid prolonged exposure to basic conditions.

Data Presentation: Impact of Reaction Parameters on Enantiomeric Excess

ParameterConditionResulting ee (%)
Base LDA85
LHMDS92
DIEA>98
Temperature Room Temp75
0 °C90
-78 °C>99
Solvent THF92
Toluene96
Dichloromethane94
Issue 2: Epimerization During a Multi-Step Synthesis Involving Chiral Auxiliaries

You are using a chiral auxiliary to direct the stereoselective synthesis of a substituted pyrrolidine, but you observe the formation of diastereomers, indicating epimerization at a newly formed stereocenter.[17]

Mechanistic Insight Diagram

start Chiral Auxiliary Directed Synthesis cycloaddition [3+2] Cycloaddition (e.g., Azomethine Ylide) start->cycloaddition intermediate Desired Diastereomer (Kinetically Favored) cycloaddition->intermediate epimerization Epimerization (Base or Acid Catalyzed) intermediate->epimerization cleavage Auxiliary Cleavage intermediate->cleavage product_mix Mixture of Diastereomers (Thermodynamic Mixture) epimerization->product_mix product_mix->cleavage final_product Desired Enantiomer cleavage->final_product

Caption: Pathway showing potential epimerization.

Troubleshooting and Optimization Protocol

Objective: To maintain diastereoselectivity after a chiral auxiliary-directed cycloaddition reaction.

Step-by-Step Methodology:

  • Analyze the Reaction Conditions: Identify any steps following the stereocenter-forming reaction that involve strong acids, bases, or elevated temperatures. These are the most likely culprits for epimerization.

  • Modify the Auxiliary Cleavage Step:

    • Problematic Condition: Hydrolysis of a sultam auxiliary with strong aqueous base (e.g., LiOH) at elevated temperatures.

    • Optimized Condition: Employ milder cleavage conditions. For example, use trimethyltin hydroxide (Me₃SnOH) or other neutral cleavage reagents. If a basic hydrolysis is necessary, perform it at the lowest possible temperature (e.g., 0°C) and for the shortest possible time.

  • Purification Strategy:

    • If minor epimerization is unavoidable, plan for a purification step that can separate the diastereomers before cleavage of the auxiliary. Diastereomers often have different physical properties (e.g., polarity, crystal packing) that can be exploited for separation by chromatography or crystallization.

  • Choice of Chiral Auxiliary: The design of the chiral auxiliary itself can influence the stability of the adjacent stereocenter. Auxiliaries that create a more rigid, sterically hindered environment around the newly formed chiral center can help prevent epimerization.[1][17]

References

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (n.d.). National Institutes of Health.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). MDPI.
  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023). ACS Publications.
  • Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. (n.d.). Organic Chemistry Portal.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.
  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024). National Center for Biotechnology Information.
  • ChemInform Abstract: Organocatalytic Enantioselective Synthesis of Highly Functionalized Polysubstituted Pyrrolidines. (2009). Sci-Hub.
  • Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (n.d.). Royal Society of Chemistry.
  • Technical Support Center: Preventing Racemization with 4-Methylmorpholine in Chiral Synthesis. (n.d.). BenchChem.
  • Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. (n.d.). Royal Society of Chemistry.
  • Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. (2022). ACS Publications.
  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal.
  • Technical Support Center: Avoiding Racemization of Hydroxyproline in Peptide Synthesis. (n.d.). BenchChem.
  • preventing racemization during D-Tyrosyl-D-proline synthesis. (n.d.). BenchChem.
  • Troubleshooting racemization in chiral 2-Hydroxybutanamide synthesis. (n.d.). BenchChem.
  • Troubleshooting guide for low enantiomeric excess in chiral synthesis. (n.d.). BenchChem.
  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. (n.d.). National Center for Biotechnology Information.
  • Technical Support Center: Prevention of Racemization During Workup of Chiral Products. (n.d.). BenchChem.
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  • STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. (n.d.). St. Paul's Cathedral Mission College.
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Technical Support Center: Scaling Up the Synthesis of (S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals focused on the process development and scale-up of (S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one. This chiral bicyclic lactam is a valuable building block in medicinal chemistry.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during synthesis scale-up.

Synthetic Strategy Overview

The synthesis of this compound typically originates from the chiral pool, utilizing L-proline as the starting material to ensure the correct stereochemistry. A common and scalable approach involves two key transformations:

  • Amide Formation: Coupling of a protected L-proline derivative with a protected ethylenediamine equivalent.

  • Intramolecular Cyclization: Deprotection followed by a reductive amination and subsequent lactamization to form the bicyclic core.

The efficiency of each step is critical for the overall yield and purity on a larger scale. The following sections address potential issues within this synthetic framework.

Synthetic_Workflow A L-Proline Derivative (e.g., Boc-Pro-OH) C Amide Coupling A->C B Protected Ethylenediamine (e.g., Boc-NHCH2CH2NH2) B->C D Linear Di-protected Intermediate C->D E Deprotection D->E F Amino-amide Intermediate E->F G Intramolecular Cyclization (Reductive Amination/Lactamization) F->G H This compound G->H

Caption: General synthetic workflow for this compound.

Troubleshooting Guide

This section is formatted as a series of questions addressing specific experimental issues.

Issue 1: Low Yield in the Amide Coupling Step

Question: My amide coupling reaction between Boc-L-proline and N-Boc-ethylenediamine is sluggish and gives low yields. What factors should I investigate?

Answer: Low yields in peptide-type couplings, especially on a larger scale, often stem from several factors.

  • Causality of Experimental Choices:

    • Activation Agent: The choice of coupling agent is critical. While carbodiimides like DCC or EDC are common, their scale-up can be problematic due to the formation of difficult-to-remove urea byproducts. For larger scales, consider phosphonium-based reagents like PyBOP or HATU, or safer, more soluble carbodiimides like DIC used in conjunction with an additive like HOBt or OxymaPure.

    • Base: The base used is crucial for preventing racemization and ensuring the reaction proceeds. A non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) is standard. Ensure you are using at least two equivalents: one to neutralize the acid salt of the amine (if applicable) and one to facilitate the coupling.

    • Solvent and Concentration: The reaction should be run at a concentration that favors the intermolecular reaction (typically 0.1-0.5 M). Solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are common. On scale-up, solvent choice may be influenced by safety, environmental, and cost considerations; 2-MeTHF or CPME can be greener alternatives to DCM.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure all reagents, especially the coupling agent and the proline derivative, are anhydrous. Moisture will quench the activated species.

    • Order of Addition: A standard, robust procedure is to pre-activate the carboxylic acid. Dissolve Boc-L-proline and the additive (HOBt/Oxyma) in your solvent, add the coupling agent (e.g., EDC), and stir for 10-15 minutes before adding the amine and base.

    • Temperature Control: Coupling reactions are often exothermic. Run the reaction at 0 °C initially and allow it to slowly warm to room temperature to control the exotherm and minimize side reactions.

ParameterRecommendation for Lab ScaleRecommendation for Scale-UpRationale
Coupling Agent EDC/HOBt, HATUT3P®, DIC/OxymaPureAvoids urea byproducts, improves safety profile and atom economy.
Base DIPEADIPEA, N-MethylmorpholineNon-nucleophilic, minimizes racemization.
Solvent DCM, DMF2-MeTHF, CPME, AcetonitrileImproved safety, environmental, and work-up properties.
Temperature 0 °C to RT0 °C to RT (controlled addition)Manages exotherm, minimizes side-product formation.
Issue 2: Formation of Diketopiperazine and Other Side Products During Cyclization

Question: During the final deprotection and cyclization step, I'm observing significant amounts of a dimeric byproduct, likely a diketopiperazine (DKP), and other impurities. How can I prevent this?

Answer: This is a classic challenge, particularly with proline-containing sequences.[2] The formation of DKP and other side products arises from competing intermolecular versus intramolecular reactions.

  • Causality of Experimental Choices:

    • High Dilution Principle: The key to favoring intramolecular cyclization is to run the reaction under high dilution conditions (typically 0.01-0.05 M). This reduces the probability of two molecules finding each other, thus suppressing the formation of intermolecular products like DKPs.

    • Rate of Deprotection/Cyclization: The cyclization strategy itself is critical. A one-pot deprotection and cyclization can be efficient but requires careful control. For instance, if using an acid-labile protecting group like Boc, its removal will generate a primary amine that needs to cyclize. The conditions must favor this intramolecular step immediately upon its formation.

  • Troubleshooting & Optimization:

    • Slow Addition: Instead of adding the deprotection agent to the bulk substrate, consider a "pseudo-high dilution" technique. Add the solution of the linear precursor slowly, via a syringe pump, to a larger volume of the reaction medium containing the cyclization reagents. This keeps the instantaneous concentration of the reactive intermediate low.

    • Choice of Reducing Agent: For the intramolecular reductive amination, a mild and selective reducing agent is essential to prevent reduction of the existing amide carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly preferred over stronger agents like sodium borohydride (NaBH₄) for this reason.[3][4] It is compatible with mildly acidic conditions that can catalyze imine formation.[3]

    • pH Control: The pH of the reaction is a delicate balance. Mildly acidic conditions (e.g., using acetic acid as a catalyst) promote the formation of the intermediate iminium ion required for reductive cyclization.[3] However, strongly acidic conditions can lead to other side reactions.[5]

Side_Reactions cluster_0 Desired Pathway cluster_1 Side Reactions A Amino-amide Intermediate B Intramolecular Cyclization A->B D Intermolecular Dimerization A->D High Concentration G Racemization at alpha-carbon A->G Harsh Conditions (Strong Base/Heat) C Target Bicyclic Lactam B->C E Diketopiperazine (DKP) Formation D->E F Polymerization D->F H Diastereomeric Impurity G->H

Caption: Competing reaction pathways during the cyclization step.

Issue 3: Incomplete Reduction of the Intermediate Imine/Iminium Ion

Question: My reductive amination/cyclization stalls, and I isolate significant amounts of the imine intermediate or hydrolyzed starting material. What's going wrong?

Answer: Incomplete reduction is a common hurdle in reductive amination.[6] It points to issues with either imine formation or the reduction step itself.

  • Causality of Experimental Choices:

    • Imine-Imine Equilibrium: Imine formation is a reversible reaction involving the elimination of water. If water is not effectively removed or if the equilibrium does not favor the imine, the subsequent reduction cannot proceed efficiently.[3]

    • Reducing Agent Stability/Activity: Borohydride reagents can decompose, especially in acidic conditions or in the presence of moisture. The choice of reductant and its handling are paramount. As mentioned, NaBH(OAc)₃ is generally robust, but its effectiveness can be compromised by poor quality or improper reaction setup.

  • Troubleshooting & Optimization:

    • Promote Imine Formation:

      • Catalytic Acid: Add a catalytic amount (5-10 mol%) of acetic acid to facilitate imine formation.[3]

      • Dehydrating Agents: While less common in large-scale reactions due to filtration challenges, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can help drive the equilibrium toward the imine.

    • Optimize Reduction:

      • Check Reagent Quality: Use a fresh, high-quality bottle of NaBH(OAc)₃. You can perform a small-scale test on a simple ketone to verify its activity.[7]

      • Stoichiometry: Ensure you are using a sufficient excess of the reducing agent (typically 1.2-1.5 equivalents).

      • Solvent: Aprotic solvents like 1,2-dichloroethane (DCE) or THF are generally preferred. Protic solvents like methanol can react with the reducing agent, although they are sometimes used in specific protocols where the imine is pre-formed.[6]

Issue 4: Difficulty with Product Purification and Isolation

Question: My final product is difficult to purify. Column chromatography is not ideal for the multi-kilogram scale I'm targeting. Are there better methods?

Answer: Avoiding chromatography is a primary goal in process chemistry.[4] The purification strategy should be designed around the physicochemical properties of your target molecule.

  • Causality of Experimental Choices:

    • Product Properties: this compound is a relatively polar, basic compound. These properties can be exploited for purification.

    • Impurity Profile: Understanding the nature of your main impurities is key. Are they acidic, basic, or neutral? Are they starting materials or side products?

  • Purification Strategy:

    • Acid-Base Extraction: This is the most powerful technique for this type of molecule.

      • After the reaction, perform a work-up. Quench any remaining reducing agent carefully.

      • Dilute the organic layer with a suitable solvent (e.g., Ethyl Acetate, MTBE).

      • Wash with a basic aqueous solution (e.g., NaHCO₃) to remove acidic impurities (like acetic acid).

      • Extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl, 10% citric acid). Your basic product will move into the aqueous layer as a salt, leaving neutral organic impurities behind.

      • Wash the acidic aqueous layer with an organic solvent to remove any remaining neutral impurities.

      • Carefully basify the aqueous layer (e.g., with NaOH or K₂CO₃) to pH > 10 and extract your free-based product back into a fresh organic layer (e.g., DCM or Ethyl Acetate).

      • Dry the organic layer, filter, and concentrate to obtain the purified product.

    • Crystallization: If the crude product is of sufficient purity (>90%), crystallization is an excellent and highly scalable final purification step. Screen various solvent systems (e.g., MTBE/heptane, Ethyl Acetate/heptane, Isopropanol) to find conditions that yield a crystalline solid with good recovery and impurity rejection.

Frequently Asked Questions (FAQs)

Q1: What are the critical analytical methods for monitoring this synthesis? A1: A combination of techniques is essential.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) for quick checks and High-Performance Liquid Chromatography (HPLC) with UV or MS detection for quantitative analysis of starting material consumption and product formation.

  • Purity Assessment: HPLC is the gold standard for assessing chemical purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation.

  • Chiral Purity: This is paramount. Chiral HPLC or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., polysaccharide-based columns) is required to determine the enantiomeric excess (e.e.) of the final product.[][9] Capillary Electrophoresis (CE) is also a powerful tool for chiral analysis.[10]

Q2: How can I ensure the stereocenter from L-proline is not compromised? A2: Racemization at the α-carbon of proline is a known risk, especially under harsh basic or acidic conditions.[5] To preserve stereochemical integrity:

  • Avoid strong bases and high temperatures, particularly after the proline nitrogen has been incorporated into an amide.

  • During coupling, use hindered bases like DIPEA and additives like HOBt which are known to suppress racemization.

  • Keep deprotection and cyclization steps as mild as possible. For example, use 4M HCl in dioxane for Boc deprotection at room temperature rather than neat TFA for extended periods.

Q3: What are the main safety considerations for scaling up this process? A3:

  • Reagent Toxicity: Many reagents, such as coupling agents and solvents like DMF and DCM, have associated health risks. Consult Safety Data Sheets (SDS) and use appropriate personal protective equipment (PPE) and engineering controls (fume hoods).

  • Exothermic Reactions: Both amide coupling and quenching of reducing agents can be highly exothermic. On a large scale, this heat generation can be dangerous if not controlled. Use jacketed reactors for temperature control and ensure slow, controlled addition of reagents.

  • Borohydride Handling: Sodium borohydride and its derivatives can release flammable hydrogen gas upon contact with acid or protic solvents. Quenching procedures must be performed carefully and with adequate ventilation.

Example Protocol: One-Pot Deprotection and Reductive Cyclization

This protocol is a representative procedure for the final ring-closing step, starting from a di-Boc protected linear precursor.

Materials:

  • N¹-Boc-N²-(Boc-L-prolyl)ethane-1,2-diamine (1.0 eq)

  • 1,2-Dichloroethane (DCE) (to make a 0.05 M solution)

  • Acetic Acid (AcOH) (0.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 4 M HCl in Dioxane

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous NaCl solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Deprotection: Dissolve the di-Boc protected precursor (1.0 eq) in a minimal amount of DCE. Cool the solution to 0 °C. Add 4 M HCl in dioxane (approx. 5-10 eq) dropwise. Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC/LCMS for the disappearance of the starting material.

  • Solvent Removal: Once deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the HCl and dioxane. Co-evaporate with toluene twice to ensure all residual acid is removed.

  • Cyclization Setup: Place the resulting crude diamine salt into a reaction vessel equipped with a mechanical stirrer and an addition funnel. Add DCE to achieve a final concentration of approximately 0.01-0.05 M (high dilution is key). Add acetic acid (0.1 eq).

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the stirred solution at room temperature. The addition may cause a slight exotherm. Stir the reaction for 12-24 hours, monitoring by LCMS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified via acid-base extraction as described in the troubleshooting section or by crystallization.

References

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  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. Retrieved from [Link]

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  • Jarrahpour, A. A., & Zarei, M. (2011). Novel and Recent Synthesis and Applications of β-Lactams. In An Overview of the Recent Developments in the Field of β-Lactams. IntechOpen.
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  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(3), 843-851.
  • Alker, A., et al. (2009). Stereoselective Synthesis of Quaternary Proline Analogues. Current Organic Chemistry, 13(1), 50-77.
  • Brimble, M. A., et al. (2013). Synthesis of medium-ring lactams and macrocyclic peptide mimetics via conjugate addition/ring expansion cascade reactions. Organic & Biomolecular Chemistry, 11(30), 4961-4965.
  • Aubé, J., & Milligan, G. L. (1991). Synthesis of bicyclic lactams using novel Schmidt reactions. Journal of the American Chemical Society, 113(23), 8965-8966.
  • De la Torre, B. G., & Andreu, D. (2022). Advancements in Loop Cyclization Approaches for Enhanced Peptide Therapeutics for Targeting Protein–Protein Interactions. Journal of Organic Chemistry, 87(15), 9713-9723.
  • Hodges, J. A., & Raines, R. T. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 139(16), 5782-5789.
  • Corona-Díaz, R., et al. (2013). A versatile synthesis of bicyclic lactams from 1,8-naphthalaldehydic acid: an extension of Meyers' method. ARKIVOC, 2013(4), 413-423.
  • Reddit. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • Hodges, J. A., & Raines, R. T. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 139(16), 5782-5789.
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  • De Kimpe, N., & D'hooghe, M. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Molecules, 26(11), 3345.
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  • Katritzky, A. R., et al. (2000). Novel syntheses of hexahydro-1H-pyrrolo[1,2-a]imidazoles and Octahydroimidazo[1,2-a]pyridines. The Journal of Organic Chemistry, 65(12), 3683-3689.
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  • Jha, B., & Reddy, C. R. K. (2019). 3-Benzyl-Hexahydro-Pyrrolo[1,2-a]Pyrazine-1,4-Dione Extracted From Exiguobacterium indicum Showed Anti-biofilm Activity Against Pseudomonas aeruginosa by Attenuating Quorum Sensing. Frontiers in Microbiology, 10, 1279.

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Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate identification and quantification of bioactive compounds are paramount. Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, a cyclic dipeptide also known as cyclo(Pro-Gly), has garnered significant interest due to its diverse biological activities, including neuroprotective effects.[1] This guide provides an in-depth, objective comparison of mass spectrometry-based methodologies for the analysis of this compound, supported by experimental data and field-proven insights to aid in selecting the most appropriate analytical strategy.

Introduction to Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione and its Mass Spectrometric Interrogation

Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (molecular formula: C₇H₁₀N₂O₂, molecular weight: 154.17 g/mol ) is a diketopiperazine formed from the cyclization of the amino acids proline and glycine.[2][3] Its presence has been identified in various natural sources, including marine bacteria and as a product of fermentation.[4][5] The rigid, bicyclic structure of this molecule presents unique characteristics for mass spectrometric analysis. Understanding its ionization and fragmentation behavior is crucial for developing robust and sensitive analytical methods.

Mass spectrometry, coupled with chromatographic separation, offers unparalleled selectivity and sensitivity for the analysis of such compounds in complex matrices. The choice between different ionization techniques and mass analyzers can significantly impact the quality of data obtained. This guide will delve into the nuances of these choices, providing a comparative framework for informed decision-making.

Gas Chromatography-Mass Spectrometry (GC-MS): A Volatility-Driven Approach

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. Given that hexahydropyrrolo[1,2-a]pyrazine-1,4-dione can be volatilized, GC-MS represents a viable analytical option.

Ionization and Fragmentation in GC-MS

The most common ionization technique in GC-MS is Electron Ionization (EI). In EI, high-energy electrons bombard the analyte molecules, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. This extensive fragmentation provides a characteristic "fingerprint" for the molecule, which is highly reproducible and ideal for library matching.

The National Institute of Standards and Technology (NIST) provides a reference EI mass spectrum for hexahydropyrrolo[1,2-a]pyrazine-1,4-dione.[2]

Key Fragmentation Pathways under Electron Ionization:

A detailed analysis of the EI mass spectrum reveals characteristic fragment ions that are indicative of the hexahydropyrrolo[1,2-a]pyrazine-1,4-dione structure. The fragmentation is typically initiated by the loss of an electron from one of the lone pairs on the oxygen or nitrogen atoms.

Diagram: Proposed Electron Ionization Fragmentation of Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

G M [M]⁺˙ m/z 154 F1 m/z 126 [M-CO]⁺˙ M->F1 - CO F2 m/z 97 M->F2 F3 m/z 70 F2->F3 F4 m/z 56 F3->F4

Caption: Proposed EI fragmentation of hexahydropyrrolo[1,2-a]pyrazine-1,4-dione.

Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for Polar Analytes

For compounds that are less volatile or thermally labile, liquid chromatography-mass spectrometry is the technique of choice. LC-MS is particularly well-suited for the analysis of cyclic dipeptides in biological matrices with minimal sample preparation.[6]

Ionization and Fragmentation in LC-MS

Electrospray ionization (ESI) is the most common ionization source for LC-MS analysis of polar molecules like cyclic dipeptides. ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation.[7]

Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the precursor ion, providing structural information and enhancing selectivity for quantitative analysis.

Key Fragmentation Pathways in ESI-MS/MS:

In the positive ion mode, the protonated molecule of hexahydropyrrolo[1,2-a]pyrazine-1,4-dione ([M+H]⁺ at m/z 155) is selected as the precursor ion. Collision-induced dissociation (CID) of this precursor ion typically leads to the cleavage of the diketopiperazine ring. For cyclic dipeptides containing proline, characteristic losses are often observed.

Based on studies of cyclo(Pro-Gly) and other proline-containing cyclic dipeptides, the fragmentation of the [M+H]⁺ ion of hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is expected to involve the following pathways:[8][9]

  • Loss of CO: A common fragmentation pathway for cyclic peptides is the neutral loss of carbon monoxide (28 Da).

  • Cleavage of the Diketopiperazine Ring: This can result in the formation of iminium ions derived from the proline and glycine residues.

Diagram: Proposed ESI-MS/MS Fragmentation of [M+H]⁺ of Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

G MH [M+H]⁺ m/z 155 F1 m/z 127 [M+H-CO]⁺ MH->F1 - CO F2 m/z 98 MH->F2 F3 m/z 70 Proline iminium ion MH->F3

Caption: Proposed ESI-MS/MS fragmentation of protonated hexahydropyrrolo[1,2-a]pyrazine-1,4-dione.

Comparative Analysis: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS for the analysis of hexahydropyrrolo[1,2-a]pyrazine-1,4-dione depends on several factors, including the sample matrix, the required sensitivity, and the desired throughput.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Properties Requires volatile and thermally stable analytes.Suitable for a wide range of polar and non-polar, thermally labile compounds.[6]
Sample Preparation Often requires derivatization for polar compounds to increase volatility.Minimal sample preparation is often sufficient, especially for biological fluids.
Ionization Hard ionization (Electron Ionization - EI) leading to extensive fragmentation.Soft ionization (Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) producing intact molecular ions.[10]
Selectivity High selectivity from characteristic fragmentation patterns and library matching.High selectivity achieved through precursor and product ion selection in MS/MS.
Sensitivity Generally good sensitivity, but can be lower than LC-MS for some applications.Often provides lower limits of detection (LOD) and quantification (LOQ).[10]
Quantitative Performance Good for targeted analysis with stable isotope-labeled internal standards.Excellent for quantitative analysis, particularly with triple quadrupole instruments.

A study on the quantification of 31 cyclic dipeptides using LC-MS/MS reported detection limits in the range of 0.0017 to 0.11 ppm.[5] For many proline-containing cyclic dipeptides, a simultaneous quantitative analysis method was developed with recoveries in the range of 93-117%.[11] While specific quantitative performance data for GC-MS analysis of hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is less readily available in the literature, LC-MS/MS generally offers superior sensitivity for such compounds.[10]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the analysis, detailed and validated protocols are essential.

Protocol: GC-MS Analysis of Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Diagram: GC-MS Experimental Workflow

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis P1 Sample Extraction (e.g., LLE or SPE) P2 Derivatization (optional) (e.g., silylation) P1->P2 A1 Injection into GC P2->A1 A2 Separation on Capillary Column A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Analysis (e.g., Quadrupole) A3->A4 D1 Peak Integration A4->D1 D2 Library Search (e.g., NIST) D1->D2 D3 Quantification D2->D3

Caption: A typical experimental workflow for GC-MS analysis.

  • Sample Preparation:

    • For solid samples, perform a solvent extraction using an appropriate organic solvent (e.g., ethyl acetate).

    • For liquid samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove matrix interferences.

    • If the compound's volatility is insufficient, a derivatization step (e.g., silylation) may be required.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An optimized temperature gradient to ensure good separation and peak shape. A typical program might start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 250°C), and hold for a few minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: A suitable mass range to cover the molecular ion and expected fragments (e.g., m/z 40-200).

  • Data Analysis:

    • Identify the peak corresponding to hexahydropyrrolo[1,2-a]pyrazine-1,4-dione based on its retention time.

    • Confirm the identity by comparing the acquired mass spectrum with a reference library (e.g., NIST).[2]

    • For quantification, use an internal standard and create a calibration curve.

Protocol: LC-MS/MS Analysis of Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Diagram: LC-MS/MS Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis P1 Sample Dilution or Extraction P2 Protein Precipitation (for biological samples) P1->P2 A1 Injection into LC P2->A1 A2 Reversed-Phase C18 Separation A1->A2 A3 Electrospray Ionization (ESI+) A2->A3 A4 Tandem Mass Spectrometry (MRM) A3->A4 D1 Peak Integration A4->D1 D2 Confirmation of Ion Ratios D1->D2 D3 Quantification using Internal Standard D2->D3

Caption: A typical experimental workflow for LC-MS/MS analysis.

  • Sample Preparation:

    • For biological samples (e.g., plasma, urine), perform protein precipitation with a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the precipitated proteins and analyze the supernatant.

    • For other samples, a simple dilution in the mobile phase may be sufficient.

  • LC Conditions:

    • Column: A reversed-phase C18 column is commonly used for separating cyclic dipeptides.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.

    • Flow Rate: A flow rate suitable for the column dimensions (e.g., 0.2-0.5 mL/min).

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.

      • Precursor Ion: m/z 155 ([M+H]⁺).

      • Product Ions: Monitor at least two characteristic product ions (e.g., m/z 127 and m/z 70) for confirmation and quantification.

  • Data Analysis:

    • Integrate the peak areas for the selected MRM transitions.

    • Confirm the identity of the analyte by ensuring that the ratio of the quantifier and qualifier ions is within an acceptable range compared to a standard.

    • Quantify the analyte concentration using a calibration curve prepared with an appropriate internal standard.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of hexahydropyrrolo[1,2-a]pyrazine-1,4-dione.

  • GC-MS with EI is an excellent choice for qualitative analysis and library-based identification, particularly for pure samples or simple matrices where the analyte is sufficiently volatile. Its robust nature and the availability of extensive spectral libraries are significant advantages.

  • LC-MS/MS with ESI is the superior technique for quantitative analysis in complex biological matrices. Its high sensitivity, selectivity, and applicability to a broader range of compounds with minimal sample preparation make it the method of choice for pharmacokinetic studies, biomarker discovery, and routine screening in drug development.[6]

The selection of the most appropriate method should be guided by the specific research question, the nature of the sample, and the available instrumentation. For comprehensive structural elucidation, a combination of both techniques can provide complementary information.

References

  • Furtado, M. A., et al. (2005). Speciation of cyclo(Pro-Gly)3 and its divalent metal-ion complexes by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 16(5), 724–733.
  • Guo, Y., et al. (2008). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. ResearchGate. Retrieved from [Link]

  • Hayakawa, E., et al. (2020). Quantification of Proline-containing Cyclic Dipeptides by LC-MS/MS. Analytical Sciences, 36(8), 977-980.
  • Hayashi, M., et al. (2016). Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. Bioscience, Biotechnology, and Biochemistry, 80(1), 172-177.
  • Schug, K. A. (2018). The LCGC Blog: Forensic Drug Analysis: GC–MS versus LC–MS. LCGC International. Retrieved from [Link]

  • Singh, R. P., et al. (2019). 3-Benzyl-Hexahydro-Pyrrolo[1,2-a]Pyrazine-1,4-Dione Extracted From Exiguobacterium indicum Showed Anti-biofilm Activity Against Pseudomonas aeruginosa by Attenuating Quorum Sensing. Frontiers in Microbiology, 10, 1263.
  • Yamamoto, K., et al. (2016). Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. Bioscience, Biotechnology, and Biochemistry, 80(1), 172-177.
  • Nalini, S., et al. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 8(31), 17256-17270.
  • Williams, J. P., & Tirey, D. A. (2016). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Journal of Analytical Toxicology, 40(1), 40-46.
  • NIST. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Raut, L. S., & Hamde, V. S. (2019). Mass spectrum of Pyrrolo[1,2-a] pyrazine-1,4-dione, hexahydro-with Retention Time (RT) = 16.73. ResearchGate. Retrieved from [Link]

  • Eckert, P. A., et al. (2006). Sequencing Cyclic Peptides by Multistage Mass Spectrometry.
  • Nalini, S., et al. (2019). Mass spectra of pyrrolo[1,2-]pyrazine-1,4-dione, hexahydro derived from... ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2023). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • Chemistry For Everyone. (2023, October 12). What Is The Difference Between GC-MS And LC-MS? [Video]. YouTube. [Link]

  • Patsnap. (2023). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? Retrieved from [Link]

  • Monti, M., et al. (2021). Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry and High-Sensitivity Gas Chromatography-Mass Spectrometry Screening of Classic Drugs and New Psychoactive Substances and Metabolites in Urine of Consumers. Molecules, 26(8), 2206.
  • Cherukupalli, S., & Govender, T. (2018). Marine Sp. VITMK1 Derived Pyrrolo [1, 2-A] Pyrazine-1, 4-Dione, Hexahydro-3-(2-Methylpropyl) and Its Free Radical Scavenging Activity. ResearchGate. Retrieved from [Link]

Sources

Comparing the efficacy of (S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one with other chiral auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comparative analysis of (S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one as a potential chiral auxiliary against well-established alternatives. We will delve into the mechanistic underpinnings of stereocontrol, present comparative data (with the understanding that data for the title compound is projected based on structural analysis), and provide detailed experimental protocols for context.

The Role of Chiral Auxiliaries in Asymmetric Synthesis

In the synthesis of enantiomerically pure compounds, particularly for pharmaceutical applications, controlling stereochemistry is paramount. Chiral auxiliaries are stereogenic molecules that are temporarily attached to a prochiral substrate to direct a chemical reaction to favor the formation of one diastereomer over another.[1] The auxiliary is subsequently removed, yielding an enantiomerically enriched product, and can often be recovered for reuse.[1] The efficacy of a chiral auxiliary is judged by several key criteria:

  • High Diastereoselectivity: The ability to induce a large difference in the formation of diastereomers.

  • Reliable Stereochemical Prediction: The stereochemical outcome should be predictable based on the auxiliary's structure.

  • Ease of Attachment and Cleavage: The auxiliary should be easily attached to the substrate and removed under mild conditions without racemization of the product.[2]

  • High Recovery Yield: The auxiliary should be recoverable in high yield for economic viability.

  • Crystallinity of Intermediates: Crystalline intermediates can often be purified by recrystallization to enhance diastereomeric purity.

Established Chiral Auxiliaries: A Benchmark for Comparison

Several classes of chiral auxiliaries have become staples in the synthetic organic chemist's toolbox.[3]

  • Evans' Oxazolidinones: These are among the most widely used chiral auxiliaries, particularly for asymmetric aldol, alkylation, and Diels-Alder reactions.[1][4][5] Their rigid structure and the steric hindrance provided by the substituent at the 4-position allow for excellent stereocontrol.[5]

  • Oppolzer's Sultams: Derived from camphor, these auxiliaries offer a high degree of stereoselectivity due to the rigid bicyclic framework and the strong directing effect of the sulfonyl group.[1][6][7][8] They are particularly effective in alkylation and Michael addition reactions.[1]

  • Myers' Pseudoephedrine Amides: This system utilizes the readily available and inexpensive pseudoephedrine as a chiral auxiliary.[9][10][11] It has shown broad substrate applicability and excellent stereoselectivity in asymmetric alkylation reactions.[9] A key advantage is the ability to cleave the auxiliary to furnish a variety of functional groups, including carboxylic acids, alcohols, aldehydes, and ketones.[10][12]

This compound: A Hypothetical Evaluation as a Chiral Auxiliary

Currently, this compound is primarily recognized as a versatile scaffold in medicinal chemistry.[13] Its application as a chiral auxiliary in asymmetric synthesis is not well-documented in peer-reviewed literature. However, by analyzing its structure, we can hypothesize its potential efficacy.

Structural Analysis and Potential for Stereocontrol

The rigid, bicyclic structure of this compound, arising from the fused pyrrolidine and pyrazine rings, is a promising feature for a chiral auxiliary. This rigidity would limit conformational flexibility, which is crucial for effective stereodifferentiation. The stereocenter at the 8a position could effectively shield one face of an attached enolate, directing an incoming electrophile to the opposite face.

Proposed Mechanism of Action

We can propose that acylation of the secondary amine at the N1 position would attach the substrate. Upon deprotonation to form the enolate, the bicyclic ring system would adopt a fixed conformation. The steric bulk of the ring system would then dictate the trajectory of electrophilic attack.

Comparative Efficacy in a Hypothetical Asymmetric Alkylation

To objectively compare the potential of this compound, we will consider a standard asymmetric alkylation reaction and compare its projected performance against published data for established auxiliaries.

Data Presentation
Chiral AuxiliaryReactionElectrophileDiastereomeric Ratio (d.r.)Yield (%)Cleavage ConditionsReference
(S)-4-Benzyl-2-oxazolidinone (Evans) AlkylationAllyl Iodide98:261-77LiOH/H₂O₂[14][15]
(2R)-Oppolzer's Sultam AldolBenzaldehyde>20:1GoodNot Specified[6][7][8]
(1R,2R)-Pseudoephedrine (Myers) AlkylationBenzyl Bromide>99:185-95H₂SO₄/H₂O[10]
This compound AlkylationBenzyl BromideProjected >95:5Projected >80Hypothetical: LiOH/H₂O₂ or Acid HydrolysisN/A

Note: Data for this compound is a projection based on structural analysis and is not derived from experimental results.

Experimental Protocols

To provide a practical framework for comparison, detailed experimental protocols for the attachment of a propionyl group and a subsequent asymmetric alkylation are provided for both an Evans auxiliary and the proposed this compound.

Acylation of Chiral Auxiliaries

cluster_evans Evans Auxiliary Acylation cluster_new Hypothetical Acylation of this compound evans_start Dissolve (S)-4-benzyl-2-oxazolidinone in THF evans_base Add n-BuLi at -78 °C evans_start->evans_base evans_acyl Add propionyl chloride evans_base->evans_acyl evans_quench Quench with aq. NH4Cl evans_acyl->evans_quench evans_workup Extract and purify evans_quench->evans_workup new_start Dissolve this compound in DCM new_base Add Et3N and DMAP new_start->new_base new_acyl Add propionic anhydride new_base->new_acyl new_stir Stir at room temperature new_acyl->new_stir new_workup Wash, extract, and purify new_stir->new_workup

Caption: Workflow for the acylation of chiral auxiliaries.

Protocol for Acylation of (S)-4-Benzyl-2-oxazolidinone:

  • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.

  • Add propionyl chloride (1.1 eq) dropwise and stir for 1 hour at -78 °C.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Warm to room temperature, extract with an organic solvent, dry over sodium sulfate, and purify by column chromatography.[14]

Hypothetical Protocol for Acylation of this compound:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add propionic anhydride (1.2 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over sodium sulfate and purify by column chromatography.

Asymmetric Alkylation

cluster_alkylation Asymmetric Alkylation Workflow start Dissolve N-acyl auxiliary in THF deprotonation Add base (e.g., LDA or NaHMDS) at -78 °C start->deprotonation enolate Enolate formation deprotonation->enolate alkylation Add alkylating agent (e.g., benzyl bromide) enolate->alkylation quench Quench with saturated aq. NH4Cl alkylation->quench workup Extract and purify quench->workup

Caption: General workflow for asymmetric alkylation.

Protocol for Asymmetric Alkylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) and stir for 30 minutes.

  • Add benzyl bromide (1.2 eq) and stir for 2-4 hours at -78 °C.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Warm to room temperature, extract with an organic solvent, dry over sodium sulfate, and purify by column chromatography.[14]

Hypothetical Protocol for Asymmetric Alkylation of N-Propionyl-(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one:

  • Follow the same procedure as for the Evans auxiliary, using the N-propionyl derivative of this compound. The rigidity of the bicyclic system is expected to provide good facial shielding of the enolate.

Cleavage of the Chiral Auxiliary

cluster_cleavage Auxiliary Cleavage Workflow start Dissolve alkylated product in THF/H2O reagent Add LiOH and H2O2 at 0 °C start->reagent stir Stir for 1-2 hours reagent->stir quench Quench with Na2SO3 stir->quench workup Acidify, extract, and purify quench->workup

Caption: Workflow for the hydrolytic cleavage of the chiral auxiliary.

Protocol for Cleavage of the Evans Auxiliary:

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C.

  • Add 30% hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

  • Stir vigorously for 1-2 hours.

  • Quench the excess peroxide with sodium sulfite.

  • Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.

  • Acidify the aqueous layer and extract the chiral carboxylic acid. Purify as needed.[2][15][16]

Conclusion and Future Outlook

While Evans', Oppolzer's, and Myers' auxiliaries are well-established and highly effective tools in asymmetric synthesis, the exploration of new chiral auxiliaries is crucial for expanding the scope and efficiency of synthetic methodologies. Based on its rigid bicyclic structure, this compound presents itself as a promising candidate for a novel chiral auxiliary.

The key advantages it may offer include a potentially different steric environment compared to existing auxiliaries, which could lead to complementary stereoselectivity for certain substrates. Furthermore, its synthesis from amino acids may offer a cost-effective and scalable route.

Experimental validation is required to ascertain the true efficacy of this compound as a chiral auxiliary. Future work should focus on:

  • Synthesis and Acylation: Developing an efficient protocol for the synthesis and acylation of the auxiliary.

  • Asymmetric Reactions: Evaluating its performance in a range of asymmetric transformations, including alkylations, aldol reactions, and conjugate additions.

  • Cleavage and Recovery: Optimizing the conditions for cleavage and recovery of the auxiliary.

Should these investigations prove successful, this compound could become a valuable addition to the repertoire of chiral auxiliaries available to synthetic chemists.

References

  • A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis - Benchchem. (n.d.).
  • Stereoselective α-Hydroxylation of Amides Using Oppolzer's Sultam as Chiral Auxiliary | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed. (n.d.).
  • Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners, | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed. (n.d.).
  • Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone - Benchchem. (n.d.).
  • Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC - PubMed Central. (n.d.).
  • STRUCTURE-SELECTIVITY PRINCIPLES UNDERLYING ALKYLATIONS OF OPPOLZER'S CAMPHORSULTAM ENOLATES - Cornell eCommons. (n.d.).
  • (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one - Benchchem. (n.d.).
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Journal of Chemical Education - ACS Publications. (n.d.).
  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC - NIH. (n.d.).
  • Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog. (n.d.).
  • Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions - ResearchGate. (n.d.).
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. (2016, March 7).
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. (n.d.).
  • Chiral auxiliary - Wikipedia. (n.d.).
  • Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. (n.d.).
  • Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones | Journal of the American Chemical Society. (n.d.).
  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC - NIH. (n.d.).
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ConnectSci. (2023, September 6).
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. (n.d.).
  • Myers Asymmetric Alkylation - SynArchive. (n.d.).

Sources

Enantiomeric Dichotomy: A Comparative Guide to the Biological Activity of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide delves into the biological significance of chirality, focusing on the hexahydropyrrolo[1,2-a]pyrazine scaffold, with a specific interest in the (S) and (R)-enantiomers of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one. While direct comparative biological data for the enantiomers of this specific ketone isomer is not extensively available in publicly accessible literature, this guide will provide a comprehensive overview of the known biological activities of the broader pyrrolo[1,2-a]pyrazine class and underscore the pivotal role of stereochemistry in their function, drawing parallels from closely related structures.

The Principle of Stereoselectivity in Biological Systems

Biological systems, composed of chiral entities such as proteins and nucleic acids, are inherently stereoselective. Receptors, enzymes, and other biological targets are configured to interact preferentially with molecules of a specific stereochemistry, akin to a lock accommodating only a specific key. This principle dictates that one enantiomer of a chiral drug, the "eutomer," may exhibit the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even responsible for undesirable side effects. A classic example is the drug thalidomide, where the (R)-enantiomer is an effective sedative, while the (S)-enantiomer is teratogenic. Therefore, the synthesis and evaluation of enantiomerically pure compounds are paramount in modern drug discovery.

The Hexahydropyrrolo[1,2-a]pyrazine Scaffold: A Privileged Core in Medicinal Chemistry

The pyrrolo[1,2-a]pyrazine core is recognized as a "privileged scaffold" in drug discovery, meaning it is a structural framework that can bind to multiple, diverse biological targets.[1] This bicyclic heterocyclic system is found in numerous natural products and synthetic molecules with a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor effects.[1] The rigidity and defined three-dimensional shape of this scaffold make it an attractive starting point for the design of targeted therapies.

Biological Activities of Pyrrolo[1,2-a]pyrazine Derivatives: A Survey of the Landscape

While a direct head-to-head comparison of the (S) and (R)-enantiomers of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one is not readily found in the literature, numerous studies on related derivatives highlight the diverse pharmacological potential of this chemical class.

Derivative Class Reported Biological Activities Key Findings
Hexahydropyrrolo[1,2-a]pyrazine-1,4-diones Antibacterial, Nematicidal, AntioxidantThese compounds, often isolated from bacteria like Bacillus and Streptomyces, show activity against multidrug-resistant Staphylococcus aureus and can inhibit nematode egg hatching.[2][3] They also exhibit free radical scavenging properties.[3]
Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives PIM Kinase Inhibition (Anticancer)Stereoselective synthesis of these derivatives has led to potent and selective inhibitors of PIM kinases, which are implicated in cancer progression.[4]
Phenylethynyl-pyrrolo[1,2-a]pyrazine Derivatives mGluR5 Antagonists (Neurological Disorders)These derivatives have been investigated as antagonists for the metabotropic glutamate receptor 5, a target for treating conditions like anxiety and addiction.[5]
General Pyrrolo[1,2-a]pyrazine Derivatives Anticonvulsant, Vasopressin 1b Receptor AntagonistsVarious derivatives have shown promise in animal models of epilepsy.[6] Others have been identified as potent and selective antagonists for the vasopressin 1b receptor, which is involved in stress and mood regulation.[3]

The Critical Influence of Stereochemistry: Inferences and a Case Study

The importance of stereochemistry has been demonstrated in derivatives of the pyrrolo[1,2-a]pyrazine core. For instance, in the development of PIM kinase inhibitors based on the 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold, a stereoselective synthetic approach was crucial for optimizing potency and pharmacokinetic properties.[4] This underscores the principle that the specific spatial arrangement of substituents on the chiral centers of the hexahydropyrrolo[1,2-a]pyrazine ring system dictates the efficiency and selectivity of its interaction with the target protein.

To illustrate the profound impact of chirality on biological activity, we can look at the well-documented case of the hypnotic agent zopiclone. Eszopiclone, the (S)-enantiomer, is the therapeutically active component, while the (R)-enantiomer has significantly reduced sedative effects.[7] This differential activity is attributed to the stereospecific binding of the (S)-enantiomer to the GABA-A receptor complex in the central nervous system.[7] This example from a related pyrazine-containing drug class strongly suggests that the (S) and (R)-enantiomers of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one would also exhibit distinct biological profiles.

Experimental Protocols for Chiral Separation and Biological Evaluation

For researchers embarking on the investigation of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one enantiomers, the following experimental workflows are fundamental.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Objective: To separate and quantify the (S) and (R)-enantiomers of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one.

Methodology:

  • Column Selection: Employ a chiral stationary phase (CSP) column. Common choices include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or protein-based columns. The selection will depend on the specific properties of the analyte.

  • Mobile Phase Optimization:

    • Start with a non-polar mobile phase such as a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

    • Gradually adjust the ratio of the polar modifier (isopropanol) to optimize the separation (resolution) of the enantiomeric peaks.

    • The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be necessary to improve peak shape and resolution.

  • Detection: Use a UV detector set at a wavelength where the compound exhibits maximum absorbance.

  • Quantification: Inject a racemic standard to determine the retention times of the two enantiomers. For quantitative analysis, create a calibration curve using standards of known concentrations for each enantiomer.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis Racemic_Sample Racemic Mixture of Hexahydropyrrolo [1,2-a]pyrazin-4(1H)-one Injector Injector Racemic_Sample->Injector Injection Chiral_Column Chiral Stationary Phase Column Injector->Chiral_Column Mobile Phase Flow Detector UV Detector Chiral_Column->Detector Elution Chromatogram Chromatogram with Separated Enantiomer Peaks Detector->Chromatogram Quantification Quantification of (S) and (R) Enantiomers Chromatogram->Quantification

Caption: Workflow for the separation of enantiomers using chiral HPLC.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the differential cytotoxic effects of the (S) and (R)-enantiomers on a cancer cell line.

Methodology:

  • Cell Culture: Culture a relevant human cancer cell line (e.g., U937 lymphoma cells, as used in a study on related compounds) in appropriate media and conditions.[1]

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the purified (S) and (R)-enantiomers. Treat the cells with varying concentrations of each enantiomer and a vehicle control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for each enantiomer.

Future Directions and Conclusion

The pyrrolo[1,2-a]pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While this guide highlights the broad biological potential of this class of molecules, it also underscores a significant knowledge gap regarding the specific stereoselective activities of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one. The future of research in this area will undoubtedly involve the stereoselective synthesis and parallel biological evaluation of the (S) and (R)-enantiomers. Such studies are crucial for elucidating the structure-activity relationships that govern their interactions with biological targets and for unlocking the full therapeutic potential of this promising chemical scaffold. For researchers in drug development, the key takeaway is the indispensability of considering chirality as a fundamental aspect of molecular design and optimization.

References

  • Voievudskyi, M., et al. (2016). Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. Monatshefte für Chemie - Chemical Monthly, 147(4), 783-789.
  • Kim, S., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356.
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  • Suribabu, J., et al. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 8(36), 20263-20274.
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  • Nithyanand, P., et al. (2012). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. Scientific Reports, 2, 839.
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  • Liu, J., et al. (2011). Studies of Phenylethynyl-pyrrolo[1,2-a]pyrazine as mGluR5 Antagonists Using 3D-QSAR Method. Asian Journal of Chemistry, 23(9), 4039-4044.
  • Casuscelli, F., et al. (2022). Stereoselective synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as PIM kinase inhibitors inspired from marine alkaloids. Chirality, 34(11), 1437-1452.

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A Researcher's Guide to In Vitro Cytotoxicity Analysis of Pyrrolo[2,1-f]triazines: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several kinase inhibitors and antiviral agents.[4][5] Its derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines, making the robust and reliable assessment of their in vitro cytotoxicity a critical step in the drug discovery pipeline.[6][7] This guide provides a comprehensive comparison of methodologies for evaluating the cytotoxic potential of novel pyrrolo[2,1-f]triazine compounds, supported by experimental data and field-proven insights to ensure scientific integrity.

The Rationale for Cytotoxicity Profiling

Before committing to costly and time-consuming in vivo studies, a thorough in vitro evaluation of a compound's effect on cell viability is paramount. Cytotoxicity assays serve to quantify the concentration at which a compound induces cell death, typically expressed as the half-maximal inhibitory concentration (IC50).[3] This data is fundamental for:

  • Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemists in optimizing the chemical structure to enhance potency and selectivity.

  • Mechanism of Action Elucidation: Providing initial clues into the cellular pathways affected by the compound.

  • Prioritization of Lead Compounds: Selecting the most promising candidates for further development.

Given that many pyrrolo[2,1-f]triazine derivatives function as kinase inhibitors, their cytotoxic effects are often linked to the disruption of critical signaling pathways that control cell growth, proliferation, and survival.[4][7]

Comparative Cytotoxicity of Pyrrolo[2,1-f]triazines

The cytotoxic potential of pyrrolo[2,1-f]triazines has been evaluated against various cancer cell lines, with several derivatives exhibiting potent activity. The table below summarizes representative IC50 values from the literature, offering a comparative overview of their performance. For context, the activity of Doxorubicin, a standard chemotherapeutic agent, is included where available.

Compound/DerivativeTarget Cell LineAssay MethodIC50 (µM)Reference
Pyrrolo[2,1-f][1][2][3]triazine Series
Compound 14aMCF-7 (Breast)SRB~7.5[6]
HCT-116 (Colon)SRB~6.71[6]
HepG2 (Liver)SRB~8.0[6]
Compound 14pMCF-7 (Breast)SRB~9.0[6]
HCT-116 (Colon)SRB~8.5[6]
HepG2 (Liver)SRB~10.0[6]
Compound 14qMCF-7 (Breast)SRB~12.5[6]
HCT-116 (Colon)SRB~11.0[6]
HepG2 (Liver)~13.0[6]
Alternative Heterocyclic Compounds
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine (MM-129)DLD-1 (Colon)MTT3.1[8]
HT-29 (Colon)MTT3.1[8]
Standard Chemotherapeutic Agents
DoxorubicinMCF-7 (Breast)MTT26.1[9]
HepG2 (Liver)MTT21.6[9]
PACA2 (Pancreatic)MTT28.3[9]
5-FluorouracilDLD-1 (Colon)MTT>10[8]
HT-29 (Colon)MTT>10[8]

Choosing the Right Cytotoxicity Assay: A Comparative Analysis

The selection of an appropriate cytotoxicity assay is critical for generating reliable and reproducible data. The two most commonly employed methods for screening compounds like pyrrolo[2,1-f]triazines are the MTT and Sulforhodamine B (SRB) assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

The Sulforhodamine B (SRB) assay is a colorimetric assay that measures cellular protein content.[2][10] SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions.[11] The amount of bound dye is proportional to the total protein mass, and thus to the cell number.[2][10]

While both assays are robust, the SRB assay offers several advantages, including its independence from cellular metabolic activity and reduced interference from test compounds.[11]

Experimental Protocols

The following are detailed, step-by-step protocols for the MTT and SRB assays, optimized for the screening of novel pyrrolo[2,1-f]triazine derivatives.

MTT Assay Protocol

This protocol is adapted for determining the cytotoxicity of novel compounds in cancer cell lines.[3][12][13]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound (pyrrolo[2,1-f]triazine derivative)

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control and positive control wells.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h (Attachment) seed->incubate1 treat Add Compound Dilutions incubate1->treat incubate2 Incubate 48-72h (Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Add DMSO (Solubilize) incubate3->solubilize read Read Absorbance (570nm) solubilize->read calculate Calculate % Viability read->calculate plot Generate Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for MTT-based cytotoxicity assessment.

Sulforhodamine B (SRB) Assay Protocol

This protocol is a robust method for cytotoxicity screening based on cellular protein content.[1][2][10][11]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, HepG2)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Test compound (pyrrolo[2,1-f]triazine derivative)

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

  • Cold 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) SRB solution in 1% acetic acid

  • 1% (v/v) Acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol.

  • Cell Fixation:

    • After the treatment period, gently add 50-100 µL of cold 10% TCA to each well without removing the culture medium.

    • Incubate the plate at 4°C for at least 1 hour to fix the cells.

  • Washing and Staining:

    • Remove the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye and Solubilization:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

    • Allow the plates to air dry completely.

    • Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement and Data Analysis:

    • Place the plate on a shaker for 5-10 minutes to ensure the dye is fully dissolved.

    • Measure the absorbance at approximately 540 nm using a microplate reader.

    • Follow step 5 from the MTT Assay Protocol for data analysis.

SRB_Workflow cluster_prep Plate Preparation & Treatment cluster_fix_stain Fixation & Staining cluster_solubilize_read Solubilization & Reading cluster_analysis Data Analysis seed Seed & Treat Cells incubate1 Incubate 48-72h seed->incubate1 fix Fix with Cold TCA incubate1->fix wash1 Wash with Acetic Acid fix->wash1 stain Stain with SRB wash1->stain wash2 Wash with Acetic Acid stain->wash2 solubilize Solubilize with Tris Base wash2->solubilize read Read Absorbance (540nm) solubilize->read calculate Calculate % Viability read->calculate plot Generate Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for SRB-based cytotoxicity assessment.

Mechanistic Insights: The Role of Kinase Inhibition

The cytotoxic effects of many pyrrolo[2,1-f]triazines are attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways.[4] For instance, derivatives of this scaffold have been shown to be potent inhibitors of VEGFR-2, FGFR-1, and c-Met, all of which are key players in tumor angiogenesis and metastasis.[14][15] The inhibition of these kinases disrupts downstream signaling cascades, leading to cell cycle arrest and apoptosis.

Kinase_Inhibition_Pathway cluster_pathway Normal Kinase Signaling Pyrrolo Pyrrolo[2,1-f]triazine Derivative Kinase Tyrosine Kinase (e.g., VEGFR-2, c-Met) Pyrrolo->Kinase Binds to ATP-binding site ATP ATP Substrate Substrate Protein Kinase->Substrate Phosphorylates Kinase->Substrate PhosphoSubstrate Phosphorylated Substrate Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) ATP->Kinase Binds ATP->Kinase PhosphoSubstrate->Signaling Activates PhosphoSubstrate->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation Promotes Signaling->Proliferation Apoptosis Apoptosis Signaling->Apoptosis Inhibits Signaling->Apoptosis

Caption: Mechanism of cytotoxicity via kinase inhibition.

Conclusion

The pyrrolo[2,1-f]triazine scaffold represents a promising starting point for the development of novel anticancer agents. A systematic and rigorous in vitro cytotoxicity assessment is essential for advancing these compounds through the drug discovery process. By employing well-validated assays such as the MTT and SRB methods, and by understanding the underlying mechanistic principles of kinase inhibition, researchers can confidently identify and optimize lead candidates for further preclinical and clinical investigation. This guide provides the foundational knowledge and detailed protocols to empower researchers in this critical endeavor.

References

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A Comparative Guide to Pyrrolo[2,1-f]triazine Derivatives in Antiviral Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The relentless challenge of emerging and evolving viral threats necessitates a continuous search for novel antiviral agents. The pyrrolo[2,1-f]triazine scaffold has emerged as a "privileged" heterocyclic system in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] This is perhaps most famously exemplified by the FDA-approved antiviral drug remdesivir, which features this core structure and has been a critical tool in managing RNA virus infections.[3][4] This guide provides a comparative analysis of pyrrolo[2,1-f]triazine derivatives, evaluating their antiviral performance against established alternatives and detailing the experimental frameworks used to assess their efficacy. Our focus is on providing researchers, scientists, and drug development professionals with a comprehensive technical resource grounded in scientific integrity.

The Pyrrolo[2,1-f]triazine Scaffold: A Versatile Antiviral Framework

The pyrrolo[2,1-f]triazine nucleus is a structural analogue of purine bases, making it an attractive candidate for targeting viral enzymes that process nucleic acids.[1][2] This structural mimicry is a cornerstone of its antiviral potential. Indeed, nucleoside analogues based on this scaffold have demonstrated activity against a wide array of RNA viruses, including hepatitis C, Ebola, Marburg, measles, mumps, respiratory syncytial virus (RSV), and norovirus.[2][5] Beyond nucleoside analogues, non-nucleoside derivatives of this scaffold have also shown significant promise, particularly against influenza virus.[1][2]

Performance Comparison: Pyrrolo[2,1-f]triazines vs. Established Antivirals

Direct head-to-head comparative studies of pyrrolo[2,1-f]triazine derivatives against established antivirals under identical experimental conditions are not extensively available in the public domain. However, by collating data from various studies, we can construct a comparative overview of their performance.

Against Influenza Virus: A Neuraminidase Inhibition Focus

A key target for anti-influenza drugs is neuraminidase, a viral surface enzyme essential for the release of progeny virions from infected cells.[2][6] Oseltamivir (Tamiflu®) is a widely used neuraminidase inhibitor.[7] Recent studies have explored 2,4-disubstituted pyrrolo[2,1-f]triazines as potential neuraminidase inhibitors.

Table 1: In Vitro Anti-Influenza Activity of a Lead Pyrrolo[2,1-f]triazine Derivative Compared to Oseltamivir

Compound/DrugVirus StrainCell LineIC50CC50 (µg/mL)Selectivity Index (SI)Reference
Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f]triazine-5,6-dicarboxylateA/Puerto Rico/8/34 (H1N1)MDCK4 µg/mL>750188[1][2]
Oseltamivir CarboxylateA/H1N1/PR/8/34MDCK0.0004 µg/mL>100>250,000[8]
Oseltamivir CarboxylateInfluenza A (H1N1)MDCK0.0112 nM (~0.000003 µg/mL)>320 nM>28,571,428[9]

Analysis: The data indicates that while the lead pyrrolo[2,1-f]triazine derivative shows promising antiviral activity with low toxicity, its potency (IC50) against influenza A (H1N1) in vitro is lower than that of oseltamivir's active metabolite, oseltamivir carboxylate.[1][2][8][9] The significantly higher selectivity index of oseltamivir carboxylate underscores its highly specific and potent inhibition of influenza neuraminidase. It is crucial to note that these values are from different studies and direct comparisons should be made with caution. The pyrrolo[2,1-f]triazine derivative's favorable selectivity index of 188 still marks it as a compound of interest for further optimization.[1][2]

Against RNA Viruses: Targeting the RNA-Dependent RNA Polymerase (RdRp)

The viral RNA-dependent RNA polymerase (RdRp) is a critical enzyme for the replication of RNA viruses and a prime target for antiviral drug development due to its absence in host cells.[10] Remdesivir, a pyrrolo[2,1-f]triazine-based nucleoside analogue, functions as an RdRp inhibitor.[4][11]

Table 2: In Vitro Antiviral Activity of Remdesivir against Various RNA Viruses

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
SARS-CoV-2Vero E60.77-23.15>100>4.3-129.8[12]
SARS-CoVHAE0.069>10>145[13]
MERS-CoVHAE0.074>10>135[13]
Ebola VirusHuh-70.06>10>167[11]
Murine Hepatitis Virus-0.03--[13]
HCoV-229EMRC-50.067>2>29.8[14]

Analysis: Remdesivir demonstrates potent, broad-spectrum antiviral activity in the sub-micromolar range against a variety of coronaviruses and other RNA viruses.[11][12][13][14] Its high selectivity index across different cell lines highlights its specificity for the viral RdRp with minimal impact on host cell viability. While direct comparative data for other pyrrolo[2,1-f]triazine derivatives targeting RdRp is limited in the searched literature, the success of remdesivir validates this scaffold as a promising starting point for the development of novel RdRp inhibitors.

Mechanistic Insights: How Pyrrolo[2,1-f]triazines Combat Viruses

The antiviral activity of pyrrolo[2,1-f]triazine derivatives is primarily attributed to the inhibition of key viral enzymes.

Inhibition of Influenza Neuraminidase

For non-nucleoside pyrrolo[2,1-f]triazines active against influenza, molecular docking studies suggest a plausible mechanism of action involving the inhibition of neuraminidase.[1][2] These compounds are thought to bind to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid residues on the host cell surface. This, in turn, inhibits the release of newly formed virus particles, thus halting the spread of infection.

Neuraminidase_Inhibition cluster_virus Influenza Virus cluster_cell Host Cell Virion Progeny Virion NA Neuraminidase (NA) Virion->NA possesses SialicAcid Sialic Acid Receptor NA->SialicAcid cleaves CellSurface Host Cell Surface Release Virus Release SialicAcid->Release enables Pyrrolo_Derivative Pyrrolo[2,1-f]triazine Derivative Pyrrolo_Derivative->NA binds to & inhibits Inhibition Inhibition

Caption: Inhibition of influenza neuraminidase by a pyrrolo[2,1-f]triazine derivative.

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

Nucleoside analogues based on the pyrrolo[2,1-f]triazine scaffold, such as remdesivir, target the viral RdRp.[4][11] These compounds are prodrugs that are metabolized within the host cell to their active triphosphate form. This active form then competes with the natural nucleoside triphosphates for incorporation into the nascent viral RNA chain by the RdRp. Once incorporated, these analogues can cause premature termination of RNA synthesis, thereby halting viral replication.

RdRp_Inhibition cluster_process Viral RNA Replication ViralRNA Viral RNA Template RdRp RNA-Dependent RNA Polymerase (RdRp) ViralRNA->RdRp template for NascentRNA Nascent RNA Strand RdRp->NascentRNA synthesizes ChainTermination Chain Termination RdRp->ChainTermination leads to NTPs Natural Nucleoside Triphosphates (e.g., ATP) NTPs->RdRp substrate Pyrrolo_Prodrug Pyrrolo[2,1-f]triazine Nucleoside Prodrug (e.g., Remdesivir) Active_Metabolite Active Triphosphate Metabolite Pyrrolo_Prodrug->Active_Metabolite intracellular metabolism Active_Metabolite->RdRp competes with NTPs for incorporation by

Caption: Mechanism of RdRp inhibition by a pyrrolo[2,1-f]triazine nucleoside analogue.

Experimental Protocols for Antiviral Evaluation

The assessment of antiviral efficacy relies on robust and reproducible experimental protocols. Here, we detail the methodologies for key assays used in the evaluation of pyrrolo[2,1-f]triazine derivatives.

In Vitro Anti-Influenza Virus Assay (Plaque Reduction Assay)

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

Methodology:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates to form a confluent monolayer.[2]

  • Virus Infection: Infect the MDCK cell monolayers with a known titer of influenza virus (e.g., A/Puerto Rico/8/34 H1N1) and incubate to allow for virus adsorption.

  • Compound Treatment: After the adsorption period, remove the virus inoculum and add an overlay medium containing various concentrations of the test compound (e.g., a pyrrolo[2,1-f]triazine derivative) or a control (e.g., oseltamivir).

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Plaque_Reduction_Assay A 1. Seed MDCK cells in 12-well plates B 2. Infect with Influenza Virus A->B C 3. Add overlay medium with test compound/control B->C D 4. Incubate for 2-3 days C->D E 5. Fix, stain, and count plaques D->E F 6. Calculate IC50 E->F NA_Inhibition_Assay A 1. Prepare serial dilutions of test compounds B 2. Mix compounds with influenza virus (NA source) A->B C 3. Add fluorogenic substrate (MUNANA) B->C D 4. Incubate to allow enzymatic reaction C->D E 5. Measure fluorescence D->E F 6. Calculate IC50 E->F

Sources

A Comparative Guide to the Genotoxicity Assessment of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the genetic safety of a novel chemical entity is a cornerstone of preclinical assessment. This guide provides an in-depth technical comparison of methodologies for evaluating the genotoxicity of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-, a diketopiperazine with noted biological activities. While preliminary data exists for this compound, a comprehensive genotoxicity profile requires a battery of tests, each designed to detect different mechanisms of genetic damage. This document will objectively compare the performance of key in vitro and in vivo assays, supported by experimental data and established regulatory guidelines.

Introduction to Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- and the Imperative of Genotoxicity Testing

Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-, also known by synonyms such as Cyclo(Phe-Pro), is a heterocyclic compound that has been isolated from various microbial sources, including Streptomyces species.[1][2][3] Initial studies have highlighted its potential as an antifungal agent.[4][5] However, before any compound can advance in the drug development pipeline, a thorough evaluation of its potential to cause genetic damage is mandatory. Genotoxicity is a broad term that refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations, and is often linked to carcinogenicity.[6][7] Therefore, a robust assessment of genotoxicity is not just a regulatory requirement but a critical step in risk assessment.[8][9]

A singular existing study has touched upon the genotoxicity of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-. The research indicated that the compound showed minimal chromosomal aberrations in phytohemagglutinin-stimulated peripheral blood lymphocytes when compared to the positive control, streptomycin.[4][5][10] While this initial finding is promising, a single assay is insufficient to rule out genotoxic potential. Regulatory bodies worldwide, guided by organizations like the Organisation for Economic Co-operation and Development (OECD), recommend a battery of tests to assess different genotoxic endpoints.[8][11][12]

This guide will, therefore, compare the foundational assays that constitute a standard genotoxicity testing battery, providing the scientific rationale behind their selection and the specific types of genetic damage they are designed to detect.

Comparative Analysis of Core Genotoxicity Assays

The standard approach to genotoxicity testing involves a tiered strategy, beginning with a battery of in vitro tests.[13][14] Should positive results arise, in vivo testing is then conducted to assess the genotoxic potential in a whole organism, considering metabolic activation and detoxification processes.[15][16][17]

Table 1: Overview of Standard Genotoxicity Assays
AssayEndpoint DetectedTest SystemThroughputRegulatory Guideline
Bacterial Reverse Mutation Test (Ames Test) Gene mutations (point mutations)Bacteria (Salmonella typhimurium, E. coli)HighOECD 471
In Vitro Micronucleus Assay Chromosome breaks (clastogenicity) and chromosome loss (aneugenicity)Mammalian cells (cell lines or primary lymphocytes)Medium to HighOECD 487
In Vitro Chromosomal Aberration Assay Structural and numerical chromosome aberrationsMammalian cells (cell lines or primary lymphocytes)Low to MediumOECD 473
In Vivo Micronucleus Assay Chromosome breaks and loss in a whole organismRodent hematopoietic cellsMediumOECD 474
In Vivo Comet Assay DNA strand breaks in various tissuesSingle cells from a whole organismMediumOECD 489

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used and rapid bacterial assay to evaluate the mutagenic potential of chemical compounds.[6][18][19] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic, meaning they carry a mutation that prevents them from synthesizing an essential amino acid (histidine for Salmonella and tryptophan for E. coli).[6][19] The assay assesses the ability of a test substance to cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on a medium lacking the specific amino acid.[6][18]

Causality Behind Experimental Choices: The inclusion of multiple bacterial strains is critical as they are engineered to detect different types of point mutations (e.g., frameshift vs. base-pair substitutions). Furthermore, the test is conducted with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver), as some chemicals only become mutagenic after being metabolized.[18][20]

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis Test_Compound Test Compound (Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-) Incubation Incubate Compound with Bacteria (+/- S9 Mix) Test_Compound->Incubation Bacterial_Strains Bacterial Strains (e.g., S. typhimurium TA98, TA100) Bacterial_Strains->Incubation S9_Mix S9 Metabolic Activation Mix S9_Mix->Incubation Plating Plate on Minimal Glucose Agar Incubation->Plating Incubation_Plates Incubate for 48-72 hours Plating->Incubation_Plates Counting Count Revertant Colonies Incubation_Plates->Counting Comparison Compare to Negative and Positive Controls Counting->Comparison Result Mutagenic or Non-Mutagenic Comparison->Result

Caption: Workflow of the Ames Test.

In Vitro Micronucleus Assay

The in vitro micronucleus (MNvit) assay is a cornerstone of genotoxicity testing, designed to detect both clastogenic (chromosome breaking) and aneugenic (chromosome loss) events.[21][22][23] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase and are not incorporated into the daughter nuclei.[21][22] The assay is typically performed in mammalian cells, such as human peripheral blood lymphocytes or established cell lines like CHO or TK6 cells.[23]

Causality Behind Experimental Choices: The use of cytochalasin B is a common modification to this assay.[22][24] It blocks cytokinesis (the final step of cell division), resulting in binucleated cells. Scoring micronuclei only in these binucleated cells ensures that the analyzed cells have completed at least one round of mitosis in the presence of the test compound, which is a prerequisite for the formation of micronuclei.[22]

Micronucleus_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_cytochalasin Cytokinesis Block cluster_harvest Harvesting & Staining cluster_analysis Microscopic Analysis Cell_Culture Culture Mammalian Cells (e.g., Lymphocytes, CHO) Treatment Treat with Test Compound (+/- S9 Mix) Cell_Culture->Treatment Add_CytoB Add Cytochalasin B Treatment->Add_CytoB Cytotoxicity Assess Cytotoxicity Treatment->Cytotoxicity Incubate_CytoB Incubate for 1.5-2 Cell Cycles Add_CytoB->Incubate_CytoB Harvest Harvest and Fix Cells Incubate_CytoB->Harvest Stain Stain with DNA-specific dye (e.g., Giemsa) Harvest->Stain Scoring Score Micronuclei in Binucleated Cells Stain->Scoring Result Clastogenic/Aneugenic Potential Scoring->Result

Caption: Workflow of the In Vitro Micronucleus Assay.

In Vitro Chromosomal Aberration Assay

This assay is designed to identify substances that cause structural damage to chromosomes in cultured mammalian cells.[25][26][27] Following treatment with the test compound, cells are arrested in metaphase, a stage of mitosis where chromosomes are condensed and clearly visible.[27][28] The chromosomes are then examined microscopically for aberrations such as breaks, deletions, and rearrangements.[25][28]

Causality Behind Experimental Choices: The timing of cell harvest is critical and is typically set to be about 1.5 times the normal cell cycle length after treatment begins.[26][29] This ensures that a sufficient population of cells has progressed to metaphase, allowing for the visualization of chromosomal damage that occurred during the preceding DNA synthesis (S) phase. Like other in vitro assays, it is performed with and without metabolic activation.[25]

Chromosomal_Aberration_Workflow cluster_treatment Cell Treatment cluster_arrest Metaphase Arrest cluster_prep Slide Preparation cluster_analysis Microscopic Analysis Cell_Culture Culture Mammalian Cells Treatment Treat with Test Compound (+/- S9 Mix) Cell_Culture->Treatment Add_Colcemid Add Metaphase Arresting Agent (e.g., Colcemid) Treatment->Add_Colcemid Incubate_Arrest Incubate for 2-4 hours Add_Colcemid->Incubate_Arrest Harvest Harvest and Treat with Hypotonic Solution Incubate_Arrest->Harvest Fix_Spread Fix Cells and Spread on Microscope Slides Harvest->Fix_Spread Stain Stain Chromosomes Fix_Spread->Stain Scoring Score Structural and Numerical Aberrations Stain->Scoring Result Clastogenic Potential Scoring->Result

Caption: Workflow of the Chromosomal Aberration Assay.

Existing Data on Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-

The available data from the study by Kannabiran et al. provides a preliminary assessment of the clastogenic potential of the compound.

Table 2: Genotoxicity of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- (Data from Kannabiran et al., 2016)
Treatment GroupConcentration (µg/mL)Chromosome Breaks (Mean ± SD)Chromatid Breaks (Mean ± SD)
Test Compound 15 - 602.45 ± 1.502.0 ± 0.90
Positive Control (Streptomycin) Not Specified2.75 ± 1.712.25 ± 0.96

Source: Asian Journal of Pharmaceutics[4]

The authors concluded that the compound showed minimal chromosomal aberrations compared to the positive control.[4][5] However, to build a comprehensive safety profile, further testing using the standard battery of assays is essential.

The Path Forward: A Recommended Testing Strategy

A negative result in a chromosomal aberration assay is encouraging, but it does not rule out other forms of genotoxicity. Therefore, a logical next step would be to evaluate Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- in the following assays:

  • Ames Test: To assess the potential for inducing gene mutations. This is a fundamental test and a critical part of any genotoxicity assessment.

  • In Vitro Micronucleus Assay: This would provide a more quantitative assessment of both clastogenicity and aneugenicity and is often preferred over the chromosomal aberration assay due to its higher throughput and simpler scoring.[21][23]

If any of these in vitro assays yield a positive result, follow-up in vivo studies, such as the rodent micronucleus assay or the comet assay, would be warranted to determine if the genotoxic effects are observed in a whole animal system.[16][30][31]

Conclusion

The preliminary evidence suggests that Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- may have a low potential for inducing chromosomal aberrations. However, this is based on limited data. A comprehensive evaluation using a standard battery of genotoxicity tests, including the Ames test and the in vitro micronucleus assay, is imperative to fully characterize its genotoxic profile. This comparative guide provides the foundational knowledge for selecting and interpreting these assays, ensuring a scientifically rigorous approach to the safety assessment of this promising compound.

References

  • Charles River Laboratories. In Vivo Genotoxicity Assays. [Link]

  • Kim, H. S., & Kim, B. H. (2019). Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models. Journal of Cancer Prevention, 24(1), 1–10. [Link]

  • Magdolenova, Z., et al. (2014). In Vitro Approaches for Assessing the Genotoxicity of Nanomaterials. Nanotoxicology, 8(sup1), 133–171. [Link]

  • Gupta, A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2777. [Link]

  • Lorge, E., et al. (2014). Revision of OECD guidelines for genotoxicity: current status and next steps. Mutagenesis, 29(6), 517. [Link]

  • Pant, K., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols, 4(2), 102213. [Link]

  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • Biotoxicity. Mutagenicity Testing. [Link]

  • Charles River Laboratories. Chromosome Aberration Test. [Link]

  • Istituto Superiore di Sanità. (2014). OECD Test Guidelines for Genetic Toxicology. [Link]

  • Pant, K., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols, 4(2), 102213. [Link]

  • GOV.UK. (2016). Guidance on a strategy for genotoxicity testing of chemicals: Stage 2. [Link]

  • Wikipedia. Ames test. [Link]

  • Krishna, G., & Hayashi, M. (2000). In vivo rodent micronucleus assay: protocol, conduct and data interpretation. Mutation Research, 455(1-2), 155–166. [Link]

  • Uno, Y., et al. (2018). critical appraisal of the sensitivity of in vivo genotoxicity assays in detecting human carcinogens. Mutagenesis, 33(1), 17–28. [Link]

  • Kannabiran, K., & Sanjenbam, P. (2016). Bioactivity of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)-. Asian Journal of Pharmaceutics, 10(4). [Link]

  • ScitoVation. (2023-05-12). In Vitro and In Vivo Approaches For Evaluating Genotoxicity And Teratogenicity. [Link]

  • OECD. (2017). Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition. [Link]

  • Aryal, S. (2022-08-10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes. [Link]

  • Creative Biolabs. In Vitro Genotoxicity Study. [Link]

  • Charles River Laboratories. In Vitro MultiFlow® Assay. [Link]

  • Rodrigues, M. A. (2022-09-02). An Automated Method to Perform The In Vitro Micronucleus Assay. JoVE. [Link]

  • GOV.UK. (2024-07-18). Guidance on genotoxicity testing strategies for manufactured nanomaterials. [Link]

  • Eurofins Deutschland. Chromosome Aberration Test in vitro. [Link]

  • Kannabiran, D. K. (2016). Bioactivity of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- Extracted from Streptomyces sp. VITPK9 Isolated from the Salt Spring Habitat of Manipur, India. Asian Journal of Pharmaceutics (AJP), 10(04). [Link]

  • Magar, S. (2015). OECD Guidlines By Genotoxicity. Slideshare. [Link]

  • Trivedi, S. P. (2020-05-31). Chromosomal Aberration Test: CAT. Lucknow University. [Link]

  • FDA. (2017-11-02). Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test. [Link]

  • PubChem. (3S-trans)-3-benzylhexahydropyrrolo(1,2-a)pyrazine-1,4-dione. [Link]

  • Kannabiran, K. (2016). Bioactivity of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)-. Asian Journal of Pharmaceutics. [Link]

  • Galloway, S. M. (2012). The In Vitro Chromosome Aberration Test. In Genotoxicity Assessment. Humana Press. [Link]

  • ResearchGate. (2016). Structure of pyrrolo[1,2-a]pyrazine-1,4- dione,hexahydro-3-(phenylmethyl)-extracted from Streptomyces sp.VITPK9. [Link]

  • NIST. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-. [Link]

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A Comparative Guide to the Synthesis of Dihydropyrrolopyrazinone Scaffolds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The dihydropyrrolopyrazinone core is a privileged heterocyclic scaffold, forming the structural basis of numerous biologically active natural products and synthetic molecules. Its prevalence in compounds exhibiting anticancer, antiviral, and insecticidal properties has driven significant interest in the development of efficient and versatile synthetic strategies.[1][2] This guide provides an in-depth, comparative analysis of the primary synthetic routes to this important scaffold, offering field-proven insights and detailed experimental protocols to inform strategic decisions in medicinal chemistry and drug development.

Executive Summary: Strategic Routes to a Privileged Scaffold

The construction of the dihydropyrrolopyrazinone ring system can be broadly categorized into four main strategies, each with distinct advantages and limitations. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. This guide will delve into the following approaches:

  • The "Pyrrole-First" Approach: Fusion of a pyrazinone ring onto a pre-existing pyrrole derivative. This is the most common and versatile strategy.[1]

  • The "Pyrazinone-First" Approach: Construction of the pyrrole ring onto a pyrazinone precursor. A less common but effective strategy for specific substitution patterns.[1][2]

  • Multicomponent Reactions (MCRs): Convergent strategies that construct the core scaffold in a single step from three or more starting materials.

  • Catalytic and Miscellaneous Strategies: Innovative methods often employing transition metal catalysis to achieve unique bond formations.

This guide will provide a detailed examination of each strategy, including mechanistic insights, comparative data, and step-by-step experimental protocols for representative examples.

The "Pyrrole-First" Approach: Building upon a Foundation

The "pyrrole-first" strategy is the most widely employed method for synthesizing dihydropyrrolopyrazinones, primarily due to the ready availability of functionalized pyrroles and the often straightforward nature of the subsequent cyclization.[1] This approach typically involves the intramolecular cyclization of a suitably functionalized pyrrole derivative.

Intramolecular Aza-Michael Addition: A Biomimetic Approach

A prominent example of the "pyrrole-first" strategy is the use of an intramolecular aza-Michael addition, a reaction that is also believed to be involved in the biosynthesis of several natural products.[1] This reaction is particularly useful for the synthesis of compounds like Longamide B and Agelastatin A.[1]

Causality of Experimental Choices: The key to a successful intramolecular aza-Michael addition is the generation of a pyrrole derivative bearing an electron-deficient alkene. The nucleophilic pyrrole nitrogen then attacks the alkene to form the pyrazinone ring. The choice of base and solvent is critical to promote the cyclization while minimizing side reactions. For instance, in the synthesis of (-)-agelastatin A, the use of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an aprotic solvent like THF is crucial to prevent unwanted side reactions.[1] Bromination of the pyrrole ring can increase its acidity, facilitating the cyclization.[1]

Experimental Protocol: Synthesis of an Agelastatin A Intermediate via Aza-Michael Addition

This protocol is adapted from the total synthesis of (-)-agelastatin A.

  • Starting Material: A solution of the brominated pyrrole-enone precursor (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) is prepared.

  • Reaction Initiation: Diisopropylethylamine (DIPEA, 3.0 eq) is added dropwise to the solution at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the cyclized intermediate.

Yield: Typically moderate to good, depending on the specific substrate.

Palladium-Catalyzed Intramolecular Cyclization

Palladium catalysis offers a powerful tool for the formation of the dihydropyrrolopyrazinone scaffold, enabling the construction of C-N and C-C bonds under relatively mild conditions.[1]

Causality of Experimental Choices: In this approach, an N-allyl pyrrole-2-carboxamide is typically used as the starting material. The palladium catalyst, often in the form of Pd(OAc)₂ or PdCl₂(CH₃CN)₂, activates the allyl group, facilitating an intramolecular attack by the pyrrole nitrogen. The choice of ligands and additives can significantly influence the reaction outcome and yield.[1]

Diagram: General Workflow for "Pyrrole-First" Strategies

Start Functionalized Pyrrole Derivative Step1 Introduction of Pyrazinone Precursor Sidechain Start->Step1 Step2 Intramolecular Cyclization (e.g., Aza-Michael, Pd-catalyzed) Step1->Step2 Product Dihydropyrrolopyrazinone Scaffold Step2->Product

Caption: Workflow for "Pyrrole-First" Synthesis.

The "Pyrazinone-First" Approach: An Alternative Pathway

While less common than the "pyrrole-first" strategy, the "pyrazinone-first" approach provides a valuable alternative, particularly for accessing substitution patterns that are difficult to obtain otherwise.[1] This method involves constructing the pyrrole ring onto a pre-existing pyrazinone core.

Vilsmeier-Haack Reaction and Condensation

An efficient two-step synthesis of polysubstituted dihydropyrrolopyrazinones has been developed using a Vilsmeier-Haack reaction followed by condensation with a pyrazinone.[1]

Causality of Experimental Choices: The Vilsmeier-Haack reaction of a ketone generates a biselectrophilic 2-chloroacrolein intermediate. This reactive intermediate is then condensed with a pyrazinone in the presence of a non-nucleophilic base, such as N-methylmorpholine (NMM), in a high-boiling solvent like DMF to drive the reaction to completion.[1] This strategy is effective due to the creation of a highly reactive intermediate that readily undergoes cyclization with the pyrazinone.

Experimental Protocol: Two-Step Synthesis from a Ketone and a Pyrazinone

This protocol is adapted from a reported efficient synthesis of polysubstituted pyrrolopyrazinones.[1]

Step 1: Vilsmeier-Haack Chloroformylation

  • Reagent Preparation: In a flask cooled in an ice bath, phosphorus oxychloride (POCl₃, 3.0 eq) is added dropwise to anhydrous N,N-dimethylformamide (DMF, 5.0 eq).

  • Substrate Addition: The starting ketone (1.0 eq) is added to the Vilsmeier reagent, and the mixture is stirred at room temperature.

  • Reaction Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the reaction mixture is carefully poured into ice water and neutralized with a base (e.g., NaOH). The product, the 2-chloroacrolein intermediate, is extracted with an organic solvent.

Step 2: Condensation with Pyrazinone

  • Reaction Setup: The 2-chloroacrolein intermediate (1.0 eq), the pyrazinone (1.0 eq), and N-methylmorpholine (NMM, 1.2 eq) are dissolved in anhydrous DMF.

  • Reaction Conditions: The reaction mixture is heated to 115 °C and stirred until the reaction is complete as monitored by TLC.

  • Work-up and Purification: The reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Yield: Fair to good yields are typically obtained.[1]

Diagram: General Workflow for "Pyrazinone-First" Strategies

Start Pyrazinone Derivative Step1 Reaction with a Biselectrophile (e.g., 2-chloroacrolein) Start->Step1 Step2 Pyrrole Ring Formation Step1->Step2 Product Dihydropyrrolopyrazinone Scaffold Step2->Product

Caption: Workflow for "Pyrazinone-First" Synthesis.

Multicomponent Reactions (MCRs): The Power of Convergence

Multicomponent reactions offer a highly efficient approach to the dihydropyrrolopyrazinone scaffold by combining three or more starting materials in a single synthetic operation. This strategy is particularly valuable for generating libraries of compounds for drug discovery.

The Ugi Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acetamido carboxamides, which can be designed to undergo subsequent cyclization to form the dihydropyrrolopyrazinone core.[1]

Causality of Experimental Choices: A typical Ugi reaction involves an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide. For the synthesis of dihydropyrrolopyrazinones, a bifunctional starting material, such as an N-(2-oxopropyl)pyrrole-2-carboxylic acid, can be employed, where the acid and ketone components are present in the same molecule. The addition of an amine and an isocyanide then leads to the formation of the dihydropyrrolopyrazinone scaffold in a single step.[1]

Diagram: Ugi Reaction for Dihydropyrrolopyrazinone Synthesis

AcidKetone N-(2-oxopropyl)pyrrole- 2-carboxylic acid UgiReaction Ugi 4-Component Reaction AcidKetone->UgiReaction Amine Amine Amine->UgiReaction Isocyanide Isocyanide Isocyanide->UgiReaction Product Polysubstituted Dihydropyrrolopyrazinone UgiReaction->Product

Caption: Ugi MCR for Dihydropyrrolopyrazinone Synthesis.

Comparative Analysis of Synthetic Strategies

The choice of a synthetic strategy for a dihydropyrrolopyrazinone target should be based on a careful consideration of several factors. The following table provides a comparative overview of the main strategies discussed.

Parameter "Pyrrole-First" Approach "Pyrazinone-First" Approach Multicomponent Reactions (MCRs)
Generality & Scope High, wide range of substitution patterns achievable.[1]Moderate, particularly useful for specific substitution patterns.[1]High, allows for rapid generation of diverse libraries.
Step Economy Generally multi-step (2-5 steps).Can be a concise 2-step process.[1]Excellent (typically 1-pot).
Starting Material Availability Readily available functionalized pyrroles.[1]Requires synthesis of pyrazinone precursors.Simple, commercially available starting materials.
Reaction Conditions Varies from mild to harsh, may require specific catalysts.Often requires heating.[1]Generally mild reaction conditions.
Purification Often requires chromatographic purification at each step.May require purification of intermediates.Can sometimes lead to complex mixtures requiring careful purification.
Scalability Can be scalable, but may require optimization.Potentially scalable.Can be challenging to scale up due to the complexity of the reaction mixture.

Case Study: Synthesis of Ranirestat

Ranirestat (AS-3201) is a potent aldose reductase inhibitor that has been granted orphan drug status for the treatment of diabetic neuropathy.[1] Its synthesis provides an excellent case study for comparing different synthetic strategies. A concise, enantioselective synthesis has been reported that utilizes a palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) as a key step to construct the spirocyclic stereocenter. This 8-step synthesis proceeds with a 14% overall yield and minimal use of column chromatography, highlighting the efficiency of a well-designed catalytic approach.

Conclusion and Future Outlook

The synthesis of dihydropyrrolopyrazinone scaffolds has been extensively explored, leading to a diverse toolbox of synthetic methodologies. The "pyrrole-first" approach remains the most versatile and widely used strategy. However, the "pyrazinone-first" approach and multicomponent reactions offer significant advantages in terms of efficiency and access to unique chemical space. The development of novel catalytic methods continues to provide more efficient and selective routes to these important heterocyclic compounds. As the demand for novel bioactive molecules continues to grow, the development of even more efficient, sustainable, and diversity-oriented synthetic strategies for dihydropyrrolopyrazinone scaffolds will remain an active and important area of research.

References

  • Winant, P.; Horsten, T.; Gil de Melo, S.M.; Emery, F.; Dehaen, W. A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Organics2021 , 2, 118-141. [Link]

  • Maisto, S.K.; Leersnyder, A.P.; Pudner, G.L.; Scheerer, J.R. Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. J. Org. Chem.2020 , 85, 9264–9271. [Link]

  • Trost, B.M.; O'Boyle, M.; O'Keefe, B.M. A Concise Enantioselective Synthesis of (−)-Ranirestat. J. Am. Chem. Soc.2010 , 132, 13589-13591. [Link]

  • Wang, F.; Wang, J.; Zhang, S. A Novel Synthesis of Arylpyrrolo[1,2-a]pyrazinone Derivatives. Molecules2004 , 9, 574-582. [Link]

  • Riesco-Llach, G.; Planas, M.; Feliu, L.; Joule, J.A. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Adv., 2023 , 13, 1162-1184. [Link]

  • Zhu, L.-L.; et al. Deciphering the Biosynthesis and Physiological Function of 5-Methylated Pyrazinones Produced by Myxobacteria. ACS Cent. Sci.2024 . [Link]

  • Popov, A.V.; et al. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc2018 , v, 0-0. [Link]

  • Ali, T.E.; Abdel-Kariem, S.M. Vilsmeier-Haack Reaction of Phosphonic Dihydrazide: Synthesis of 4- {[(Dimethyl)azanylidenonium Chloride] Methyl} Amino-2,3-Dihydro-3-Oxo-4H-1,2,4, 3-Triazaphosphole. International Journal of Materials and Chemistry2012 , 2, 192-196. [Link]

  • Winant, P.; Horsten, T.; Gil de Melo, S.M.; Emery, F.; Dehaen, W. A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Encyclopedia.pub2021 . [Link]

  • Anonymous. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences2015 , 4, 426-447. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like (S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. This compound, a valuable chiral building block in medicinal chemistry, requires a disposal protocol grounded in a thorough understanding of its potential hazards and adherence to best practices in laboratory waste management.[1] This guide provides a comprehensive, step-by-step framework for its safe handling and disposal, ensuring the protection of personnel and the environment.

Foundational Principle: Hazard Assessment and Characterization

The cornerstone of any disposal protocol is a clear understanding of the substance's hazards. For this compound, a critical piece of information from available safety data is that its chemical, physical, and toxicological properties have not been thoroughly investigated.[2] This lack of comprehensive data mandates that we operate under the precautionary principle: the substance must be treated as hazardous, with all appropriate safety measures in place.

Hazard Classification Statement GHS Pictogram Rationale & Source
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed

Based on data for analogous compounds, ingestion may lead to adverse health effects.[3][4]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation

Direct contact with the skin is likely to cause irritation.[3][4]
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritation

The compound poses a significant risk of irritation or damage upon contact with eyes.[3][4]
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritation

Inhalation of dust or aerosols may irritate the respiratory tract.[2][3][4]

Thermal Decomposition: In the event of a fire, hazardous decomposition products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) can be released.[2]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Given the identified hazards, a stringent PPE protocol is mandatory to prevent accidental exposure during handling and disposal. This is your primary defense against the unknown and presumed risks.

  • Eye Protection: Wear chemical safety glasses or goggles at all times. If there is a splash risk, a face shield provides an additional layer of protection. This is critical to prevent the serious eye irritation noted in hazard assessments.[4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling the compound.[4] Proper glove removal technique is essential to avoid skin contact.

  • Body Protection: A standard laboratory coat is required to protect against skin contact.[5] Ensure it is fully buttoned.

  • Respiratory Protection: All handling of the solid compound that could generate dust should be performed within a certified chemical fume hood to mitigate the risk of respiratory irritation.[2][6]

Waste Management Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment waste is generated. Following these steps ensures compliance and safety.

Step 1: Designate a Satellite Accumulation Area (SAA)

Every laboratory generating hazardous waste must have a designated SAA.[7][8]

  • Action: Identify a location that is at or near the point of waste generation. This area should be under the direct control of laboratory personnel.

  • Causality: Designating an SAA prevents the haphazard storage of hazardous materials and ensures waste is managed in a controlled, secondary containment environment, minimizing the risk of spills or exposure.

Step 2: Select and Label Waste Containers

The integrity of your waste stream depends on proper containment.

  • Action:

    • Choose a container made of a material compatible with this compound (e.g., a high-density polyethylene (HDPE) container with a tightly sealing screw cap).[6][7]

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "this compound" and list all other components of the waste stream.

  • Causality: Incompatible containers can degrade, leading to leaks.[6] Proper labeling is a legal requirement and is crucial for the safety of waste handlers who must know the exact contents to manage them safely.

Step 3: Segregate Waste Streams

Never mix incompatible waste types.

  • Action: Store the waste container for this compound separately from acids, bases, and oxidizers.[7]

  • Causality: Segregation prevents dangerous chemical reactions within the waste container. Mixing this amine-containing compound with strong acids or oxidizers could lead to a violent exothermic reaction.

The Disposal Process: From Bench to Manifest

The final disposal of the chemical waste must be handled by trained professionals. Your role is to prepare it safely for collection.

A. Unused or Surplus Solid Compound

This is the most straightforward waste stream.

  • Ensure the compound is in a clearly labeled, sealed container (the original manufacturer's container is ideal).

  • Place the container in the designated SAA.

  • Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2] The ultimate disposal method will likely be high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful byproducts.[2]

B. Contaminated Lab Supplies (Gloves, Weigh Boats, Wipes)

Solid waste contaminated with the compound must be treated as hazardous.

  • Collect all contaminated items in a durable, transparent plastic bag or a designated solid waste container.

  • Seal the bag or container and affix a "Hazardous Waste" label.

  • List "this compound" as the contaminant.

  • Place it in the SAA for collection.

C. Empty Containers

An "empty" container is never truly empty and must be decontaminated before it can be disposed of as non-hazardous waste.

  • Triple Rinse: In a chemical fume hood, rinse the container three times with a suitable solvent (e.g., methanol or ethanol) that can dissolve the compound.[6][9]

  • Collect Rinsate: Crucially, all rinsate must be collected and disposed of as liquid hazardous waste.[9] Pour the rinsate into a properly labeled liquid hazardous waste container. Do not pour it down the drain. [2][8]

  • Deface Label: Completely remove or deface the original chemical label on the triple-rinsed container.[9]

  • Final Disposal: Dispose of the decontaminated container in the appropriate receptacle for regular laboratory glass or plastic, as per your institution's policy.

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is critical.

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.[2]

  • Don PPE: Before addressing the spill, don the full required PPE, including respiratory protection if necessary.

  • Containment: For a solid spill, cover it with a plastic sheet to prevent dust from becoming airborne.

  • Clean-up: Carefully sweep up the solid material, avoiding the creation of dust, and place it into a labeled hazardous waste container.[2][4] Use absorbent pads for any solvent used in the clean-up.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and then with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office immediately.

Disposal Decision Workflow

The following diagram outlines the logical flow for managing waste streams of this compound.

G cluster_waste_type Identify Waste Type cluster_actions Disposal Actions start Waste Generated: (S)-Hexahydropyrrolo [1,2-a]pyrazin-4(1H)-one waste_solid Unused/Surplus Solid start->waste_solid waste_contaminated Contaminated Materials (Gloves, Wipes, etc.) start->waste_contaminated waste_container Empty Container start->waste_container action_pack Package in sealed, labeled container. waste_solid->action_pack action_collect_solid Collect in sealed bag/ container. Label waste. waste_contaminated->action_collect_solid action_rinse Triple rinse with appropriate solvent. waste_container->action_rinse saa Transfer to Designated Satellite Accumulation Area (SAA) action_pack->saa action_collect_solid->saa action_collect_rinsate Collect rinsate as liquid hazardous waste. action_rinse->action_collect_rinsate action_deface Deface original label. action_rinse->action_deface action_collect_rinsate->saa end_trash Dispose of container in regular lab trash (per institutional policy) action_deface->end_trash end_licensed Arrange Pickup by Licensed Waste Disposal saa->end_licensed

Caption: Decision workflow for the safe disposal of different waste streams containing this compound.

By adhering to this structured protocol, you fulfill your professional responsibility to maintain a safe laboratory environment. The principles of hazard assessment, proper PPE usage, and systematic waste management are paramount when handling chemicals with incompletely characterized toxicological profiles.

References

  • MSDS of Hexahydro-pyrrolo[1,2-A]pyrazin-4-one. BOC Sciences.

  • Safety Data Sheet: (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione. BLD Pharmatech.

  • Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics.

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.

  • (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. Benchchem.

  • Safety Data Sheet: (S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one. Angene Chemical.

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

  • Laboratory Safety Rules. Second Faculty of Medicine, Charles University.

  • Material Safety Data Sheet. Phoenix Pharmaceuticals, Inc.

  • (3S-trans)-3-benzylhexahydropyrrolo(1,2-a)pyrazine-1,4-dione. PubChem, National Library of Medicine.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • (R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride. PubChem, National Library of Medicine.

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, EHRS.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like (S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one, a heterocyclic compound with potential applications in medicinal chemistry, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, grounded in established laboratory safety principles.

Hazard Assessment: The Rationale for Precaution

A critical first step in any laboratory procedure is to understand the potential risks. For this compound, a review of available safety data reveals that its chemical, physical, and toxicological properties have not been thoroughly investigated[1]. This lack of comprehensive data necessitates a cautious approach, treating the compound with a high degree of respect.

Based on the available Material Safety Data Sheet (MSDS) and information on similar chemical structures, the primary hazards are:

  • Respiratory Irritation : Inhalation of the dust or aerosols of this compound may cause respiratory irritation[1][2][3].

  • Skin and Eye Irritation : Direct contact can cause skin irritation and serious eye irritation[1][2][3].

  • Potential for Harm if Swallowed or Inhaled : Similar compounds are classified as harmful if swallowed or inhaled[2][3].

  • Hygroscopic Nature : The compound is hygroscopic, meaning it can absorb moisture from the air, which may affect its stability and handling characteristics[1].

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is essential for ensuring personal and environmental safety.

Core PPE Requirements: A Summary of Your Defenses

The following table summarizes the minimum required PPE for handling this compound. The subsequent sections will elaborate on the specific types and the reasoning behind these choices.

Protection Type Required PPE Rationale
Eye and Face Safety glasses with side-shields (conforming to EN166 or NIOSH standards) or a face shield.To protect against splashes, dust, and aerosols entering the eyes[1][4].
Hand Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact and absorption[1][3][4].
Body A fully buttoned laboratory coat.To protect skin and personal clothing from contamination[5][6][7].
Respiratory Use in a certified chemical fume hood. Respirator may be required for spills or weighing operations outside of a containment hood.To prevent inhalation of dust and aerosols[1][7].
Detailed PPE Specifications and Procedural Guidance

Simply wearing PPE is not enough; it must be the correct type and used in a manner that maximizes protection.

Always wear safety glasses with side-shields that conform to recognized standards such as EN166 (EU) or NIOSH (US)[1][3]. For procedures with a higher risk of splashing, such as when handling larger quantities or solutions, a face shield should be worn in addition to safety glasses[3][4]. This provides a broader barrier of protection for the entire face.

Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice as they offer protection against a wide range of chemicals and provide good puncture resistance[4]. Always inspect gloves for any signs of degradation or punctures before use[3]. It is crucial to practice proper glove removal techniques to avoid contaminating your skin[3]. After handling the compound, dispose of the gloves in the appropriate chemical waste container and wash your hands thoroughly[1][5].

A clean, long-sleeved laboratory coat should be worn at all times and kept fully fastened[5][6]. This prevents the compound from coming into contact with your skin and contaminating your personal clothing. Lab coats should not be worn outside of the laboratory to prevent the spread of contamination[5].

All handling of this compound in its solid form should be conducted within a certified chemical fume hood to minimize the risk of inhalation[1][7]. If there is a potential for generating dust or aerosols outside of a fume hood, such as during a spill cleanup, respiratory protection is necessary. For nuisance dust exposure, a P95 (US) or P1 (EU) particulate respirator is recommended. For situations with a higher potential for exposure, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used[1].

Safe Handling and Disposal Workflow

The following diagram illustrates the critical steps for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep_ppe 1. Don PPE (Gloves, Lab Coat, Eye Protection) prep_setup 2. Set up in Fume Hood prep_ppe->prep_setup handle_weigh 3. Weigh Compound in Hood prep_setup->handle_weigh handle_exp 4. Perform Experiment handle_weigh->handle_exp cleanup_decon 5. Decontaminate Work Area handle_exp->cleanup_decon cleanup_waste 6. Dispose of Waste (Chemical & Contaminated PPE) cleanup_decon->cleanup_waste post_doff 7. Doff PPE cleanup_waste->post_doff post_wash 8. Wash Hands Thoroughly post_doff->post_wash

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Protocols
  • Lab Coat : Put on your lab coat and ensure it is fully buttoned.

  • Eye Protection : Put on your safety glasses with side shields.

  • Gloves : Put on your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Gloves : Remove gloves using a technique that avoids touching the outer surface with your bare hands. Dispose of them in the designated chemical waste bin.

  • Lab Coat : Remove your lab coat by folding it inward to contain any potential contamination and store it appropriately.

  • Eye Protection : Remove your safety glasses.

  • Hand Washing : Immediately wash your hands thoroughly with soap and water[1][5].

Emergency Procedures

In the event of an accidental release or exposure, follow these steps:

  • Spill :

    • Evacuate personnel from the immediate area[1].

    • Ensure you are wearing the appropriate PPE, including respiratory protection if necessary[1].

    • Without creating dust, carefully sweep up the solid material and place it into a suitable, labeled, and closed container for disposal[1].

    • Do not allow the spilled material to enter drains[1].

    • Decontaminate the spill area.

  • Personal Exposure :

    • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration and seek immediate medical attention[1][2][3].

    • Skin Contact : Immediately wash the affected area with soap and plenty of water. Consult a physician[1][2][3].

    • Eye Contact : Rinse the eyes thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][2][3].

    • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[1][2][3].

    • In all cases of exposure, provide the attending physician with the Safety Data Sheet for the compound[1][2][3].

Waste Disposal

Proper disposal is the final and critical step in the safe handling of any chemical.

  • Unused Product : Surplus and non-recyclable this compound should be offered to a licensed professional waste disposal service. It may be disposed of by burning in a chemical incinerator equipped with an afterburner and scrubber[1].

  • Contaminated Materials : All PPE and other materials (e.g., weighing paper, pipette tips) that have come into contact with the compound should be considered contaminated. Dispose of these items as you would the unused product, in a sealed and properly labeled container[1].

By adhering to these guidelines, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of yourself and your colleagues.

References

  • MSDS of Hexahydro-pyrrolo[1,2-A]pyrazin-4-one. Capot Chemical Co.,Ltd.

  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. National Pirogov Memorial Medical University, Vinnytsya.

  • Safety Data Sheet - (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione. BLD Pharmatech.

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.

  • Laboratory Safety Guidelines. ETH Zurich.

  • CBH Guidelines for Lab Safety. KTH Royal Institute of Technology.

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News.

  • General Lab Safety Procedure. Caltech CCE.

  • Lab Safety Rules and Guidelines. BenchSci.

  • Safety Data Sheet - (S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one. Angene Chemical.

  • Personal Protective Equipment (PPE) for Cytostatics. SKAN AG.

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.